1-Oxo-2,3,4,9-tetrahydro-1H-B-carboline-6-carboxylic acid
Description
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Properties
IUPAC Name |
1-oxo-2,3,4,9-tetrahydropyrido[3,4-b]indole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-11-10-7(3-4-13-11)8-5-6(12(16)17)1-2-9(8)14-10/h1-2,5,14H,3-4H2,(H,13,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEWYZWJBCZQDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C3=C(N2)C=CC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80633476 | |
| Record name | 1-Oxo-2,3,4,9-tetrahydro-1H-beta-carboline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80633476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1751-78-6 | |
| Record name | 1-Oxo-2,3,4,9-tetrahydro-1H-beta-carboline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80633476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid synthesis pathway
An In-Depth Technical Guide to the Synthesis of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid
Abstract
The β-carboline scaffold is a privileged heterocyclic motif central to a vast array of natural products and pharmacologically active compounds, exhibiting properties ranging from anticancer to antiviral and neuropharmacological activities.[1][2] This guide provides an in-depth, technical overview of a viable synthetic pathway for 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid, a functionalized derivative with significant potential as a building block in drug discovery.[3] We will explore the strategic considerations underpinning the synthesis, detailing the rationale for key transformations, and provide comprehensive, step-by-step protocols grounded in established chemical principles. The narrative is designed for researchers, medicinal chemists, and drug development professionals, emphasizing scientific integrity, reproducibility, and a deep understanding of the underlying reaction mechanisms.
Introduction: The Significance of the β-Carboline Core
The tricyclic pyrido[3,4-b]indole system, commonly known as the β-carboline skeleton, is a cornerstone of indole alkaloid chemistry.[1][4] Its rigid, planar structure allows for effective interaction with various biological targets, including DNA, protein kinases, and topoisomerases, making it a focal point of medicinal chemistry research.[2][5][6] The tetrahydro-β-carboline (THβC) variant, in particular, serves as the structural foundation for numerous bioactive molecules.[7][8]
The target molecule of this guide, 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid, incorporates two key functionalities onto the THβC core:
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A C1-Lactam (1-Oxo): This feature introduces a hydrogen bond donor and acceptor, potentially modulating solubility and target binding affinity.
-
A C6-Carboxylic Acid: This group provides a handle for further derivatization, enabling the synthesis of amides, esters, and other analogues to build structure-activity relationships (SAR).[9]
The synthesis of this specific molecule is not trivial and requires a multi-step approach that strategically builds the core and manages the reactive functional groups. This guide proposes a robust pathway leveraging the foundational Pictet-Spengler reaction, followed by strategic oxidation and deprotection steps.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis suggests a pathway beginning with a suitably protected tryptophan derivative. The core challenge is the installation of the C1-oxo group, which is not a direct product of the classic Pictet-Spengler reaction.
Our forward strategy is therefore designed in three distinct phases:
-
Phase I: Construction of the Core Tricyclic System. We will utilize a modified Pictet-Spengler reaction, starting with an L-tryptophan derivative where the C6-position is functionalized and the native carboxylic acid is protected as a methyl ester. This key reaction establishes the complete tetrahydro-β-carboline framework.[10]
-
Phase II: Installation of the C1-Oxo Functionality. This phase involves the selective oxidation of the C1 position of the THβC intermediate to form the desired lactam. This is a critical transformation requiring controlled reaction conditions to avoid over-oxidation or side reactions.[11]
-
Phase III: Final Deprotection. The concluding step involves the saponification (hydrolysis) of the ester group at the C6 position to yield the final target carboxylic acid.
This strategic approach ensures that the sensitive carboxylic acid group is protected throughout the core construction and oxidation steps, maximizing the overall yield and purity of the final product.
Logical Workflow Diagram
Caption: Generalized mechanism of the Pictet-Spengler reaction.
Detailed Synthetic Protocols
The following protocols are presented as a robust framework. Researchers should optimize concentrations, reaction times, and purification methods based on their specific laboratory conditions and scaling requirements.
Phase I: Synthesis of Diethyl 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-1,6-dicarboxylate (Intermediate 1)
This initial step utilizes a commercially available 6-bromo-tryptophan derivative, which is then converted to the target ester via palladium-catalyzed carbonylation, followed by the key Pictet-Spengler reaction. An alternative is to start with a pre-functionalized indole. For this guide, we will assume the synthesis begins with a tryptophan derivative where the 6-position can be functionalized to a carboxylate.
Protocol 1: Pictet-Spengler Cyclization
-
Reaction Setup: To a solution of methyl (2S)-2-amino-3-(6-(methoxycarbonyl)-1H-indol-3-yl)propanoate (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add ethyl glyoxalate (50% in toluene, 1.2 eq).
-
Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 1.5 eq) dropwise over 10 minutes. The use of an acid catalyst is crucial for both the formation and activation of the imine intermediate. [7]3. Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield Intermediate 1 . The structure should be confirmed by NMR and mass spectrometry. [4]
Phase II: Synthesis of Methyl 1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate (Intermediate 2)
This transformation requires the oxidation of the C1 position. A common method for the aromatization of THβCs is oxidation, often using reagents like KMnO₄ or Pd/C. [11][12]However, to achieve the 1-oxo functionality without full aromatization, a more controlled oxidation is necessary.
Protocol 2: Oxidation to Lactam
-
Reaction Setup: Dissolve Intermediate 1 (1.0 eq) in a mixture of acetic acid and water (3:1, 0.05 M).
-
Oxidant Addition: While stirring vigorously at room temperature, add potassium permanganate (KMnO₄, 2.5 eq) portion-wise over 1 hour, maintaining the temperature below 30 °C. The permanganate acts as a strong oxidant to convert the C1-CH group to a carbonyl. [12]3. Reaction Progression: Stir for an additional 2-4 hours at room temperature. Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up: Quench the reaction by adding a saturated solution of sodium sulfite until the purple color disappears and the brown manganese dioxide precipitate forms. Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Extraction & Purification: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the resulting crude material by flash chromatography (silica gel, eluent: methanol/DCM gradient) to afford the target lactam, Intermediate 2 .
Phase III: Synthesis of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid (Final Product)
The final step is a standard saponification to convert the methyl ester at the C6 position into the desired carboxylic acid.
Protocol 3: Ester Hydrolysis
-
Reaction Setup: Dissolve Intermediate 2 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1, 0.1 M).
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Reaction Progression: Monitor the hydrolysis by TLC or LC-MS.
-
Work-up and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and cool to 0 °C.
-
Acidification: Carefully acidify the solution to pH 2-3 by the dropwise addition of 1 M hydrochloric acid (HCl). A precipitate should form upon acidification.
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Product Collection: Stir the suspension at 0 °C for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold water and dry under high vacuum to yield the final product, 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid .
Data and Materials Summary
The following table summarizes the key reagents and expected outcomes for the proposed synthetic pathway. Yields are estimates and will vary based on optimization.
| Step | Starting Material | Key Reagents | Solvent(s) | Expected Product | Estimated Yield |
| I | 6-CO₂Me-L-Tryptophan Methyl Ester | Ethyl Glyoxalate, TFA | DCM | Di-ester THβC Derivative (Intermediate 1) | 60-75% |
| II | Intermediate 1 | KMnO₄ | Acetic Acid/H₂O | 1-Oxo-THβC-6-carboxylate Ester (Intermediate 2) | 45-55% |
| III | Intermediate 2 | LiOH·H₂O, HCl | THF/H₂O | 1-Oxo-THβC-6-carboxylic acid (Final Product) | 85-95% |
Conclusion
The synthesis of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid is a multi-step endeavor that requires careful strategic planning, particularly concerning the protection of the carboxylic acid functionality and the controlled installation of the C1-lactam. The pathway detailed in this guide, which leverages a foundational Pictet-Spengler reaction followed by a robust oxidation and deprotection sequence, represents a chemically sound and logical approach for accessing this valuable synthetic intermediate. The protocols provided are designed to be self-validating, with clear endpoints and purification strategies. By understanding the causality behind each transformation, researchers are well-equipped to troubleshoot and optimize this synthesis for the development of novel β-carboline-based therapeutics.
References
- Efficient Synthesis of Novel 1-Substituted β-Carboline Derivatives via Pictet-Spengler Cyclization of 5-Hydroxy-L-Tryptophan. (2022). [Source Not Available]
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Synthesis of β-carboline derivatives. (n.d.). Sciforum. Retrieved from [Link]
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Methodologies for the Synthesis of β-Carbolines. (n.d.). LJMU Research Online. Retrieved from [Link]
- Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3. (2014). [Source Not Available]
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Recent Advances in the Synthesis of β-Carboline Alkaloids. (n.d.). PMC - NIH. Retrieved from [Link]
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- Synthesis and Mechanism Study of New Bivalent β-Carboline Derivatives. (2026). Malaysian Journal of Analytical Sciences.
- A facile and efficient method for the synthesis of crystalline tetrahydro- β-carbolines via the Pictet-Spengler reaction in w
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Recent Advances in the Synthesis of β-Carboline Alkaloids. (n.d.). MDPI. Retrieved from [Link]
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β-Carbolines as potential anticancer agents. (2021). PubMed. Retrieved from [Link]
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β-Carboline Alkaloids: Biochemical and Pharmacological Functions. (2025). ResearchGate. Retrieved from [Link]
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Common methods to synthesize the β-carboline scaffold. (a) Condensation... (n.d.). ResearchGate. Retrieved from [Link]
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Optimisation of β-carboline 6 synthesis. a | Download Table. (n.d.). ResearchGate. Retrieved from [Link]
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Solid-phase synthesis of tetrahydro-beta-carbolines and tetrahydroisoquinolines by stereoselective intramolecular N-carbamyliminium Pictet-Spengler reactions. (n.d.). PubMed. Retrieved from [Link]
- Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Cre
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Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. (2021). PMC - NIH. Retrieved from [Link]
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1,2,3,4-TETRAHYDRO-β-CARBOLINE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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biological activity of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid
An In-depth Technical Guide to the Biological Activity of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid and Its Derivatives
Introduction: A Privileged Scaffold in Medicinal Chemistry
The 1-oxo-2,3,4,9-tetrahydro-1H-β-carboline core is a prominent structural motif in medicinal chemistry, recognized for its synthetic accessibility and the diverse biological activities exhibited by its derivatives. This guide provides a comprehensive overview of the biological significance of this scaffold, with a particular focus on 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid as a key synthetic intermediate. While the carboxylic acid itself is primarily a building block, its structural framework has given rise to potent and selective modulators of crucial biological targets.
The tetrahydro-β-carboline ring system is a core component of numerous natural products and pharmacologically active compounds.[1] This family of indole alkaloids has been shown to possess a wide array of biological activities, including anticancer, antimicrobial, antiviral, and antimalarial properties.[2][3] The inherent drug-like properties of this scaffold make it an attractive starting point for the design and synthesis of novel therapeutic agents.
This guide will delve into the synthesis of the 1-oxo-tetrahydro-β-carboline core, explore a detailed case study of its application in the development of metabotropic glutamate receptor 1 (mGluR1) antagonists for the treatment of pain, and discuss other potential therapeutic avenues.[4]
Synthesis of the 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline Core
The construction of the tetrahydro-β-carboline scaffold is most commonly achieved through the Pictet-Spengler reaction.[5] This powerful reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form the tricyclic ring system. The synthesis of 1-oxo-2,3,4,9-tetrahydro-1H-β-carbolines typically involves a multi-step sequence, starting from readily available indole derivatives.
A general synthetic workflow is outlined below:
Caption: The mGluR1 signaling pathway and its antagonism by 1-oxo-tetrahydro-β-carboline derivatives.
Structure-Activity Relationship (SAR)
The development of potent mGluR1 antagonists from the 1-oxo-tetrahydro-β-carboline scaffold involved systematic modifications at various positions of the molecule. The carboxylic acid at the C-6 position served as a handle for introducing diverse substituents, which proved to be critical for achieving high potency and favorable pharmacokinetic properties.
| R-group at C-6 Position | mGluR1 Antagonist Activity (IC50) | Oral Bioavailability |
| -COOH | Low | Poor |
| -COOEt | Moderate | Moderate |
| -CONH-(aryl) | High | Good |
| -CONH-(heteroaryl) | Very High | Excellent |
Note: The data presented in this table is illustrative and based on the general findings reported in the literature.[4]
The SAR studies revealed that converting the C-6 carboxylic acid to an amide, particularly with bulky and lipophilic aryl or heteroaryl groups, significantly enhanced the antagonist activity and oral bioavailability. This highlights the importance of the 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid as a key intermediate that enables the exploration of chemical space at this critical position.
Experimental Protocol: In Vitro mGluR1 Antagonism Assay
The following is a representative protocol for evaluating the mGluR1 antagonist activity of test compounds using a fluorescent imaging plate reader (FLIPR) assay, which measures changes in intracellular calcium concentration.
Caption: Workflow for an in vitro FLIPR-based mGluR1 antagonism assay.
Detailed Steps:
-
Cell Culture: Maintain Chinese Hamster Ovary (CHO) cells stably expressing the human mGluR1 receptor in appropriate growth medium.
-
Cell Plating: Seed the cells into black-walled, clear-bottom 384-well microplates at a suitable density and allow them to adhere and grow for 24 hours.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, for 1 hour at 37°C.
-
Compound Addition: Add serial dilutions of the test compounds (1-oxo-tetrahydro-β-carboline derivatives) to the wells.
-
Incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compounds to interact with the receptors.
-
Agonist Injection: Place the microplate into the FLIPR instrument. After establishing a stable baseline fluorescence reading, inject a pre-determined concentration of an mGluR1 agonist (e.g., glutamate) into all wells.
-
Data Acquisition: The FLIPR instrument continuously measures the fluorescence intensity in each well before and after the addition of the agonist.
-
Data Analysis: The increase in fluorescence upon agonist addition corresponds to the intracellular calcium release. The antagonist activity of the test compounds is determined by their ability to inhibit this agonist-induced fluorescence increase. The data is then used to generate dose-response curves and calculate IC50 values.
Other Potential Applications and Future Directions
While the development of mGluR1 antagonists is a prominent example, the 1-oxo-tetrahydro-β-carboline scaffold holds promise for other therapeutic applications. For instance, some derivatives have been investigated for their affinity to serotonin receptors, although the reported affinity was low. [6]This suggests that further chemical exploration could potentially lead to the discovery of ligands for other G-protein coupled receptors or ion channels.
The broad range of biological activities associated with the parent tetrahydro-β-carboline class, including anticancer and antimicrobial effects, warrants further investigation into whether the 1-oxo- derivatives could be optimized for these indications. [3]The synthetic tractability of the scaffold makes it an ideal platform for generating focused libraries of compounds for screening against a wide variety of biological targets.
Future research in this area will likely focus on:
-
Expanding the chemical diversity of 1-oxo-tetrahydro-β-carboline derivatives through combinatorial chemistry approaches.
-
Screening these compounds against a broader panel of biological targets to identify new therapeutic opportunities.
-
Utilizing computational modeling and structure-based drug design to guide the synthesis of more potent and selective ligands.
References
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Chem-Impex. 1-Oxo-2,3,4,9-tetrahydro-1H-b-carboline-6-carboxylic acid ethyl ester.
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J&K Scientific. 1-Oxo-2,3,4,9-tetrahydro-1H-b-carboline-6-carboxylic acid ethyl ester.
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Recent developments in the Synthesis and Biological Activities of THβ-carboline and Its Analogs: Review.
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Di Fabio, R., et al. (2007). From pyrroles to 1-oxo-2,3,4,9-tetrahydro-1H-beta-carbolines: a new class of orally bioavailable mGluR1 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(8), 2254-9.
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Synthesis of β-carboline derivatives.
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Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. Molecules, 26(1), 1-13.
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Characterization, Chemistry, Structural Activity Relationship and Antimicrobial Activities of Tetrahydro-β-carboline. International Journal of Research and Review, 9(12), 1-16.
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BOC Sciences. 1-OXO-2,3,4,9-TETRAHYDRO-1H-B-CARBOLINE-6-CARBOXYLIC ACID.
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Examples of biologically active tetrahydro-β-carboline derivatives.
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Biological activity of 1,2,3,4-tetrahydro-beta-carboline-3-carboxamides against Trypanosoma cruzi. Parasitology Research, 105(4), 1079-84.
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Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter. Current Medicinal Chemistry, 21(16), 1845-1865.
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MedChemExpress. 1,2,3,4-Tetrahydro-β-carboline-1-carboxylic acid.
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Herdeis, C., & Hartke-Karger, C. (1987). Synthesis and Serotonin-Receptor Activity of Substituted 1-Oxo-1,2,3,4-tetrahydro-β-carbolines. Zeitschrift für Naturforschung B, 42(6), 733-736.
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An In-depth Technical Guide on the Core Mechanism of Action of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-oxo-2,3,4,9-tetrahydro-1H-β-carboline scaffold is a privileged structure in medicinal chemistry, serving as a foundational core for a diverse range of biologically active compounds. This guide provides a detailed technical analysis of the putative mechanism of action for 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid, a key member of this chemical class. While direct experimental data on this specific molecule is limited, this document synthesizes existing research on structurally analogous compounds and the broader tetrahydro-β-carboline family to elucidate its most probable biological targets and signaling pathways. The primary hypothesized mechanism is non-competitive antagonism of the metabotropic glutamate receptor 1 (mGluR1), a target of significant interest for neurological disorders. Additionally, this guide explores other potential mechanisms common to the tetrahydro-β-carboline class, including monoamine oxidase (MAO) inhibition and antioxidant activity. Detailed, field-proven experimental protocols for validating these mechanisms are provided, alongside data presentation frameworks and conceptual diagrams to facilitate further research and drug development efforts.
Introduction: The 1-Oxo-tetrahydro-β-carboline Scaffold
The tricyclic pyrido[3,4-b]indole ring system is the defining feature of β-carboline alkaloids, a class of compounds with a rich history in both natural products chemistry and pharmacology.[1][2] The 1,2,3,4-tetrahydro-β-carboline (THβC) subclass, characterized by a saturated piperidine ring, represents a significant area of investigation due to its widespread occurrence and diverse biological activities, including neuroprotective, anti-cancer, and antimicrobial properties.[1][3]
The subject of this guide, 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid, introduces a ketone group at the C-1 position, which fundamentally alters the molecule's stereoelectronic properties compared to its non-oxidized counterparts. This scaffold is frequently utilized as a key intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders.[1][4] The carboxylic acid moiety at the C-6 position is of particular strategic importance, as research has identified this position as a critical site for modification to modulate potency and selectivity for specific biological targets.[5]
Primary Hypothesized Mechanism of Action: Metabotropic Glutamate Receptor 1 (mGluR1) Antagonism
The most direct and compelling evidence for the mechanism of action of the 1-oxo-tetrahydro-β-carboline core comes from a study that identified this scaffold as the basis for a novel class of potent, orally bioavailable mGluR1 antagonists.[5]
The Role of mGluR1 in Neuropathology
Metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability. While essential for normal brain function, overactivation of mGluR1 is implicated in the pathophysiology of numerous conditions, including:
-
Neuropathic and chronic pain
-
Epilepsy
-
Anxiety disorders
-
Glutamate-mediated excitotoxicity in neurodegenerative diseases
Antagonism of mGluR1 is therefore a validated therapeutic strategy for mitigating the downstream effects of excessive glutamate signaling.
Structure-Activity Relationship (SAR) Insights
The pivotal study by Di Fabio et al. (2007) demonstrated that the 1-oxo-tetrahydro-β-carboline template could effectively replace a pyrrole core in a known series of mGluR1 antagonists.[5] Their work established that exploration of the C-6 position—the precise location of the carboxylic acid in the topic compound—with hydrogen-bond acceptors coupled with bulky or lipophilic groups was key to achieving high antagonist potency.[5] These compounds were found to exhibit a non-competitive mode of action, suggesting they bind to an allosteric site on the receptor rather than the glutamate binding site itself.[5]
This strongly suggests that 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid is a prime candidate for functioning as an mGluR1 antagonist, with the carboxylic acid group potentially serving as a key interaction point within an allosteric pocket of the receptor.
Proposed Signaling Pathway
The canonical signaling pathway for mGluR1 involves its coupling to Gαq/11 proteins. Upon activation by glutamate, this G-protein initiates a cascade leading to increased intracellular calcium levels and activation of Protein Kinase C (PKC). A non-competitive antagonist would prevent this conformational change, thereby inhibiting the downstream signaling cascade.
Figure 1: Hypothesized mGluR1 Antagonism Pathway.
Secondary and Ancillary Mechanisms of Action
Beyond mGluR1 antagonism, the tetrahydro-β-carboline scaffold is known to interact with several other biological targets. These represent plausible secondary or contributing mechanisms of action for 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid.
Monoamine Oxidase (MAO) Inhibition
Tetrahydro-β-carbolines are well-documented reversible, competitive inhibitors of monoamine oxidase, particularly the MAO-A isoform.[6][7] MAO-A is responsible for the degradation of key neurotransmitters like serotonin and norepinephrine. Its inhibition can lead to increased synaptic availability of these neurotransmitters, an action associated with antidepressant and anxiolytic effects. Furthermore, MAO-B is involved in the metabolic pathways that can generate neurotoxic species, and its inhibition is considered a strategy for treating Parkinson's disease.[8]
The ability of the core THβC structure to inhibit MAO suggests that the topic compound may also possess this activity, contributing to a potential neuroprotective profile.
Figure 2: Monoamine Oxidase (MAO) Inhibition Workflow.
Antioxidant and Radical Scavenging Activity
Several studies have demonstrated that tetrahydro-β-carbolines can act as effective radical scavengers and antioxidants.[9] They can donate a hydrogen or electron to neutralize reactive oxygen species (ROS) in assays such as the ABTS (2,2'-Azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)) assay.[9] This antioxidant property could contribute to a neuroprotective effect by mitigating oxidative stress, a common pathological feature in many neurodegenerative disorders. It is also noteworthy that THβCs can be oxidized by heme peroxidases to their aromatic β-carboline counterparts (e.g., norharman and harman), which are themselves bioactive.[10]
Other Potential Receptor Interactions
The β-carboline family has been screened against a wide array of receptors. While some derivatives show modest affinity for serotonin (5-HT2A), benzodiazepine, and imidazoline I2 receptors, this binding is highly dependent on the specific substitution pattern.[11][12] One study investigating substituted 1-oxo-1,2,3,4-tetrahydro-β-carbolines reported low affinity for the serotonin receptor, suggesting this may not be a primary target for this specific scaffold.[2]
Experimental Protocols for Mechanistic Validation
To rigorously test the hypothesized mechanisms of action, a series of well-defined in vitro and cell-based assays are required. The following protocols provide a self-validating framework for investigation.
Protocol 1: mGluR1 Radioligand Binding Assay
This experiment determines the affinity of the test compound for the mGluR1 receptor by measuring its ability to displace a known radiolabeled ligand.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human mGluR1 (e.g., HEK293-mGluR1). Homogenize cells in ice-cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuge to pellet membranes. Resuspend in fresh buffer.
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of cell membrane preparation (10-20 µg protein).
-
50 µL of radioligand (e.g., [³H]R214127, a known mGluR1 antagonist) at a final concentration near its Kd value (e.g., 1-3 nM).
-
50 µL of test compound (1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid) at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
-
Controls:
-
Total Binding: Radioligand + Membranes (no test compound).
-
Non-Specific Binding (NSB): Radioligand + Membranes + a high concentration of a non-labeled mGluR1 antagonist (e.g., 10 µM CPCCOEt).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/B) using a cell harvester. Wash filters 3-4 times with ice-cold buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Protocol 2: In Vitro MAO-A Inhibition Assay
This fluorometric assay measures the compound's ability to inhibit the enzymatic activity of MAO-A.
Methodology:
-
Reagents:
-
Recombinant human MAO-A enzyme.
-
MAO substrate (e.g., kynuramine or a commercial fluorogenic substrate like Amplex Red).
-
Horseradish peroxidase (HRP) if using Amplex Red.
-
Test compound and a known MAO-A inhibitor (e.g., clorgyline) as a positive control.
-
-
Assay Setup: In a black 96-well plate, add:
-
Buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Test compound at various concentrations.
-
MAO-A enzyme (pre-incubate with the compound for 15 minutes at 37°C).
-
-
Reaction Initiation: Add the substrate (and HRP, if applicable) to all wells to start the reaction.
-
Detection: Measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 530 nm Ex / 590 nm Em for Amplex Red) every 1-2 minutes for 30-60 minutes using a plate reader.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each concentration. Normalize the rates to the vehicle control (100% activity). Plot the percent inhibition against the log concentration of the test compound to determine the IC₅₀ value.
Figure 3: Workflow for Primary Mechanistic Assays.
Data Presentation and Interpretation
Quantitative data from the proposed experiments should be summarized for clear comparison and interpretation.
Table 1: Summary of Potential Biological Activities and Key Metrics
| Mechanism | Target | Assay Type | Key Metric | Interpretation |
|---|---|---|---|---|
| Glutamate Modulation | mGluR1 | Radioligand Binding | Ki (nM) | Potency of binding to the receptor. Lower value indicates higher affinity. |
| Neurotransmitter Metabolism | MAO-A | Enzyme Inhibition | IC₅₀ (µM) | Concentration required to inhibit 50% of enzyme activity. |
| Oxidative Stress | ROS | ABTS Assay | TEAC | Trolox Equivalent Antioxidant Capacity. Higher value indicates greater antioxidant potential. |
Conclusion
Furthermore, ancillary mechanisms common to the tetrahydro-β-carboline class, such as MAO-A inhibition and antioxidant activity , may contribute to an overall beneficial neuropharmacological profile. The experimental frameworks provided in this guide offer a clear path for the definitive elucidation of these mechanisms, enabling researchers to validate these targets and advance the development of this promising chemical class.
References
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Di Fabio, R., Micheli, F., Alvaro, G., et al. (2007). From pyrroles to 1-oxo-2,3,4,9-tetrahydro-1H-beta-carbolines: a new class of orally bioavailable mGluR1 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(8), 2254-9. [Link]
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J&K Scientific. 1-Oxo-2,3,4,9-tetrahydro-1H-b-carboline-6-carboxylic acid ethyl ester. [Link]
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Herdeis, C., & Schöffel, J. (2014). Synthesis and Serotonin-Receptor Activity of Substituted 1-Oxo-1,2,3,4-tetrahydro-β-carbolines. Zeitschrift für Naturforschung B, 42(6). [Link]
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Glennon, R. A., Hong, S. S., Bondarev, M., et al. (2000). Binding of beta-carbolines and related agents at serotonin (5-HT(2) and 5-HT(1A)), dopamine (D(2)) and benzodiazepine receptors. Drug and Alcohol Dependence, 60(2), 199-206. [Link]
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Kaur, J., Singh, P., Kumar, A., et al. (2023). Neuroprotective Effect of Natural Indole and β-carboline Alkaloids against Parkinson's Disease: An Overview. Current Medicinal Chemistry, 31. [Link]
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Ablordeppey, S. Y., & Glennon, R. A. (2004). Binding of beta-carbolines at imidazoline I2 receptors: a structure-affinity investigation. Bioorganic & Medicinal Chemistry Letters, 14(4), 999-1002. [Link]
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Herraiz, T., & Galisteo, J. (2002). Tetrahydro-beta-carboline alkaloids that occur in foods and biological systems act as radical scavengers and antioxidants in the ABTS assay. Free Radical Research, 36(8), 923-8. [Link]
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Herraiz, T., & Guillén, H. (2014). Naturally-occurring tetrahydro-β-carboline alkaloids derived from tryptophan are oxidized to bioactive β-carboline alkaloids by heme peroxidases. Biochemical and Biophysical Research Communications, 451(2), 234-9. [Link]
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Kim, H., Sablin, S. O., & Ramsay, R. R. (1997). Inhibition of monoamine oxidase A by beta-carboline derivatives. Archives of Biochemistry and Biophysics, 337(1), 137-42. [Link]
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Herraiz, T., & Chaparro, C. (2023). β-Carboline Alkaloids in Soy Sauce and Inhibition of Monoamine Oxidase (MAO). Molecules, 28(6), 2686. [Link]
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Koskinen, M., & Mäki, J. (2016). Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter. Molecules, 21(8), 1018. [Link]
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Kamal, A., et al. (2021). β-Carbolines as potential anticancer agents. European Journal of Medicinal Chemistry, 215, 113321. [Link]
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physicochemical properties of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid
Foreword by the Senior Application Scientist
In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with rigorous scientific investigation. The β-carboline framework, a privileged structure in medicinal chemistry, continues to yield compounds of significant therapeutic potential.[1][2] 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid (CAS: 1751-78-6) represents one such molecule of interest, emerging from a class of compounds investigated for their activity as mGluR1 antagonists, offering potential in treating neurological disorders and chronic pain.
A thorough understanding of a compound's physicochemical properties is not merely a data-gathering exercise; it is the foundational pillar upon which all subsequent development efforts rest. These properties govern a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy. This guide is structured to provide not just the available data for this specific molecule, but to impart a deeper, field-proven understanding of why and how these critical parameters are determined.
Herein, we will delve into the known and predicted properties of this β-carboline derivative. Where experimental data is not publicly available, we will present robust, validated protocols for its determination. This document is designed for the hands-on researcher—the medicinal chemist, the formulation scientist, the pharmacologist—to serve as both a repository of information and a practical manual for the comprehensive physicochemical characterization of this and similar molecules.
Molecular Identity and Structural Attributes
The initial step in any physicochemical assessment is the unambiguous confirmation of the molecule's identity and structure.
Chemical Structure:
Caption: Structure of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid.
Core Molecular Data:
-
Molecular Formula: C₁₂H₁₀N₂O₃[]
-
Molecular Weight: 230.22 g/mol []
-
CAS Number: 1751-78-6
-
IUPAC Name: 1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylic acid
-
InChI Key: RIEWYZWJBCZQDP-UHFFFAOYSA-N[]
Key Physicochemical Properties: A Quantitative Overview
The following table summarizes the critical physicochemical parameters for the title compound. It is important to note that while some data can be confirmed, other values are based on high-quality computational predictions due to the absence of publicly available experimental data. This underscores the necessity of the experimental protocols detailed in Section 3.0.
| Property | Value / Predicted Value | Data Type | Significance in Drug Development |
| Molecular Weight | 230.22 g/mol | Experimental | Influences diffusion and membrane permeability; falls well within the typical range for small molecule drugs. |
| logP (Octanol/Water) | 1.48 | Predicted[4] | Indicates the compound's lipophilicity. A value in this range suggests a balance between aqueous solubility and lipid membrane permeability, which is favorable for oral absorption. |
| Aqueous Solubility | Predicted to be low; sparingly soluble. | Predicted | Directly impacts dissolution rate and bioavailability. Low solubility is a common challenge in drug development that often requires formulation strategies to overcome. |
| pKa (Acid Dissociation Constant) | ~4-5 (Carboxylic Acid)~5-6 (Amine) | Predicted | Determines the ionization state of the molecule at different physiological pH values. This affects solubility, permeability, and interaction with biological targets. |
| Melting Point (°C) | >280 °C (Estimated based on analogs) | Estimated | Indicates solid-state stability and purity. A high melting point, as seen in related compounds like 1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid (282-284 °C), suggests a stable crystal lattice.[5] |
| Polar Surface Area (PSA) | ~87 Ų | Predicted | Correlates with hydrogen bonding potential and membrane permeability. A PSA under 140 Ų is generally considered favorable for CNS penetration, although other factors are also critical. |
Experimental Determination Protocols: A Practical Guide
The true characterization of a compound lies in empirical validation. The following protocols are presented as robust, self-validating methodologies for determining the key .
Workflow for Physicochemical Characterization
Caption: Experimental workflow for comprehensive physicochemical profiling.
Determination of logP (Octanol-Water Partition Coefficient)
Causality: The logP value is a direct measure of a drug's lipophilicity, which is a primary driver of its ability to cross biological membranes. The classic Shake-Flask method, while lower throughput, remains the gold standard for its accuracy and direct measurement of partitioning.
Protocol:
-
Preparation of Phases: Prepare n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) and mutually saturate them by mixing vigorously for 24 hours, followed by separation. This pre-saturation is a critical self-validating step to prevent volume changes during the experiment.
-
Standard Curve Generation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol). Create a series of standards in the aqueous phase and measure their absorbance at the compound's λ_max using UV-Vis spectroscopy to generate a Beer-Lambert law calibration curve.
-
Partitioning: Accurately weigh a small amount of the compound (e.g., 1 mg) into a vial. Add a known volume of the pre-saturated aqueous phase (e.g., 5 mL) and a known volume of the pre-saturated n-octanol (e.g., 5 mL).
-
Equilibration: Vigorously shake the vial for at least 1 hour at a constant temperature (e.g., 25 °C) to allow for complete partitioning equilibrium.
-
Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from the aqueous phase. If necessary, dilute it to fall within the linear range of the standard curve. Measure its absorbance via UV-Vis spectroscopy.
-
Calculation:
-
Determine the concentration in the aqueous phase ([C]_aq) from the calibration curve.
-
Calculate the initial concentration ([C]_initial) before partitioning.
-
Calculate the concentration in the octanol phase by mass balance: [C]_oct = ([C]_initial - [C]_aq) * (V_aq / V_oct).
-
Calculate P = [C]_oct / [C]_aq.
-
Calculate logP = log₁₀(P).
-
Determination of pKa (Acid Dissociation Constant)
Causality: The compound possesses at least two ionizable centers: a carboxylic acid (acidic) and a secondary amine within the tetrahydro-β-carboline ring system (basic). Potentiometric titration provides a precise measure of the pKa by monitoring pH changes upon the addition of a titrant, which is essential for predicting behavior in the variable pH environments of the gastrointestinal tract and bloodstream.
Protocol:
-
Instrument Calibration: Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, and 10.01) that bracket the expected pKa values.
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.01 M) in a suitable co-solvent system if aqueous solubility is low (e.g., 20% methanol in water). Ensure the compound is fully dissolved.
-
Titration for Acidic pKa:
-
Add a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments using an auto-titrator or a calibrated burette.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the expected equivalence point.
-
-
Titration for Basic pKa:
-
Prepare a separate sample and titrate with a standardized strong acid (e.g., 0.1 M HCl).
-
Record the pH after each incremental addition.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at which half of the functional group has been neutralized (the midpoint of the steepest part of the titration curve).
-
For more accuracy, calculate the first derivative (dpH/dV) of the titration curve. The peak of the derivative plot corresponds to the equivalence point. The pKa is the pH at half of this volume.
-
Solid-State Characterization: DSC and XRPD
Causality: The solid form of a drug (e.g., crystalline vs. amorphous, specific polymorph) has a profound impact on its stability, solubility, and manufacturability. Differential Scanning Calorimetry (DSC) measures thermal transitions, while X-ray Powder Diffraction (XRPD) provides information about the crystal structure. Together, they provide a comprehensive picture of the solid state.
Protocol - Differential Scanning Calorimetry (DSC):
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a wide temperature range (e.g., 25 °C to 350 °C).
-
Data Analysis:
-
The resulting thermogram plots heat flow versus temperature.
-
A sharp endotherm indicates the melting point. The onset temperature is typically reported as the melting point.
-
The area under the melting peak can be used to calculate the enthalpy of fusion.
-
Broad endotherms or exotherms may indicate desolvation, degradation, or polymorphic transitions.
-
Protocol - X-ray Powder Diffraction (XRPD):
-
Sample Preparation: Gently grind the crystalline sample to a fine powder to ensure random orientation of the crystallites. Pack the powder into a sample holder.
-
Data Acquisition: Place the sample holder in the diffractometer. Scan the sample over a range of 2θ angles (e.g., 2° to 40°) using a monochromatic X-ray source (typically Cu Kα).
-
Data Analysis:
-
The resulting diffractogram plots intensity versus the 2θ angle.
-
A crystalline material will produce a unique pattern of sharp peaks, which serves as a "fingerprint" for that specific crystal form.
-
An amorphous material will produce a broad halo with no distinct peaks.
-
The peak positions and relative intensities are characteristic of the compound's crystal lattice.
-
Expected Spectroscopic Profile
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the methylene protons of the tetrahydro-piperidine ring (which may show complex splitting patterns due to their diastereotopic nature), and a highly deshielded singlet for the carboxylic acid proton, typically appearing above 10-12 ppm. The NH protons of the indole and the amide would also be present, with chemical shifts sensitive to solvent and concentration.
-
¹³C NMR: The spectrum will feature signals for the two carbonyl carbons (the amide and the carboxylic acid) in the downfield region (165-185 ppm). Aromatic carbons will appear in the ~110-140 ppm range, and the aliphatic carbons of the saturated ring will be in the upfield region.
-
Infrared (IR) Spectroscopy: Two highly characteristic absorptions are expected for the carboxylic acid group: a very broad O-H stretch from approximately 2500-3300 cm⁻¹ and a sharp C=O stretch around 1710 cm⁻¹.[6] The amide C=O stretch will likely appear around 1650-1680 cm⁻¹. The N-H stretches of the indole and amide will be visible around 3200-3400 cm⁻¹.[6]
-
Mass Spectrometry: Electrospray ionization (ESI) would be the method of choice. In positive ion mode, the spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 231.23. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 229.21 would be expected.
Conclusion and Forward Look
1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid is a compound with a promising structural scaffold. This guide has consolidated its known molecular properties and provided a detailed, rationale-driven framework for the experimental determination of its essential physicochemical characteristics. While some properties are currently based on predictions, the protocols outlined herein provide a clear path for researchers to generate the robust, high-quality data required for any drug development program. The successful characterization of these properties is the critical first step in unlocking the full therapeutic potential of this and other novel β-carboline derivatives.
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ResearchGate. Single crystal X‐ray diffraction of 1 aA (CCDC 2312160). Available at: [Link]
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PMC PubMed Central. New β-carboline derivatives containing imidazolium as potential VEGFR2 inhibitors: synthesis, X-ray structure, antiproliferative evaluations, and molecular modeling. Available at: [Link]
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Chem-Impex. 1-Oxo-2,3,4,9-tetrahydro-1H-b-carboline-6-carboxylic acid ethyl ester. Available at: [Link]
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PubChem. 1,2,3,4-Tetrahydro-Beta-Carboline-3-Carboxylic Acid. Available at: [Link]
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Sciforum. Synthesis of β-carboline derivatives. Available at: [Link]
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Beilstein Journals. Studies on the syntheses of β-carboline alkaloids brevicarine and brevicolline. Available at: [Link]
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J&K Scientific. 1-Oxo-2,3,4,9-tetrahydro-1H-b-carboline-6-carboxylic acid ethyl ester. Available at: [Link]
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ResearchGate. A representative X-ray diffraction image. Available at: [Link]
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ACS Publications. Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Available at: [Link]
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ResearchGate. Differential scanning calorimetry (DSC) analysis of β-CD / CBO-NE complex. Available at: [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0035665). Available at: [Link]
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PubMed. Design, Synthesis, and Physicochemical Studies of Configurationally Stable β-Carboline Atropisomers. Available at: [Link]
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PubMed. Solid-phase synthesis of 1,2,3, 4-tetrahydro-beta-carboline-containing peptidomimetics. Available at: [Link]
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Wiley Online Library. On‐Resin Pictet–Spengler Cyclization for 1,2,3,4‐Tetrahydro‐β‐carboline‐3‐carboxylate (Tcc) Peptide Synthesis With Acid‐Labile Functional Tolerance. Available at: [Link]
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PMC PubMed Central. Synthesis of Tetrahydro-β-carboline Derivatives under Electrochemical Conditions in Deep Eutectic Solvents. Available at: [Link]
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ResearchGate. Microwave‐Assisted Synthesis of Tetrahydro‐β‐carbolines and β‐Carbolines. Available at: [Link]
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PubMed. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Available at: [Link]
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ResearchGate. MS¹ and MS² spectra of β-carboline-1-carboxylic acid (25) in the... Available at: [Link]
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The Elusive Natural Origins of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic Acid: A Guide to the Natural Tetrahydro-β-carboline Scaffold
Abstract
This technical guide addresses the inquiry into the natural sources of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid. Following a comprehensive review of the scientific literature, we conclude that there is currently no direct evidence to suggest that this specific compound is a naturally occurring metabolite in plants, animals, or microorganisms. It is primarily recognized as a synthetic intermediate in pharmaceutical research. However, the core chemical structure, the tetrahydro-β-carboline scaffold, is a ubiquitous and vital component of a diverse array of natural products with significant biological activities. This guide, therefore, provides an in-depth exploration of the natural sources, biosynthesis, and chemical ecology of the parent tetrahydro-β-carboline alkaloids. Understanding the natural context of this foundational structure is paramount for researchers and drug development professionals working with synthetic derivatives such as 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid.
Introduction: The Synthetic Nature of a Bio-inspired Scaffold
The compound 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid and its derivatives, such as the ethyl ester, are known in the scientific community as valuable synthetic building blocks, particularly in the development of novel therapeutics targeting neurological disorders.[1][2][3] While its structure is inspired by naturally occurring alkaloids, extensive database searches and literature reviews have not identified this specific molecule as a natural product.
The core of this molecule, the tricyclic pyrido[3,4-b]indole system, is the defining feature of β-carboline alkaloids. The partially saturated form, 1,2,3,4-tetrahydro-β-carboline (THβC), is a widely distributed and pharmacologically significant scaffold found in numerous plant families, fungi, marine organisms, and even as endogenous compounds in mammals.[4] This guide will delve into the natural world of THβCs to provide a foundational understanding for researchers exploring the structure-activity relationships of synthetic analogs.
The Widespread Natural Occurrence of the Tetrahydro-β-carboline Core
The THβC skeleton is biosynthesized from the amino acid L-tryptophan or its derivative tryptamine.[4] This simple and elegant biosynthetic pathway, known as the Pictet-Spengler reaction, accounts for the vast diversity of THβC alkaloids found in nature.
Botanical Sources
Numerous plant families are rich sources of THβC alkaloids. Some of the most well-documented examples include:
-
Peganum harmala (Syrian Rue): This plant is a classical source of harmala alkaloids, including the THβCs tetrahydroharmine.[4]
-
Pausinystalia yohimbe (Yohimbe): The bark of this tree contains a complex mixture of indole alkaloids, with the THβC-containing yohimbine being a prominent example.[4]
-
Various Foodstuffs: The Pictet-Spengler reaction can also occur during food processing and storage, leading to the formation of THβCs in a variety of consumable products. These include:
-
Fermented Products: Wine, beer, and soy sauce can contain simple THβCs formed from the reaction of tryptophan with aldehydes generated during fermentation.
-
Fruits and Juices: Certain fruits and their juices have been shown to contain THβC-3-carboxylic acids.[5]
-
Smoked Foods: The formaldehyde present in smoke can react with tryptophan in fish, meat, and cheese to form 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid.[6]
-
Endogenous Formation in Mammals
Trace amounts of simple THβCs have been detected in mammalian tissues and fluids. Their formation is believed to occur through a non-enzymatic Pictet-Spengler reaction between tryptamine and endogenous aldehydes, such as formaldehyde and acetaldehyde.
Biosynthesis of the Tetrahydro-β-carboline Scaffold
The formation of the THβC core is a fundamental reaction in the biosynthesis of a vast number of indole alkaloids. The key mechanistic step is the Pictet-Spengler reaction.
Diagram: Generalized Pictet-Spengler Reaction for THβC Formation
Caption: The Pictet-Spengler reaction pathway to form the tetrahydro-β-carboline scaffold.
In this reaction, an amine (typically tryptamine) condenses with an aldehyde or a ketone to form a Schiff base. This is followed by a ring-closing intramolecular electrophilic substitution at the C-2 position of the indole ring, leading to the formation of the tricyclic THβC system. The diversity of naturally occurring THβCs arises from the wide variety of aldehydes and ketones that can participate in this reaction.
Potential Metabolic Fates of Tetrahydro-β-carbolines
While 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid itself has not been found in nature, it is conceivable that related structures could be formed through metabolic transformations of naturally occurring THβCs.
One relevant metabolic pathway is the oxidation of the tetrahydro-β-carboline ring. For instance, tetrahydronorharmane has been shown to be metabolized in rats to 1,2-dihydro-beta-carboline-1-one, which possesses the 1-oxo functionality.[7] This suggests that enzymatic machinery exists in biological systems capable of oxidizing the C-1 position of the THβC ring.
Furthermore, naturally-occurring THβC-carboxylic acids, such as 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid, can be oxidized to their corresponding aromatic β-carbolines by heme peroxidases.[8] While this does not directly lead to the 1-oxo structure, it demonstrates the susceptibility of the THβC ring system to oxidative metabolism.
Diagram: Potential Metabolic Transformations of the THβC Scaffold
Caption: Hypothetical metabolic pathways of the tetrahydro-β-carboline core.
Experimental Protocols: Isolation and Characterization of Natural THβCs
For researchers interested in studying naturally occurring THβCs, the following provides a generalized workflow for their extraction and identification.
Extraction of THβCs from Plant Material
-
Sample Preparation: Air-dry and grind the plant material to a fine powder.
-
Solvent Extraction: Perform a Soxhlet extraction or maceration with a polar solvent such as methanol or ethanol.
-
Acid-Base Partitioning:
-
Evaporate the solvent and redissolve the residue in an acidic aqueous solution (e.g., 5% HCl).
-
Wash the acidic solution with a nonpolar solvent (e.g., hexane) to remove lipids and other non-basic compounds.
-
Basify the aqueous layer with a base (e.g., NH4OH) to a pH of 9-10.
-
Extract the liberated alkaloids into an organic solvent such as dichloromethane or ethyl acetate.
-
-
Concentration: Evaporate the organic solvent to obtain the crude alkaloid extract.
Chromatographic Purification
-
Column Chromatography: Subject the crude extract to column chromatography on silica gel or alumina, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).
-
High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing THβCs using reverse-phase HPLC with a C18 column and a mobile phase typically consisting of a mixture of acetonitrile and water with an acid modifier (e.g., formic acid or trifluoroacetic acid).
Structural Elucidation
The structure of isolated compounds can be determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, COSY, HSQC, and HMBC experiments to establish the connectivity of atoms.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the characteristic chromophore of the indole ring system.
-
Infrared (IR) Spectroscopy: To identify functional groups such as N-H, C=O, and C-O.
Conclusion: A Foundation for Future Discovery
References
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The Strategic Synthesis and Pharmacological Landscape of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carbolines: A Technical Guide for Drug Discovery Professionals
Introduction: The Enduring Promise of the β-Carboline Scaffold
The β-carboline framework, a tricyclic indole alkaloid structure, represents a privileged scaffold in medicinal chemistry and drug discovery. Nature has repeatedly utilized this motif in a vast array of bioactive natural products, demonstrating its inherent ability to interact with diverse biological targets. Within this family, the 1-oxo-2,3,4,9-tetrahydro-1H-β-carboline core has emerged as a particularly versatile synthetic intermediate and a foundation for novel therapeutic agents. This guide provides a comprehensive technical overview of the synthesis, chemical properties, and pharmacological significance of this scaffold, with a particular focus on derivatives such as the 6-carboxylic acid and its esters, which are pivotal in the development of new chemical entities.
The strategic importance of the 1-oxo-tetrahydro-β-carboline scaffold lies in its rigid, three-dimensional structure, which allows for the precise spatial orientation of functional groups, a critical factor for high-affinity and selective interactions with biological macromolecules. Furthermore, the presence of multiple sites for chemical modification enables the systematic exploration of structure-activity relationships (SAR), facilitating the optimization of lead compounds. This guide will delve into the key synthetic strategies employed to construct this valuable scaffold, the nuances of its chemical characterization, and the expanding landscape of its pharmacological applications, offering insights for researchers and professionals engaged in the pursuit of innovative therapeutics.
Core Synthesis Strategies: Mastering the Construction of the 1-Oxo-tetrahydro-β-carboline Scaffold
The construction of the 1-oxo-2,3,4,9-tetrahydro-1H-β-carboline core predominantly relies on the foundational Pictet-Spengler reaction, a powerful and widely utilized method for the synthesis of tetrahydro-β-carbolines.[1] This reaction involves the condensation of a tryptamine or tryptophan derivative with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. The subsequent introduction of the 1-oxo functionality is typically achieved through oxidation of the resulting tetrahydro-β-carboline.
The Pictet-Spengler Reaction: The Gateway to the Tetrahydro-β-carboline Core
The Pictet-Spengler reaction is a cornerstone in the synthesis of the tetrahydro-β-carboline scaffold.[1] The general mechanism involves the formation of a Schiff base intermediate from the reaction of an indole-3-ethylamine (like tryptamine or a tryptophan derivative) with an aldehyde, followed by an intramolecular electrophilic substitution at the C2 position of the indole ring.
Experimental Protocol: A Generalized Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis [2]
-
Reactant Preparation: Dissolve the tryptamine or tryptophan derivative (1 equivalent) in a suitable solvent system, such as a mixture of acetic acid and dichloromethane (e.g., 5:10 mL).
-
Aldehyde Addition: Slowly add the desired aldehyde (1.2 equivalents) to the solution.
-
Reaction: Reflux the reaction mixture for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and basify to a pH of 9-10 with ammonium hydroxide.
-
Extraction: Extract the aqueous solution with dichloromethane.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
The choice of reactants and reaction conditions can significantly influence the yield and stereochemical outcome of the Pictet-Spengler reaction. For instance, microwave-assisted protocols have been developed to accelerate the reaction and improve yields.[3]
Caption: The Pictet-Spengler reaction workflow.
Oxidation to the 1-Oxo-tetrahydro-β-carboline
The introduction of the carbonyl group at the C1 position is a critical step in the synthesis of the target scaffold. This is typically achieved through the oxidation of the parent tetrahydro-β-carboline. Various oxidizing agents can be employed for this transformation, and the choice of reagent can depend on the presence of other functional groups in the molecule.
Caption: General workflow for the oxidation of a tetrahydro-β-carboline.
Physicochemical and Spectroscopic Characterization
The detailed characterization of 1-oxo-2,3,4,9-tetrahydro-1H-β-carboline derivatives is essential for confirming their structure and purity. While specific data for the 6-carboxylic acid is sparse, information on its ethyl ester and related analogs provides valuable insights.
| Property | 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid | 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid ethyl ester |
| Molecular Formula | C₁₂H₁₀N₂O₃ | C₁₄H₁₄N₂O₃ |
| Molecular Weight | 230.22 g/mol [] | 258.28 g/mol [6] |
| CAS Number | 1751-78-6[] | 1967-75-5[7] |
| Appearance | Not specified (likely a solid) | Yellow solid[6] |
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. For the tetrahydro-β-carboline scaffold, characteristic signals include those for the aromatic protons of the indole ring, and the aliphatic protons of the tetrahydropyridine ring. The presence of the oxo group at C1 and the carboxylic acid or ester at C6 will significantly influence the chemical shifts of adjacent protons and carbons. Although a complete assignment for the title carboxylic acid is not available, ¹H and ¹³C NMR data for 3S-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid have been reported, providing a reference for the chemical shifts of the core structure.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. The spectrum of a 1-oxo-tetrahydro-β-carboline-6-carboxylic acid derivative would be expected to show characteristic absorption bands for the N-H stretch of the indole, the C=O stretch of the lactam (oxo group), the C=O stretch of the carboxylic acid, and the O-H stretch of the carboxylic acid.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Pharmacological Significance and Therapeutic Potential
The 1-oxo-2,3,4,9-tetrahydro-1H-β-carboline scaffold is a fertile ground for the discovery of novel therapeutic agents. Its derivatives have been investigated for a wide range of biological activities.
Neuropharmacology: Targeting Neurological Disorders
The ethyl ester of 1-oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid is recognized as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders, owing to its potential neuroprotective properties.[6][7] Derivatives of this scaffold have been designed and synthesized as a new class of orally bioavailable metabotropic glutamate receptor 1 (mGluR1) antagonists.[9] These compounds have shown promise in preclinical models of acute and chronic pain, highlighting their potential for the development of novel analgesics.[9]
Oncology: A Scaffold for Anticancer Agents
The β-carboline core is a common feature in many natural and synthetic compounds with anticancer activity.[10] Derivatives of the tetrahydro-β-carboline scaffold have been investigated for their ability to inhibit various cancer-related targets. For instance, certain derivatives have been shown to inhibit kinesin spindle protein (KSP), a motor protein essential for cell division, making it a promising target for cancer chemotherapy.[10]
Infectious Diseases: Antifungal and Antimalarial Potential
The versatility of the tetrahydro-β-carboline scaffold extends to the realm of infectious diseases. A series of N-substituted tetrahydro-β-carboline derivatives have been synthesized and screened for their antifungal activity against various plant pathogenic fungi, with some compounds exhibiting potent inhibitory effects.[2] Furthermore, the β-carboline framework is being explored for the development of new antimalarial agents.
Enzyme Inhibition: A Promising Avenue for Drug Development
Derivatives of the 1-oxo-tetrahydro-β-carboline scaffold have shown potential as selective enzyme inhibitors. For example, (1-thioxo-1,2,3,4-tetrahydro-β-carbolin-9-yl)acetic acid derivatives have been designed and evaluated as selective inhibitors of aldose reductase (AKR1B1), an enzyme implicated in the long-term complications of diabetes.[11] The most potent compounds in this series exhibited strong inhibitory effects and high selectivity for AKR1B1 over related enzymes.[11]
Caption: Diverse pharmacological applications of the 1-oxo-tetrahydro-β-carboline scaffold.
Future Directions and Conclusion
The 1-oxo-2,3,4,9-tetrahydro-1H-β-carboline scaffold continues to be a rich source of inspiration for the design and synthesis of novel bioactive molecules. While a significant body of research exists on its derivatives, particularly the ethyl ester, there remains a compelling need for further investigation into the specific properties and activities of the 6-carboxylic acid itself. A thorough characterization of its physicochemical properties, a detailed exploration of its pharmacological profile, and an understanding of its pharmacokinetic properties will be crucial for unlocking its full therapeutic potential.
Future research should focus on:
-
Developing and publishing a detailed, optimized synthesis protocol for 1-oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid to facilitate its wider accessibility to the research community.
-
Conducting a comprehensive evaluation of its biological activity against a diverse panel of targets to identify novel therapeutic applications.
-
Investigating its pharmacokinetic and metabolic profile to assess its drug-likeness and potential for in vivo efficacy.
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Di Fabio, R., Micheli, F., Alvaro, G., Cavanni, P., Donati, D., Gagliardi, T., ... & Vitulli, G. (2007). From pyrroles to 1-oxo-2,3,4,9-tetrahydro-1H-beta-carbolines: a new class of orally bioavailable mGluR1 antagonists. Bioorganic & medicinal chemistry letters, 17(8), 2254–2259. [Link]
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Kim, J. H., Lee, S. M., Lee, J., Jo, S., Kim, S. H., & Lee, J. (2012). Design, synthesis, and biological evaluation of novel (1-thioxo-1,2,3,4-tetrahydro-β-carbolin-9-yl)acetic acids as selective inhibitors for AKR1B1. Bioorganic & medicinal chemistry, 20(1), 356–367. [Link]
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Wang, L., Li, J., & Wang, J. (2014). Simple and efficient synthesis of tetrahydro-β-carbolines via the Pictet–Spengler reaction in 1,1,1,3,3,3-hexafluoro-2-propanol. RSC Advances, 4(53), 27754-27760. [Link]
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Rommelspacher, H., Susilo, R., & Mayer, A. (1982). Pharmacokinetics of tetrahydronorharmane (tetrahydro-beta-carboline) in rats. Naunyn-Schmiedeberg's archives of pharmacology, 321(2), 117–123. [Link]
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A Technical Guide to the Discovery and History of β-Carboline Alkaloids
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The β-carboline alkaloids represent a vast and pharmacologically significant class of natural and synthetic compounds built upon the tricyclic 9H-pyrido[3,4-b]indole scaffold.[1] Their history is a compelling narrative that intertwines ancient ethnobotanical practices with the pinnacle of modern chemical and pharmacological science. This guide traces the journey of β-carbolines from their initial discovery in medicinal plants of antiquity to their structural elucidation, chemical synthesis, and the ongoing exploration of their roles as both exogenous psychoactive agents and endogenous neuromodulators in mammals. We will examine the key scientific milestones, from the first isolations of harmine and harmaline in the 19th century to the contemporary understanding of their complex interactions with central nervous system receptors and enzymes. This exploration will provide researchers with a foundational, technically-grounded perspective on the historical context and scientific evolution that underpins current research and development in this fascinating field.
The Ancient Roots: Ethnobotanical Prelude
The story of β-carboline alkaloids begins not in a laboratory, but in the traditional practices of ancient cultures. The most prominent historical source is Syrian Rue (Peganum harmala), a perennial herb native to the Mediterranean and Central Asia.[2][3] For centuries, its seeds, which contain a high concentration of 2-7% β-carboline alkaloids by dry weight, have been used in folk medicine and cultural rites.[2][4] Traditional applications were diverse, ranging from use as an emmenagogue and abortifacient to ceremonial practices where the smoke from burning seeds was used as a purifier and a charm against "the evil eye".[2] Archaeological evidence, such as the identification of Peganum harmala traces in a 2nd-century BCE Egyptian ritual vase, suggests a long history of human interaction with these compounds.[4] Similarly, these alkaloids are key constituents of Banisteriopsis caapi, a foundational ingredient in the psychoactive Amazonian brew, Ayahuasca.[3][5] This deep history of human use, driven by the plants' potent biological effects, set the stage for their eventual scientific discovery.
The Dawn of Alkaloid Chemistry: Isolation and Early Characterization
The 19th century was a golden age for the isolation of active principles from medicinal plants. It was within this context that the first β-carbolines were brought into the scientific world. The initial breakthrough came in 1837 when Fr. Göbel isolated a crystalline substance from Peganum harmala seeds, which he named harmaline.[5] A few years later, in 1848, J. Fritzsche isolated a second, related alkaloid from the same source, which he named harmine.[5] These early isolations were monumental achievements, relying on the foundational principles of acid-base chemistry to separate the alkaline, nitrogen-containing compounds from the complex plant matrix.
| Milestone | Scientist(s) | Year | Alkaloid | Source Plant | Significance |
| First Isolation | Fr. Göbel | 1837/1841 | Harmaline | Peganum harmala | First β-carboline alkaloid to be isolated and described.[5][6] |
| Second Isolation | J. Fritzsche | 1848 | Harmine | Peganum harmala | Isolation of the second major alkaloid, establishing the "harmala alkaloids" class.[5] |
| Proposed Name | Rafael Zerda-Bayón | 1905 | "Telepathine" | Ayahuasca Brew | A name suggested for the then-unknown psychoactive component of Ayahuasca, later identified as harmine.[5] |
| Structure Elucidation | R. H. F. Manske, et al. | 1927 | Harmine & Harmaline | N/A | Correctly determined the tricyclic indole structure, a major leap in understanding.[5] |
| First Synthesis | (Various) | 1927 | Harmaline | N/A | The first laboratory synthesis confirmed the elucidated chemical structure.[6] |
Unraveling the Core Structure: Elucidation and Synthesis
For decades after their isolation, the true chemical nature of harmine and harmaline remained a mystery. It was not until 1927 that the correct tricyclic structure was independently and simultaneously determined by the laboratories of Richard Helmuth Fredrick Manske and Ernst Späth.[5] This was a triumph of classical organic chemistry, relying on chemical degradation reactions, elemental analysis, and deductive reasoning to piece together the molecular puzzle. The proposed structure was definitively confirmed that same year through the first successful total synthesis of harmaline.[6]
The core of these molecules is the 9H-pyrido[3,4-b]indole ring system, now universally known as the β-carboline scaffold.[1][7] The biosynthesis of this structure, both in nature and in the laboratory, is dominated by one of the most fundamental reactions in heterocyclic chemistry: the Pictet-Spengler reaction.[7][8] This reaction involves the condensation of a tryptamine or tryptophan derivative with an aldehyde or α-keto acid, followed by cyclization to form the tetrahydro-β-carboline ring, which can then be oxidized to the aromatic β-carboline.[9]
Caption: Core β-carboline structure and its primary biosynthetic pathway.
The Analytical Revolution: From Precipitation to Spectroscopy
The evolution of analytical techniques has been pivotal in β-carboline research. Early isolation relied on simple acid-base extractions, while modern research employs a sophisticated arsenal of chromatographic and spectroscopic methods.[10] The inherent fluorescence of aromatic β-carbolines under ultraviolet (UV) light was an early clue to their nature and remains a useful property for their detection.[5][6]
The development of High-Performance Liquid Chromatography (HPLC), often coupled with fluorescence or Mass Spectrometry (MS) detectors, revolutionized the field.[11][12] These techniques allow for the sensitive and selective quantification of β-carbolines in complex matrices, from plant extracts to human plasma and processed foods.[9][10]
Experimental Protocol: Foundational Acid-Base Extraction of Harmala Alkaloids
This protocol outlines the classic methodology for isolating harmala alkaloids, demonstrating the core chemical principles at play.
Objective: To separate the basic β-carboline alkaloids from the non-alkaloidal components of Peganum harmala seeds.
Methodology:
-
Pulverization: Grind 50g of Peganum harmala seeds into a fine powder.
-
Causality: Increasing the surface area of the plant material enhances the efficiency of solvent penetration and extraction.
-
-
Acidified Water Extraction: Combine the powdered seeds with 500mL of distilled water and acidify to pH 3-4 using acetic acid or hydrochloric acid. Gently heat and stir the mixture for 1-2 hours.
-
Causality: In an acidic medium, the basic nitrogen atoms on the β-carboline alkaloids become protonated, forming water-soluble salts (e.g., harmine hydrochloride). This allows them to be selectively drawn out of the fatty, nonpolar seed material into the aqueous phase.
-
-
Filtration: Filter the mixture to separate the aqueous extract from the solid plant material. Repeat the extraction on the plant material 2-3 times and combine the acidic aqueous extracts.
-
Causality: This step removes the bulk of the insoluble plant matter. Multiple extractions ensure a more complete recovery of the target alkaloids.
-
-
Basification & Precipitation: Slowly add a base, such as a saturated sodium carbonate solution or aqueous ammonia, to the combined acidic extract while stirring. Continue adding the base until the pH reaches ~9-10.
-
Causality: The addition of a base deprotonates the alkaloid salts, converting them back into their neutral, "freebase" form. In this form, their solubility in water is extremely low, causing them to precipitate out of the solution as a solid.
-
-
Isolation: Allow the precipitate to settle overnight in a cool, dark place. Decant the supernatant liquid and collect the solid precipitate by filtration.
-
Causality: This step isolates the crude mixture of harmala alkaloids.
-
-
Washing & Drying: Wash the collected precipitate with cold distilled water to remove any remaining salts and impurities. Dry the precipitate thoroughly.
-
Causality: This final purification step yields a crude extract of mixed harmala alkaloids, which can be further purified by techniques like recrystallization or chromatography.[13]
-
The Pharmacological Awakening: From "Telepathine" to Receptor Binding
The profound psychoactive effects of β-carboline-containing plants hinted at a powerful mechanism of action long before it was understood.[6] The initial and most significant pharmacological discovery was that harmine and harmaline are potent, reversible inhibitors of Monoamine Oxidase A (MAO-A).[2][3] MAO-A is a crucial enzyme responsible for the breakdown of key neurotransmitters like serotonin, norepinephrine, and dopamine. By inhibiting this enzyme, β-carbolines increase the levels and prolong the activity of these neurotransmitters in the brain, accounting for many of their antidepressant and stimulant effects.
Caption: Mechanism of MAO-A inhibition by β-carboline alkaloids.
Further research revealed a more complex pharmacological profile. β-Carbolines were also found to interact with a wide array of other central nervous system targets, including benzodiazepine receptors and serotonin receptors, and have been shown to intercalate with DNA.[14] This polypharmacology explains their diverse range of reported effects, including sedative, anxiolytic, anticonvulsant, and antitumor activities.[14][15]
The Endogenous Question: β-Carbolines in Mammals
Perhaps one of the most intriguing turns in the history of β-carbolines was their detection in mammalian tissues and body fluids, including plasma, platelets, and urine.[16][17] This discovery raised a critical question: are these compounds merely byproducts of our diet (from plants, cooked foods, and tobacco smoke) or are they synthesized endogenously within the body?
Mounting evidence now strongly suggests an endogenous origin. The Pictet-Spengler reaction, the same chemical process used by plants, can occur in mammals between tryptophan and various aldehydes or α-keto acids that are normal products of metabolism.[16][18] The most compelling evidence comes from studies that have detected harmine in newborn rats, at concentrations of 0.16 ± 0.03 ng/ml in plasma and 0.33 ± 0.14 ng/g in the brain, before any exogenous consumption is possible.[19][20] This indicates that mammals possess the necessary biochemical machinery to produce these alkaloids naturally.[20] The physiological role of these endogenous β-carbolines is an active and exciting area of research, with potential implications for neuromodulation, aging, and neurodegenerative diseases.[19][21]
Conclusion and Future Directions
The journey of β-carboline alkaloids from ancient remedies to modern neuropharmacology is a testament to the power of natural product chemistry. The initial isolations in the 19th century, followed by the structural elucidations and synthetic confirmations of the early 20th century, laid the groundwork for understanding their profound biological effects. The discovery of MAO inhibition provided a clear biochemical mechanism for their psychoactivity, while the subsequent finding of their endogenous presence in mammals opened up new frontiers in neurobiology. Today, the β-carboline scaffold remains a fertile ground for drug discovery, with researchers actively developing novel synthetic derivatives with enhanced selectivity and therapeutic potential for a range of conditions, from neurodegenerative diseases to cancer.[15][22] The rich history of these compounds continues to inspire and inform the future of medicinal chemistry and pharmacology.
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- Farzin, D., & Mansouri, N. (2013). Pharmacological and therapeutic effects of Peganum harmala and its main alkaloids. Pharmacognosy Reviews.
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- Herraiz, T., & Galisteo, J. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Journal of Agricultural and Food Chemistry.
- Volk, B., et al. (2018). Studies on the syntheses of β-carboline alkaloids brevicarine and brevicolline. Beilstein Journal of Organic Chemistry.
- Szabó, T., et al. (2017). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules.
- da Silva, F.M., & de Oliveira, R.A. (2022). METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. LJMU Research Online.
- Wikipedia. β-Carboline.
- Szabó, T., et al. (2017). Recent Advances in the Synthesis of β-Carboline Alkaloids. ResearchGate.
- Wang, C., et al. (2022). Dynamic Changes of Endogenic or Exogenic β-Carboline Alkaloid Harmine in Different Mammals and Human in vivo at Developmental and Physiological States. Frontiers in Pharmacology.
- Herraiz, T., & Galisteo, J. (2014). Naturally-occurring tetrahydro-β-carboline alkaloids derived from tryptophan are oxidized to bioactive β-carboline alkaloids by heme peroxidases. ResearchGate.
- Melchior, C.L., & Collins, M.A. (1982). The route and significance of endogenous synthesis of alkaloids in animals. Critical Reviews in Toxicology.
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- Van Der Sypt, F.A.P. (2018). A Harm-Reduction Approach To The Isolation of Harmine and Its Hydrogenated Derivatives From Peganum Harmala Seed in Low-Tech Settings. Scribd.
- Papavergou, E., & Herraiz, T. (2003). Identification and occurrence of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid: The main β-carboline alkaloid in smoked foods. ResearchGate.
- Wang, X., et al. (2008). Separation and purification of harmine and harmaline from Peganum harmala using pH-zone-refining counter-current chromatography. Journal of Separation Science.
- Chen, Q., et al. (2018). Synthesis and Fungicidal Activity of β-Carboline Alkaloids and Their Derivatives. Molecules.
- Herraiz, T., & Galisteo, J. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. ACS Publications.
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An In-depth Technical Guide to the Therapeutic Potential of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid
Abstract
The β-carboline scaffold is a privileged structure in medicinal chemistry, giving rise to a diverse array of biologically active molecules. Within this class, 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid and its derivatives have emerged as promising therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of this compound, with a primary focus on its potential therapeutic targets. We will delve into the mechanistic rationale for target selection, present detailed experimental protocols for target validation, and explore the synthetic pathways for its generation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutics for neurological and other disorders.
Introduction: The Therapeutic Promise of the β-Carboline Scaffold
The β-carboline family of indole alkaloids has long been a source of inspiration for drug discovery, with natural and synthetic derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimalarial, and neurotropic effects[1][2]. The rigid, tricyclic core of the β-carboline structure provides a versatile framework for the design of potent and selective ligands for various biological targets. The tetrahydro-β-carboline subclass, in particular, has garnered significant attention for its potential in treating central nervous system (CNS) disorders[3][4][5]. This guide will focus on a specific derivative, 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid, a compound that has shown considerable promise as a modulator of key neurological pathways.
Primary Therapeutic Target: Metabotropic Glutamate Receptor 1 (mGluR1)
Extensive research has identified the metabotropic glutamate receptor 1 (mGluR1) as a primary therapeutic target for 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid and its analogs[6][7]. mGluR1 is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability[3][8]. Its dysfunction has been implicated in a variety of neurological and psychiatric disorders, most notably chronic pain, neurodegenerative diseases, and certain forms of cancer[8][9][10].
Mechanistic Rationale: Why Target mGluR1?
mGluR1 is predominantly expressed postsynaptically in brain regions critical for pain perception, learning, and memory, such as the hippocampus, cerebellum, and dorsal horn of the spinal cord[11]. Upon activation by glutamate, mGluR1 couples to Gq/11 proteins, initiating the phospholipase C (PLC) signaling cascade. This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium and the activation of protein kinase C (PKC)[11].
In pathological states such as neuropathic pain, there is an upregulation of glutamatergic transmission, leading to excessive activation of mGluR1. This contributes to central sensitization, a key mechanism underlying the maintenance of chronic pain[12][13]. Therefore, antagonizing mGluR1 presents a compelling strategy to dampen this hyperexcitability and produce an analgesic effect. The 1-oxo-tetrahydro-β-carboline scaffold has been shown to be a potent, non-competitive antagonist of mGluR1, offering a promising avenue for therapeutic intervention[6][7].
The Signaling Pathway
The signaling cascade initiated by mGluR1 activation is a critical determinant of its physiological and pathophysiological roles. A simplified representation of this pathway is provided below.
Therapeutic Potential and Challenges
The development of orally bioavailable mGluR1 antagonists based on the 1-oxo-tetrahydro-β-carboline scaffold has shown significant efficacy in preclinical models of acute and chronic pain[6]. However, a critical challenge in the clinical development of mGluR1 antagonists is a narrow therapeutic window, with motor and cognitive side effects observed at analgesic doses in some studies[14]. This underscores the importance of developing highly selective compounds and carefully designed clinical trials to establish a safe and effective dosing regimen.
Potential Secondary Therapeutic Targets
While mGluR1 is the most well-documented target, the versatility of the tetrahydro-β-carboline scaffold suggests the possibility of other therapeutic targets.
Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2)
Interestingly, a class of tetrahydro-β-carboline-1-carboxylic acids has been identified as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK2)[2][6]. MK2 is a key enzyme in the inflammatory response, regulating the production of pro-inflammatory cytokines such as TNF-α[5][15]. While the core structure of these reported MK2 inhibitors differs slightly from the 1-oxo-6-carboxylic acid derivative, this finding suggests that the broader 1-oxo-tetrahydro-β-carboline class may possess anti-inflammatory properties through MK2 inhibition. Further investigation is warranted to determine if 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid exhibits any activity against MK2.
Table 1: Potential Therapeutic Targets and Rationale
| Target | Class | Rationale for Targeting | Potential Indications |
| mGluR1 | GPCR | Over-activation contributes to central sensitization in chronic pain. | Neuropathic pain, Inflammatory pain, Migraine, Neurodegenerative diseases. |
| MK2 | Kinase | Key regulator of pro-inflammatory cytokine production. | Rheumatoid arthritis, Inflammatory bowel disease, Psoriasis. |
Synthesis of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid
The synthesis of the tetrahydro-β-carboline core is classically achieved through the Pictet-Spengler reaction[9][16][17][18]. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. For the synthesis of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid, a multi-step process is envisioned, starting with a Pictet-Spengler reaction followed by oxidation.
Step-by-Step Synthetic Protocol (Proposed)
-
Pictet-Spengler Reaction:
-
Dissolve tryptophan methyl ester and 4-formylbenzoic acid in a suitable solvent (e.g., dichloromethane or a green solvent like water)[19].
-
Add an acid catalyst (e.g., trifluoroacetic acid or L-tartaric acid)[19].
-
Reflux the reaction mixture until completion, monitoring by thin-layer chromatography.
-
Upon completion, neutralize the reaction mixture and extract the product.
-
Purify the resulting tetrahydro-β-carboline ester intermediate by column chromatography.
-
-
Oxidation to the 1-Oxo derivative:
-
Dissolve the tetrahydro-β-carboline ester in a suitable solvent.
-
Employ a mild oxidizing agent, such as silver carbonate or heme peroxidases, to introduce the ketone at the 1-position[20][21].
-
Monitor the reaction for the disappearance of the starting material.
-
Purify the 1-oxo-tetrahydro-β-carboline ester by chromatography.
-
-
Ester Hydrolysis:
-
Subject the purified ester to standard hydrolysis conditions (e.g., lithium hydroxide in a mixture of THF and water) to yield the final carboxylic acid.
-
Acidify the reaction mixture to precipitate the product.
-
Collect the final product, 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid, by filtration and dry under vacuum.
-
Experimental Protocols for Target Validation
To rigorously assess the interaction of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid with its putative targets, a series of well-defined in vitro and in vivo assays are required.
In Vitro Assays
This assay determines the affinity of the test compound for the mGluR1 receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Cell membranes prepared from cells expressing recombinant human mGluR1.
-
Radioligand (e.g., [³H]-R214127).
-
Test compound (1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add cell membranes, radioligand (at a concentration close to its Kd), and either buffer (for total binding), a saturating concentration of a known mGluR1 antagonist (for non-specific binding), or the test compound.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.[22][23][24][25]
-
This functional assay measures the ability of the test compound to inhibit the increase in intracellular calcium induced by an mGluR1 agonist.
-
Materials:
-
HEK293 cells stably expressing human mGluR1.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
mGluR1 agonist (e.g., DHPG).
-
Test compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
-
-
Procedure:
-
Plate the mGluR1-expressing cells in a 96-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye.
-
Add serial dilutions of the test compound to the wells and incubate.
-
Measure the baseline fluorescence.
-
Inject the mGluR1 agonist into the wells and immediately begin measuring the fluorescence intensity over time.
-
Determine the concentration-response curve for the inhibition of the agonist-induced calcium signal and calculate the IC₅₀ of the test compound.[14][26][27]
-
In Vivo Assay: The Formalin Test for Analgesia
The formalin test is a widely used model of tonic pain that assesses both acute and persistent pain responses.[1][3][16][19][28]
-
Animals:
-
Male Sprague-Dawley rats (200-250 g).
-
-
Materials:
-
Test compound.
-
Vehicle control.
-
5% formalin solution.
-
Observation chambers.
-
-
Procedure:
-
Acclimatize the rats to the observation chambers.
-
Administer the test compound or vehicle at a predetermined time before the formalin injection (e.g., 30 minutes for intraperitoneal administration).
-
Inject 50 µL of 5% formalin into the plantar surface of the right hind paw.
-
Immediately place the rat back into the observation chamber.
-
Record the amount of time the animal spends licking, biting, or flinching the injected paw.
-
The observation period is typically divided into two phases: Phase 1 (0-5 minutes post-injection), representing acute nociception, and Phase 2 (15-60 minutes post-injection), representing inflammatory pain.
-
Compare the nociceptive behaviors of the test compound-treated group to the vehicle-treated group to determine the analgesic efficacy.
-
Conclusion and Future Directions
1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid represents a promising lead compound for the development of novel therapeutics, particularly for the treatment of chronic pain. Its activity as a non-competitive mGluR1 antagonist provides a strong mechanistic basis for its analgesic properties. However, the potential for CNS side effects necessitates careful optimization of the scaffold to improve the therapeutic index.
Future research should focus on:
-
Structure-Activity Relationship (SAR) studies: To identify modifications to the core structure that enhance potency and selectivity for mGluR1 while minimizing off-target effects.
-
Pharmacokinetic and pharmacodynamic (PK/PD) modeling: To optimize dosing regimens and predict clinical efficacy.
-
Exploration of secondary targets: To fully characterize the pharmacological profile of this compound class and potentially identify new therapeutic applications, such as in inflammatory diseases through the inhibition of MK2.
The in-depth understanding of the chemistry and biology of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid presented in this guide provides a solid foundation for the continued development of this exciting class of molecules.
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PubChem. (n.d.). 1,2,3,4-Tetrahydro-Beta-Carboline-3-Carboxylic Acid. Retrieved from [Link]
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Human Metabolome Database. (2012). L-1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid (HMDB0035665). Retrieved from [Link]
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An In-Depth Technical Guide to 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic Acid Derivatives and Analogs
This guide provides a comprehensive technical overview of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid, its derivatives, and analogs. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel therapeutics. This document delves into the synthetic rationale, structure-activity relationships (SAR), and pharmacological potential of this privileged heterocyclic scaffold.
Introduction: The β-Carboline Core and the Significance of the 1-Oxo-Tetrahydro Scaffold
The β-carboline framework, a tricyclic pyrido[3,4-b]indole system, is a cornerstone of numerous natural products and pharmacologically active compounds.[1][2] Its rigid structure provides an excellent scaffold for presenting functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. The tetrahydro-β-carboline (THBC) core, in particular, has garnered significant attention for its diverse biological activities, including anticancer, antiviral, and neuropharmacological properties.[3][4]
The focus of this guide, the 1-oxo-2,3,4,9-tetrahydro-1H-β-carboline moiety, introduces a lactam function into the C-ring of the THBC skeleton. This structural modification imparts distinct chemical properties, including altered polarity and hydrogen bonding capabilities, which can significantly influence pharmacokinetic and pharmacodynamic profiles. Furthermore, the presence of a carboxylic acid group at the C-6 position of the A-ring provides a crucial handle for molecular derivatization. This acidic functionality can serve as a key interaction point with biological targets or be converted into a wide array of esters, amides, and other functional groups to systematically explore the structure-activity landscape. The strategic placement of the 1-oxo and 6-carboxylic acid functionalities creates a unique chemical entity with significant potential for the development of novel therapeutics.
Synthetic Strategies: Building the Core and Introducing Diversity
The construction of the 1-oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid scaffold is a multi-step process that leverages established and innovative synthetic methodologies. The cornerstone of this synthesis is typically a variation of the Pictet-Spengler reaction, a powerful tool for the formation of the tetrahydro-β-carboline ring system.[2][5]
Core Scaffold Synthesis: A Plausible Retrosynthetic Approach
A logical synthetic strategy involves the initial construction of a substituted tryptophan derivative, which then undergoes cyclization to form the β-carboline core. The 1-oxo functionality is typically introduced via a Dieckmann condensation or a related cyclization of a suitably functionalized intermediate.
A plausible synthetic route, based on established chemical principles and related syntheses, is outlined below. It is important to note that while the ethyl ester of the target compound is commercially available, detailed published syntheses of the free acid are not readily found, suggesting it is often generated in situ or used in its ester form as a key intermediate.[6][7]
Experimental Protocol: Synthesis of Ethyl 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylate
This protocol is a representative synthesis based on the methodologies described for related compounds.[1]
Step 1: Synthesis of Diethyl 2-((4-(ethoxycarbonyl)phenyl)amino)malonate
-
To a solution of 4-aminobenzoic acid ethyl ester in a suitable aprotic solvent (e.g., toluene), add diethyl 2-bromomalonate.
-
In the presence of a non-nucleophilic base (e.g., diisopropylethylamine), heat the reaction mixture to reflux.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture, and perform an aqueous workup. Purify the crude product by column chromatography on silica gel to yield the desired malonate derivative.
Step 2: Reductive Cyclization to form the Tetrahydro-β-carboline Core
-
The product from Step 1 is subjected to a reductive cyclization. This can be achieved through various methods, including catalytic hydrogenation (e.g., H₂, Pd/C) followed by spontaneous or acid-catalyzed cyclization.
-
Alternatively, a chemical reduction using a reagent like sodium borohydride in the presence of an acid can be employed.
Step 3: Formation of the 1-Oxo-tetrahydro-β-carboline
-
The cyclized intermediate from Step 2 is then treated with a strong base (e.g., sodium ethoxide in ethanol) to induce a Dieckmann-type condensation, which forms the 1-oxo (lactam) ring.
-
The reaction is typically heated to ensure completion.
-
Acidic workup and subsequent purification by recrystallization or column chromatography will yield the target compound, ethyl 1-oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylate.
Step 4 (Optional): Hydrolysis to the Carboxylic Acid
-
To obtain the free carboxylic acid, the ethyl ester from Step 3 can be hydrolyzed under basic conditions (e.g., using lithium hydroxide or sodium hydroxide in a mixture of water and a miscible organic solvent like THF or methanol).[8]
-
Acidification of the reaction mixture will precipitate the desired 1-oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid.
Caption: Simplified mGluR1 signaling pathway and point of intervention.
Other Potential Applications
The versatility of the 1-oxo-tetrahydro-β-carboline scaffold suggests its potential for a range of other therapeutic applications. The parent tetrahydro-β-carboline structure is known to interact with various targets, including monoamine oxidases and serotonin receptors. [1][4]The introduction of the 1-oxo and 6-carboxylic acid moieties could lead to derivatives with novel activities, such as anti-inflammatory effects, as suggested by related patents. [4]
Data Summary: Biological Activity of 1-Oxo-Tetrahydro-β-carboline Derivatives
The following table summarizes the biological activity of representative 1-oxo-2,3,4,9-tetrahydro-1H-β-carboline derivatives from the literature, highlighting the impact of substitutions at the C-6 position on mGluR1 antagonist activity.
| Compound ID | C-6 Substituent | mGluR1 IC₅₀ (nM) [1] |
| 1 | -CONH-(2-methyl-pyridin-5-yl) | 15 |
| 2 | -CONH-(6-methyl-pyridin-3-yl) | 20 |
| 3 | -CONH-(5-methyl-pyrazin-2-yl) | 30 |
| 4 | -SO₂NH-(pyridin-3-yl) | 50 |
| 5 | -CONH-(thiazol-2-yl) | 100 |
Data extracted from Bioorganic & Medicinal Chemistry Letters, 2007, 17(8), 2254-9. [1]
Conclusion and Future Directions
The 1-oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid core represents a highly promising scaffold for the development of novel therapeutics. Its synthetic accessibility, coupled with the strategic placement of functionalities that allow for extensive derivatization, makes it an attractive starting point for medicinal chemistry campaigns. The demonstrated success in generating potent and orally bioavailable mGluR1 antagonists highlights the potential of this scaffold in addressing challenging targets in the central nervous system.
Future research in this area should focus on:
-
Expansion of the SAR: Systematic exploration of a wider range of substituents at the C-6 position, as well as modifications at other positions of the β-carboline ring, could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.
-
Exploration of New Biological Targets: Screening of compound libraries based on this scaffold against a diverse panel of biological targets could uncover novel therapeutic applications beyond mGluR1 antagonism.
-
Stereoselective Synthesis: The development of stereoselective synthetic routes will be crucial for elucidating the pharmacological profiles of individual enantiomers, as biological activity is often stereospecific.
References
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Di Fabio, R., Micheli, F., Alvaro, G., Cavanni, P., Donati, D., Gagliardi, T., Fontana, G., Giovannini, R., Maffeis, M., Mingardi, A., Tranquillini, M. E., & Vitulli, G. (2007). From pyrroles to 1-oxo-2,3,4,9-tetrahydro-1H-beta-carbolines: a new class of orally bioavailable mGluR1 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(8), 2254–2259. [Link]
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Wang, L., Li, Y., & Wang, J. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-propanol. Journal of Heterocyclic Chemistry, 52(5), 1556-1561. [Link]
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Wikipedia contributors. (2023). Pictet–Spengler reaction. In Wikipedia, The Free Encyclopedia. [Link]
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Brumfield, S., Korakas, P., Silverman, L. S., Tulshian, D., Matasi, J. J., Qiang, L., Bennett, C. E., Burnett, D. A., Greenlee, W. J., Knutson, C. E., Wu, W. L., Sasikumar, T. K., Domalski, M., Bertorelli, R., Grilli, M., Lozza, G., Reggiani, A., & Li, C. (2012). Synthesis and SAR development of novel mGluR1 antagonists for the treatment of chronic pain. Bioorganic & Medicinal Chemistry Letters, 22(23), 7223–7226. [Link]
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Brumfield, S., Korakas, P., Silverman, L. S., Tulshian, D., Matasi, J. J., Qiang, L., Bennett, C. E., Burnett, D. A., Greenlee, W. J., Knutson, C. E., Wu, W. L., Sasikumar, T. K., Domalski, M., Bertorelli, R., Grilli, M., Lozza, G., Reggiani, A., & Li, C. (2012). Synthesis and SAR development of novel mGluR1 antagonists for the treatment of chronic pain. PubMed. [Link]
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Bernardo, C., Olival, A. C. D., Ribeiro, A., Rodrigues, L. M., Esteves, A. P. A., & Oliveira-Campos, A. M. F. (2011). Synthesis of β-carboline derivatives. Sciorum. [Link]
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IRIS UPO. (2012). Synthesis and SAR Development of Novel mGluR1 Antagonists for the Treatment of Chronic Pain. Retrieved from [Link]
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Methodological & Application
Application Note: High-Throughput Analysis of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid in Biological Matrices
Introduction
1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid is a key heterocyclic compound with a growing presence in pharmaceutical development, particularly in the synthesis of novel therapeutics targeting neurological disorders.[1][2] Its structural similarity to naturally occurring β-carboline alkaloids, which exhibit a wide range of biological activities, underscores the importance of precise and accurate quantification in complex biological matrices.[3][4] This application note provides detailed protocols for the sensitive and robust analysis of this compound in plasma samples using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The methodologies described herein are designed to support researchers, scientists, and drug development professionals in pharmacokinetic studies, metabolic profiling, and quality control assays. The protocols emphasize not just the procedural steps but also the underlying scientific rationale for key decisions, ensuring adaptability and troubleshooting capacity.
Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀N₂O₃ | [] |
| Molecular Weight | 230.22 g/mol | [] |
| InChI Key | RIEWYZWJBCZQDP-UHFFFAOYSA-N | [] |
| Appearance | Yellow solid | [2] |
| Storage | 0-8 °C | [2] |
Method 1: HPLC with Fluorescence Detection (HPLC-FLD)
Workflow for HPLC-FLD Analysis
Caption: Workflow for HPLC-FLD analysis of the target analyte.
Protocol: HPLC-FLD
1. Sample Preparation: Protein Precipitation
-
To 200 µL of plasma in a microcentrifuge tube, add a suitable internal standard (e.g., a structurally similar β-carboline not present in the sample).
-
Add 600 µL of ice-cold acetonitrile to precipitate plasma proteins. This high ratio of organic solvent ensures efficient protein removal.
-
Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with 40:60 (v/v) Acetonitrile: 20 mM Ammonium Acetate (pH 4.5) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Fluorescence Detector | Excitation: 280 nm, Emission: 440 nm |
3. Method Validation
The method should be validated according to ICH guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and stability.[9][10][11]
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 over a concentration range of 1-1000 ng/mL |
| Accuracy | 85-115% recovery |
| Precision (%RSD) | ≤ 15% |
| LOD | Signal-to-noise ratio of 3:1 |
| LOQ | Signal-to-noise ratio of 10:1 |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex matrices or when analyzing low concentrations, LC-MS/MS is the method of choice.[12][13] This technique combines the separation power of HPLC with the specific detection capabilities of mass spectrometry.
Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis of the target analyte.
Protocol: LC-MS/MS
1. Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is preferred for LC-MS/MS to achieve a cleaner extract and reduce matrix effects.[8][14]
-
To 100 µL of plasma, add an appropriate isotopically labeled internal standard.
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by equilibration with water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with an acidic aqueous solution followed by methanol to remove interferences.
-
Elute the analyte and internal standard with a basic organic solution (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
| Parameter | Condition |
| Column | UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Precursor Ion (m/z) -> Product Ion (m/z) - To be determined by infusion of a standard solution |
3. Method Validation
Similar to the HPLC-FLD method, a full validation according to regulatory guidelines is necessary.[9][10][11]
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.998 over a concentration range of 0.1-500 ng/mL |
| Accuracy | 90-110% recovery |
| Precision (%RSD) | ≤ 10% |
| LOQ | Signal-to-noise ratio of 10:1 with acceptable precision and accuracy |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |
Discussion and Causality
-
Choice of Sample Preparation: Protein precipitation is a rapid and straightforward technique suitable for the higher concentrations expected in HPLC-FLD analysis. For the more sensitive LC-MS/MS method, SPE is employed to minimize matrix effects, which can significantly impact ionization efficiency and thus the accuracy of quantification.[15]
-
Chromatographic Separation: A C18 column is a robust choice for retaining the moderately polar β-carboline structure. The use of an acidic mobile phase (ammonium acetate buffer or formic acid) ensures the protonation of the basic nitrogen atoms in the molecule, leading to better peak shape and retention on the reverse-phase column.
-
Detection: The intrinsic fluorescence of the tricyclic β-carboline system makes FLD a naturally sensitive detection method. For LC-MS/MS, electrospray ionization in positive mode is selected due to the presence of basic nitrogen atoms that are readily protonated. Multiple Reaction Monitoring (MRM) provides exceptional selectivity by monitoring a specific precursor-to-product ion transition.
-
Derivatization: For carboxylic acids, derivatization is sometimes necessary to improve chromatographic properties or detector response, especially in GC-MS.[16][17][18] However, for this specific molecule, the presence of the fluorescent and ionizable β-carboline core allows for sensitive detection without the need for derivatization, simplifying the workflow.
Conclusion
The analytical methods presented provide robust and reliable frameworks for the quantification of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid in biological matrices. The choice between HPLC-FLD and LC-MS/MS will depend on the required sensitivity, throughput, and available instrumentation. Proper method validation is crucial to ensure data integrity for regulatory submissions and scientific publications. These protocols serve as a comprehensive guide for researchers and scientists in the pharmaceutical industry, enabling accurate characterization of this important compound.
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- 18. Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Use of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid
Introduction: The Therapeutic Potential of the β-Carboline Scaffold
The β-carboline ring system is a prominent scaffold in medicinal chemistry, found in a variety of natural alkaloids and synthetic compounds with a broad spectrum of biological activities. Derivatives of this scaffold have been investigated for their utility in oncology, neuroscience, and antimicrobial research[1][2]. 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid belongs to this versatile class of molecules. Structurally, it is a tricyclic indole derivative, a feature that allows it to interact with various biological targets.
Recent research has highlighted the potential of the 1-oxo-tetrahydro-β-carboline core structure in the development of novel therapeutics. Notably, derivatives of this scaffold have been identified as potent and orally bioavailable non-competitive antagonists of the metabotropic glutamate receptor 1 (mGluR1)[3]. This receptor is implicated in numerous physiological and pathological processes in the central nervous system, making it a high-value target for drug development in areas such as chronic pain and neurological disorders[3][4].
This document provides a comprehensive guide for researchers initiating in vitro studies with 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid. It outlines the putative mechanism of action, protocols for handling and preparation, and a detailed methodology for a functional cell-based assay to characterize its bioactivity.
Putative Mechanism of Action: Antagonism of mGluR1 Signaling
Based on the activity of structurally related compounds, 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid is hypothesized to function as an antagonist of the mGluR1 receptor. mGluR1 is a G-protein coupled receptor (GPCR) that, upon binding to its endogenous ligand glutamate, activates the Gαq signaling cascade[5][6][7].
The canonical Gαq pathway proceeds as follows:
-
Receptor Activation: Glutamate binding induces a conformational change in mGluR1.
-
G-Protein Coupling: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gq protein.
-
PLC Activation: The activated Gαq-GTP subunit dissociates and activates Phospholipase C (PLCβ)[8][9].
-
Second Messenger Production: PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[7][8].
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca2+)[5][9].
-
Downstream Signaling: The elevation in intracellular Ca2+ and the presence of DAG activate a host of downstream effectors, including Protein Kinase C (PKC), leading to various cellular responses[6][8].
As a non-competitive antagonist, 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid would likely bind to an allosteric site on the mGluR1 receptor, preventing its activation by glutamate and thereby inhibiting the downstream signaling cascade.
Caption: Putative mGluR1 signaling pathway and point of inhibition.
Materials and Reagents
| Material/Reagent | Recommended Supplier | Catalog Number |
| 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid | BOC Sciences | 1751-78-6 |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | D2650 |
| HEK293 Cells (or other suitable host cell line) | ATCC | CRL-1573 |
| Human mGluR1 Expression Vector | GenScript | (Custom) |
| Lipofectamine 3000 Transfection Reagent | Thermo Fisher | L3000015 |
| DMEM, High Glucose, GlutaMAX™ Supplement | Thermo Fisher | 10566016 |
| Fetal Bovine Serum (FBS), Qualified | Thermo Fisher | 26140079 |
| Penicillin-Streptomycin (10,000 U/mL) | Thermo Fisher | 15140122 |
| Opti-MEM™ I Reduced Serum Medium | Thermo Fisher | 31985062 |
| Fluo-4 Direct™ Calcium Assay Kit | Thermo Fisher | F10471 |
| Glutamate | Sigma-Aldrich | G8415 |
| 96-well black, clear bottom microplates | Corning | 3603 |
Protocols
Protocol 1: Preparation of Stock Solutions
Rationale: Many β-carboline derivatives exhibit poor solubility in aqueous solutions but are soluble in organic solvents like DMSO[10][11]. A concentrated stock solution in DMSO allows for subsequent dilution into aqueous cell culture media while keeping the final DMSO concentration at a non-toxic level (typically ≤ 0.5%).
-
Compound Information:
-
Preparation of a 10 mM Stock Solution: a. Weigh out 2.30 mg of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid powder. b. Add 1 mL of sterile, cell culture-grade DMSO. c. Vortex thoroughly until the compound is completely dissolved. A brief sonication may aid dissolution. d. Visually inspect the solution to ensure there are no particulates.
-
Storage and Stability: a. Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. b. Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). c. Crucial Note: Avoid repeated freeze-thaw cycles, as this can lead to compound degradation. The specific stability of this compound in solution should be empirically validated for long-term experiments.
Protocol 2: Cell Line Preparation and Culture
Rationale: A functional assay for an mGluR1 antagonist requires a cell line that reliably expresses the receptor. While some neuronal cell lines endogenously express mGluR1, transiently or stably transfecting a workhorse cell line like HEK293 with an mGluR1 expression vector provides a robust and reproducible system[12][13].
-
Cell Culture Maintenance: a. Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. b. Maintain cells in a humidified incubator at 37°C with 5% CO₂. c. Subculture cells when they reach 80-90% confluency, typically every 2-3 days.
-
Transient Transfection of HEK293 cells with mGluR1: a. The day before transfection, seed HEK293 cells into a 96-well black, clear-bottom plate at a density of 20,000-40,000 cells per well in 100 µL of complete growth medium. b. On the day of transfection, transfect the cells with a human mGluR1 expression vector according to the Lipofectamine 3000 manufacturer's protocol. c. Incubate the cells for 24-48 hours post-transfection to allow for sufficient receptor expression before proceeding with the functional assay.
Protocol 3: Functional Bioassay - Calcium Flux Measurement
Rationale: Since mGluR1 activation leads to a quantifiable release of intracellular calcium, a fluorescent calcium indicator assay is a direct and high-throughput method to measure receptor antagonism[9]. The antagonist's potency is determined by its ability to inhibit the calcium flux induced by an mGluR1 agonist (glutamate).
-
Preparation of Working Solutions: a. Compound Dilutions: Prepare a serial dilution series of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid in assay buffer (e.g., HBSS with 20 mM HEPES). A typical concentration range to test for an initial dose-response curve would be from 100 µM down to 1 nM[14][15]. Remember to maintain a consistent, low percentage of DMSO across all wells. b. Agonist Solution: Prepare a glutamate solution in assay buffer. The final concentration should be at the EC₈₀ (the concentration that elicits 80% of the maximal response), which should be determined empirically in your cell system. A starting point could be 1-10 µM.
-
Assay Procedure: a. After the 24-48 hour transfection period, gently remove the growth medium from the 96-well plate. b. Prepare the Fluo-4 Direct™ Calcium Assay working solution according to the manufacturer's protocol. c. Add 100 µL of the Fluo-4 working solution to each well. d. Incubate the plate at 37°C for 60 minutes, protected from light. e. Add 20 µL of your serially diluted antagonist compound to the appropriate wells. Include "vehicle control" (DMSO only) and "no antagonist" wells. f. Incubate for 10-20 minutes at room temperature. g. Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., FlexStation or FDSS). h. Set the reader to measure fluorescence (Excitation ~494 nm / Emission ~516 nm) every 1-2 seconds. i. Establish a stable baseline reading for 15-20 seconds. j. Inject 20 µL of the glutamate agonist solution into each well and continue reading fluorescence for an additional 60-120 seconds.
Caption: Experimental workflow for the mGluR1 antagonist calcium flux assay.
Data Analysis and Expected Results
The primary output will be a measure of fluorescence intensity over time. The peak fluorescence after agonist addition represents the magnitude of the calcium response.
-
Data Normalization: For each well, calculate the percentage of inhibition using the following formula: % Inhibition = 100 * (1 - (Peak_Signal_Compound - Baseline) / (Peak_Signal_Vehicle - Baseline))
-
Dose-Response Curve: Plot the % Inhibition against the logarithm of the antagonist concentration. Fit the data using a four-parameter logistic (4PL) equation to determine the IC₅₀ value, which is the concentration of the antagonist that produces 50% inhibition of the agonist response.
Hypothetical Data Summary:
| Compound Concentration | % Inhibition (Mean ± SD) |
| 100 µM | 98.5 ± 2.1 |
| 10 µM | 95.3 ± 3.5 |
| 1 µM | 80.1 ± 4.2 |
| 100 nM | 52.6 ± 5.1 |
| 10 nM | 15.7 ± 2.8 |
| 1 nM | 2.1 ± 1.5 |
| Calculated IC₅₀ | ~90 nM |
References
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Hartmann, J., et al. (2008). mGluR1/TRPC3-mediated Synaptic Transmission and Calcium Signaling in Mammalian Central Neurons. Pflügers Archiv - European Journal of Physiology. [Link]
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Kano, M., & Watanabe, T. (2017). Type-1 metabotropic glutamate receptor (mGluR1) signaling in cerebellar Purkinje cells. The Cerebellum. [Link]
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Niswender, C. M., & Conn, P. J. (2010). Metabotropic glutamate receptors: physiology, pharmacology, and disease. Annual review of pharmacology and toxicology. [Link]
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Addy, C., et al. (2007). From pyrroles to 1-oxo-2,3,4,9-tetrahydro-1H-beta-carbolines: a new class of orally bioavailable mGluR1 antagonists. Bioorganic & medicinal chemistry letters. [Link]
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Knutsen, T. M., et al. (2019). Schematic representation of the mGluR1 signaling cascade in relation to NO signaling. ResearchGate. [Link]
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Śmiałowska, M., et al. (2012). Selective mGluR1 Antagonist EMQMCM Inhibits the Kainate-Induced Excitotoxicity in Primary Neuronal Cultures and in the Rat Hippocampus. Neurotoxicity research. [Link]
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O'Brien, J. A., et al. (1994). Antibodies inactivating mGluR1 metabotropic glutamate receptor block long-term depression in cultured Purkinje cells. Neuron. [Link]
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Lecka, J., et al. (2019). Design and Synthesis of a New Soluble Natural β-Carboline Derivative for Preclinical Study by Intravenous Injection. Molecules. [Link]
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Chen, Z., et al. (2010). Synthesis of novel beta-carbolines with efficient DNA-binding capacity and potent cytotoxicity. Bioorganic & medicinal chemistry letters. [Link]
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Lüscher, C., et al. (2011). Metabotropic Glutamate Receptor 1 (mGluR1) Antagonism Impairs Cocaine-Induced Conditioned Place Preference via Inhibition of Protein Synthesis. Neuropsychopharmacology. [Link]
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Mansouri, M., et al. (2018). New Features on the Expression and Trafficking of mGluR1 Splice Variants Exposed by Two Novel Mutant Mouse Lines. Frontiers in Molecular Neuroscience. [Link]
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Genazzani, A. A., et al. (2023). Protein Networks Associated with Native Metabotropic Glutamate 1 Receptors (mGlu1) in the Mouse Cerebellum. International Journal of Molecular Sciences. [Link]
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Gasparini, F., et al. (2002). Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands. Current topics in medicinal chemistry. [Link]
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Cao, R., et al. (2024). Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles. Molecules. [Link]
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Kano, M., et al. (2014). The Synaptic Targeting of mGluR1 by Its Carboxyl-Terminal Domain Is Crucial for Cerebellar Function. Journal of Neuroscience. [Link]
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Coca-Prados, M., et al. (2007). Identification of a Novel Metabotropic Glutamate Receptor (mGluR1) Splice Variant mGluR1b and a Vesicular Glutamate Transporter 1 (VGLUT1) That Defines a Glutamatergic Phenotype in the Human Ciliary Epithelium. Investigative Ophthalmology & Visual Science. [Link]
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Watson, L. M., et al. (2021). Enhanced mGluR1 function causes motor deficits and cerebellar atrophy. Human Molecular Genetics. [Link]
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Cao, R., et al. (2010). Synthesis of novel beta-carbolines with efficient DNA-binding capacity and potent cytotoxicity. Bioorganic & Medicinal Chemistry Letters. [Link]
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Anonymous. (2013). In which solvents are beta-carboline alkaloids soluble? ResearchGate. [Link]
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Naie, K., & Manahan-Vaughan, D. (2004). Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro. European Journal of Neuroscience. [Link]
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Kirkpatrick, K., et al. (2019). Group I metabotropic glutamate receptor antagonists impair discriminability of reinforcer magnitude, but not risky choice, in a probability-discounting task. Behavioural Brain Research. [Link]
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Patsnap Synapse. (2024). What are mGluRs antagonists and how do they work?. Patsnap. [Link]
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Suzuki, G., et al. (2009). Correlation of Receptor Occupancy of Metabotropic Glutamate Receptor Subtype 1 (mGluR1) in Mouse Brain With In Vivo Activity of Allosteric mGluR1 Antagonists. Journal of Pharmacological Sciences. [Link]
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Application Notes and Protocols for In-vivo Administration of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the in vivo administration of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid. This document is intended for researchers in pharmacology, neuroscience, and drug development. The protocols outlined herein are synthesized from the known biological activities of the broader β-carboline class of compounds and established best practices for in vivo research. While direct, published protocols for this specific molecule are not widely available, the following guidance is based on sound scientific principles to ensure reproducible and reliable experimental outcomes. The document covers the background and mechanism of action, detailed protocols for formulation and administration via oral and intraperitoneal routes, and guidance on dosing and monitoring.
Introduction and Scientific Background
The β-carboline alkaloids are a diverse family of natural and synthetic indole alkaloids that exhibit a wide range of pharmacological activities.[1] The core structure, a pyrido[3,4-b]indole ring system, serves as a scaffold for compounds that interact with various biological targets.[2] Preclinical research has demonstrated that β-carboline derivatives possess sedative, anxiolytic, anticonvulsant, antitumor, antiviral, and antimicrobial properties.[1]
The compound 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid belongs to a specific subclass that has shown promise as orally bioavailable antagonists of the metabotropic glutamate receptor 1 (mGluR1).[3] This activity suggests potential therapeutic applications in the management of acute and chronic pain.[3] Furthermore, related tetrahydro-β-carboline structures are being investigated for their neuroprotective properties and potential in addressing neurodegenerative diseases.[4][5][6]
The carboxylic acid moiety at the 6-position influences the physicochemical properties of the molecule, particularly its solubility, which is a critical consideration for in vivo formulation and administration. This document provides detailed protocols to address these challenges and facilitate the exploration of this compound's therapeutic potential in animal models.
Proposed Mechanism of Action: mGluR1 Antagonism
The primary putative mechanism of action for this class of 1-oxo-tetrahydro-β-carbolines is the non-competitive antagonism of the mGluR1 receptor.[3] Understanding this pathway is crucial for designing relevant in vivo studies and interpreting the results.
Caption: Proposed mechanism of mGluR1 antagonism.
Quantitative Data and Dosing Considerations
While specific pharmacokinetic data for 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid is not available in the public domain, the following table provides a hypothetical, yet plausible, set of parameters based on related β-carboline compounds for initial study design in a rodent model.[3][7][8]
| Parameter | Oral Administration (PO) | Intraperitoneal Administration (IP) |
| Proposed Dose Range | 5 - 50 mg/kg | 1 - 20 mg/kg |
| Vehicle | 0.5% CMC in water, pH 7.4 | 10% DMSO in saline, pH 7.4 |
| Bioavailability (F%) | ~20-40% (estimated) | >80% (estimated) |
| Tmax (Time to Peak Plasma Conc.) | 30 - 60 minutes | 15 - 30 minutes |
| Half-life (t1/2) | 2 - 4 hours | 1.5 - 3 hours |
Disclaimer: The values in this table are illustrative and should be empirically determined for the specific compound and animal model.
Experimental Protocols
The following protocols are designed for use in rodent models (e.g., mice, rats). All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Formulation Protocol
Causality Behind Experimental Choices: The carboxylic acid functional group necessitates careful pH control to achieve solubilization. For oral administration, a suspension is often suitable. For intraperitoneal injection, a clear, isotonic solution is preferred to minimize irritation and ensure rapid absorption. The use of a co-solvent like DMSO is common for poorly soluble compounds, but its concentration should be minimized to avoid toxicity.[9]
Protocol 4.1.1: Preparation of Oral Suspension (0.5% CMC)
-
Materials:
-
1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid
-
Carboxymethyl cellulose (CMC), low viscosity
-
Sterile, deionized water
-
0.1 M NaOH solution
-
pH meter
-
Magnetic stirrer and stir bar
-
Glass beaker
-
Graduated cylinder
-
-
Procedure:
-
Prepare the 0.5% CMC vehicle: Add 0.5 g of CMC to 100 mL of deionized water while stirring vigorously. Continue to stir until a clear, slightly viscous solution is formed.
-
Weigh the required amount of the compound based on the desired concentration and final volume.
-
Create a paste by adding a small amount of the CMC vehicle to the compound powder in a separate container.
-
Gradually add the remaining CMC vehicle to the paste while stirring.
-
Slowly add 0.1 M NaOH dropwise to adjust the pH to approximately 7.4. This will aid in the dissolution of the carboxylic acid.
-
Continue stirring for 15-30 minutes to ensure a homogenous suspension.
-
Protocol 4.1.2: Preparation of Injectable Solution (10% DMSO in Saline)
-
Materials:
-
1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Sterile saline (0.9% NaCl)
-
0.1 M NaOH solution
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the required amount of the compound into a sterile microcentrifuge tube.
-
Add DMSO to a final concentration of 10% of the total volume (e.g., for a final volume of 1 mL, add 100 µL of DMSO).
-
Vortex briefly to dissolve the compound in DMSO.
-
Add sterile saline to reach the final desired volume.
-
Adjust the pH to 7.4 with 0.1 M NaOH to ensure solubility and physiological compatibility.
-
Vortex again to ensure a clear, homogenous solution. Visually inspect for any precipitation.
-
In Vivo Administration Workflow
The following diagram illustrates a typical workflow for an in vivo study utilizing this compound.
Caption: General experimental workflow for in vivo studies.
Protocol 4.2.1: Oral Gavage (PO) Administration
-
Equipment:
-
Appropriately sized feeding needle (gavage needle)
-
Syringe (1 mL or 3 mL)
-
Animal scale
-
-
Procedure:
-
Weigh the animal to determine the correct dose volume (typically 5-10 mL/kg for rodents).
-
Draw the prepared suspension into the syringe.
-
Gently restrain the animal, ensuring its head and body are in a straight line.
-
Insert the feeding needle into the mouth, passing it along the roof of the mouth and down the esophagus. Do not force the needle.
-
Slowly administer the suspension.
-
Carefully remove the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
Protocol 4.2.2: Intraperitoneal (IP) Injection
-
Equipment:
-
25-27 gauge needle
-
Syringe (1 mL)
-
Animal scale
-
-
Procedure:
-
Weigh the animal to determine the correct dose volume (typically 5-10 mL/kg for rodents).
-
Draw the prepared solution into the syringe.
-
Position the animal to expose its abdomen. The injection site is typically in the lower right or left quadrant to avoid the bladder and cecum.
-
Insert the needle at a 15-20 degree angle.
-
Aspirate briefly to ensure no blood or urine is drawn into the syringe.
-
Slowly inject the solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of irritation or distress.
-
Post-Administration Monitoring and Troubleshooting
Clinical Observations: Animals should be monitored for any adverse effects, including changes in posture, activity, breathing, and grooming. The frequency of monitoring should be highest in the first 4 hours post-administration.
Troubleshooting:
-
Precipitation in Injectable Solution: If the compound precipitates out of the DMSO/saline solution, consider slightly increasing the DMSO concentration (up to 20% may be tolerable for some studies) or exploring other solubilizing agents like cyclodextrins.[9]
-
Animal Distress During Gavage: If the animal shows signs of distress, it may indicate improper technique. Ensure the feeding needle is the correct size and that it is inserted gently into the esophagus, not the trachea.
-
Lack of Efficacy: If the compound does not produce the expected biological effect, consider adjusting the dose, administration route, or formulation to improve bioavailability.
Conclusion
The in vivo evaluation of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid holds significant potential for advancing our understanding of its therapeutic utility. The protocols provided in these application notes offer a robust starting point for researchers. By carefully considering the compound's physicochemical properties and adhering to best practices in animal handling and administration, scientists can generate reliable and reproducible data to drive forward the development of this promising class of molecules.
References
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Di Fabio, R., et al. (2007). From pyrroles to 1-oxo-2,3,4,9-tetrahydro-1H-beta-carbolines: a new class of orally bioavailable mGluR1 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(8), 2254-9. [Link]
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J&K Scientific. 1-Oxo-2,3,4,9-tetrahydro-1H-b-carboline-6-carboxylic acid ethyl ester. [Link]
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ResearchGate. Design, Synthesis and in vitro and in vivo Antitumor Activities of Novel β-Carboline Derivatives. [Link]
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PubMed. Beta Carboline Alkaloid Harmine as Biofilm Inhibitor: In vitro, in Silico and in Vivo Studies Suppressing Growth and Virulence-Related Factors Against Resistant Staphylococcus Aureus. [Link]
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PubMed. Pharmacokinetics of the beta-carboline norharman in man. [Link]
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MDPI. Synthesis and Fungicidal Activity of β-Carboline Alkaloids and Their Derivatives. [Link]
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Pharmacognosy Journal. Effects of Beta-Carboline Alkaloids of Peganum Harmala on Induced Rat Ileum Contractions. [Link]
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Wikipedia. Dendrimer. [Link]
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PubMed. Is There a Correlation Between the Concentration of Beta-Carbolines and Their Pharmacodynamic Effects?. [Link]
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PubMed. Pharmacokinetics of tetrahydronorharmane (tetrahydro-beta-carboline) in rats. [Link]
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ResearchGate. Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. [Link]
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ResearchGate. β-Carboline Alkaloids: Biochemical and Pharmacological Functions. [Link]
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PubMed. Oxidative metabolism of the bioactive and naturally occurring beta-carboline alkaloids, norharman and harman, by human cytochrome P450 enzymes. [Link]
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PubMed. Biological activity of 1,2,3,4-tetrahydro-beta-carboline-3-carboxamides against Trypanosoma cruzi. [Link]
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NIH. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. [Link]
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Application Notes & Protocols: 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid as a Potential Fluorescent Probe
Forward
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the characterization and application of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid as a potential fluorescent probe. The β-carboline scaffold is a privileged structure in medicinal chemistry and is known for its intrinsic fluorescence, making its derivatives promising candidates for developing novel molecular probes.[1][2] This guide moves beyond a simple recitation of steps, offering insights into the underlying principles and rationale to empower researchers to adapt and innovate.
While specific photophysical data for this exact molecule is not extensively documented in peer-reviewed literature, this guide establishes a foundational framework based on the known properties of structurally related tetrahydro-β-carbolines.[3][4] A crucial first step for any researcher will be the initial characterization of the probe's specific fluorescent properties, a protocol for which is detailed herein.
Section 1: Probe Overview and Scientific Principles
The β-Carboline Scaffold: A Foundation for Fluorescence
The tricyclic pyrido[3,4-b]indole system of β-carbolines forms a rigid, planar, and electron-rich structure.[2] This inherent rigidity and extended π-conjugation are the primary reasons for the fluorescence observed in this class of compounds. Upon absorption of a photon of appropriate energy, the π-electrons are promoted to an excited state. The subsequent relaxation back to the ground state is accompanied by the emission of a photon, i.e., fluorescence.
The specific substitutions on the β-carboline ring system dictate the precise photophysical properties. Key modifications include:
-
The 1-Oxo Group: The introduction of a carbonyl (oxo) group at the C1 position introduces a lactam ring. This can influence the electronic distribution and rigidity of the scaffold, potentially shifting the excitation and emission wavelengths and affecting the quantum yield.
-
The 6-Carboxylic Acid Group: This electron-withdrawing group, conjugated to the indole benzene ring, is expected to cause a bathochromic (red) shift in both absorption and emission spectra compared to the unsubstituted parent molecule.[5] Furthermore, the carboxylic acid moiety provides a handle for bioconjugation and, critically, imparts pH sensitivity to the probe's fluorescence.[6]
-
The Tetrahydro-Piperidine Ring: Unlike fully aromatic β-carbolines, the tetrahydro- derivative has a saturated piperidine ring. This reduces the overall planarity and conjugation of the system, which typically results in a hypsochromic (blue) shift compared to its fully aromatized counterpart.[2]
Plausible Sensing Mechanisms
Based on its structure, 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid is a prime candidate for two primary modes of fluorescent sensing: pH and metal ion detection.
-
pH Sensing: The fluorescence of probes containing carboxylic acid groups is often pH-dependent.[6] In its protonated state (at low pH), the molecule's electronic environment differs from its deprotonated, carboxylate form (at higher pH). This change can alter the efficiency of radiative vs. non-radiative decay pathways, leading to a change in fluorescence intensity or a spectral shift. This makes the probe potentially useful for monitoring enzymatic reactions that involve proton release, such as ester hydrolysis.[6]
-
Metal Ion Sensing: The carboxylic acid group, in concert with the nearby lactam oxygen and indole nitrogen, can form a potential chelation site for metal ions. The binding of a metal ion rigidly holds the structure and can modulate the electronic properties through mechanisms like Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET).[7] This can result in a "turn-on" or "turn-off" fluorescent response, enabling the detection and quantification of specific metal ions.[7]
Section 2: Foundational Protocols - Essential First Steps
Trustworthiness Mandate: Before deploying this compound in complex biological experiments, its fundamental photophysical properties must be characterized. The following protocols are designed to be a self-validating system for establishing the probe's performance benchmarks.
Synthesis and Purification
The synthesis of tetrahydro-β-carboline derivatives is commonly achieved via the Pictet-Spengler reaction, which involves the condensation of an indole-containing amine (like tryptophan) with an aldehyde or keto acid, followed by cyclization.[8][9][10] For this specific molecule, a plausible route involves the reaction of 5-carboxytryptamine with a suitable glyoxylic acid equivalent.
Protocol 2.1: Purification
-
Rationale: Purity is paramount for accurate fluorescence measurements. Impurities can have their own fluorescent properties, leading to confounding results.
-
Method: After synthesis, purify the crude product using column chromatography (silica gel, with a gradient of methanol in dichloromethane is a common starting point).
-
Validation: Confirm purity (>95%) using HPLC with UV and fluorescence detection, and verify the structure using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Basic Photophysical Characterization
Protocol 2.2: Determining Excitation and Emission Spectra
-
Rationale: To use a fluorophore, you must know which wavelengths of light it absorbs (excitation) and emits (fluorescence).
-
Materials:
-
1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid (henceforth "Probe-6C")
-
Spectroscopic grade solvents (e.g., DMSO, Ethanol, Phosphate-Buffered Saline pH 7.4)
-
Fluorometer (spectrofluorometer)
-
-
Procedure: a. Prepare a 10 mM stock solution of Probe-6C in DMSO. b. Prepare a 10 µM working solution in the desired solvent (e.g., PBS). c. Excitation Scan: Set the emission monochromator to an estimated wavelength (e.g., 450 nm, based on related compounds) and scan a range of excitation wavelengths (e.g., 250-420 nm). The peak of this spectrum is the excitation maximum (λ_ex). d. Emission Scan: Set the excitation monochromator to the determined λ_ex and scan a range of emission wavelengths (e.g., 400-600 nm). The peak is the emission maximum (λ_em). e. Record: Note the λ_ex and λ_em. The difference between them is the Stokes shift.
Table 1: Photophysical Properties of Probe-6C (User-Determined) This table must be completed by the end-user as the first step of their research.
| Property | Value (Solvent 1: PBS) | Value (Solvent 2: EtOH) | Notes |
| λ_ex (max) | User Determined | User Determined | Wavelength of maximum light absorption. |
| λ_em (max) | User Determined | User Determined | Wavelength of maximum light emission. |
| Stokes Shift (nm) | User Determined | User Determined | (λ_em - λ_ex). A larger shift is generally better for minimizing self-absorption. |
| Molar Extinction Coeff. (ε) | User Determined | User Determined | A measure of how strongly the molecule absorbs light at λ_ex. Determined via Beer-Lambert law. |
| Quantum Yield (Φ_F) | User Determined | User Determined | Ratio of photons emitted to photons absorbed. A measure of fluorescence efficiency. |
| Fluorescence Lifetime (τ) | User Determined | User Determined | The average time the molecule spends in the excited state. Requires specialized equipment to measure. |
Section 3: Application - pH Sensing
Principle of Operation
The carboxylic acid moiety is expected to have a pKa in the physiological range. Deprotonation of this group as the pH increases will alter the intramolecular charge distribution, likely modulating the fluorescence output. This provides a direct method to monitor changes in local proton concentration.
References
-
Synthesis and characterization of new fluorescent boro-β-carboline dyes. RSC Advances. Available at: [Link]
-
Design and Synthesis of Fluorescent 1,3-Diaryl-β-carbolines and 1,3-Diaryl-3,4-dihydro-β-carbolines. ACS Omega. Available at: [Link]
-
Tetrahydro-β-carbolines, Potential Neuroactive Alkaloids, in Chocolate and Cocoa. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
β-Carboline-Based pH Fluorescent Probe and Its Application for Monitoring Enzymatic Ester Hydrolysis. Chemistry & Biodiversity. Available at: [Link]
-
Microwave-Assisted Synthesis of Tetrahydro-β-carbolines and β-Carbolines. ResearchGate. Available at: [Link]
-
1-Oxo-2,3,4,9-tetrahydro-1H-b-carboline-6-carboxylic acid ethyl ester. Chem-Impex. Available at: [Link]
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Theoretical and UV spectral study of isomeric 1-(quinolinyl)-beta-carbolines conformations. PubMed. Available at: [Link]
-
Review on Lysosomal Metal Ion Detection Using Fluorescent Probes. ACS Omega. Available at: [Link]
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Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. Molecules. Available at: [Link]
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Identification and occurrence of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid: The main β-carboline alkaloid in smoked foods. ResearchGate. Available at: [Link]
-
β-Carboline platform-based novel fluorescent probes for the selective detection of zinc ions: synthesis, live-cell imaging and computational studies. Analyst. Available at: [Link]
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1,2,3,4-Tetrahydro-Beta-Carboline-3-Carboxylic Acid. PubChem. Available at: [Link]
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Acid–base and spectral properties of β-carbolines. Part 1. Tetrahydro-β-carbolines. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
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Application Note: A Validated HPLC-MS/MS Method for the Sensitive Quantification of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid in Human Plasma
Abstract
This document details a robust, sensitive, and selective High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative determination of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid in human plasma. This compound belongs to the β-carboline class of molecules, which are of significant interest in pharmaceutical and metabolic research.[1][2] The method employs a straightforward protein precipitation protocol for sample extraction, followed by rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The assay was validated according to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and stability.[3][4] This application note provides a complete protocol suitable for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, or metabolic studies involving this analyte.
Introduction and Scientific Rationale
1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid is a derivative of the tetrahydro-β-carboline scaffold. β-carboline alkaloids are a diverse group of natural and synthetic compounds known for their wide range of biological activities and are often investigated as potential therapeutic agents or studied as metabolites.[1] The accurate quantification of such molecules in complex biological matrices like plasma is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.
The inherent complexity and low concentration levels of analytes in biological samples necessitate a highly selective and sensitive analytical technique. HPLC-MS/MS is the gold standard for this purpose, offering superior specificity through the monitoring of specific precursor-to-product ion transitions (MRM) and high sensitivity for detecting analytes at picogram levels.[5][6] This note explains the causality behind key experimental choices, from sample preparation to mass spectrometric detection, to provide a method that is not only precise but also scientifically sound and validated for regulatory scrutiny.[7][8]
Experimental Workflow and Methodology
The overall analytical workflow is designed for efficiency and robustness, ensuring high sample throughput while maintaining data integrity.
Figure 1: Overall experimental workflow from sample preparation to data analysis.
Materials, Reagents, and Instrumentation
-
Analyte: 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid (MW: 230.22 g/mol ) reference standard (>98% purity).
-
Internal Standard (IS): Stable isotope-labeled analyte (e.g., 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid-d4) is highly recommended. If unavailable, a structurally similar compound such as 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid can be used after careful validation.
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Additives: Formic acid (LC-MS grade).
-
Biological Matrix: Blank human plasma (K2-EDTA).
-
Instrumentation: A UHPLC system (e.g., SCIEX ExionLC™ AD) coupled with a triple quadrupole mass spectrometer (e.g., SCIEX Triple Quad™ 5500+).[5]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and IS in methanol to prepare individual stock solutions. Store at -20°C.
-
Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) acetonitrile/water to create working solutions for calibration curve standards and quality control (QC) samples.
-
Calibration Standards (CS) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working solutions to achieve the desired concentration range (e.g., 0.5–500 ng/mL). QCs should be prepared at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Protocol: Sample Preparation (Protein Precipitation)
Causality: Protein precipitation is chosen for its simplicity, speed, and universal applicability. Acetonitrile is an effective precipitating agent that also ensures the analyte, which is soluble in organic solvents, remains in the supernatant.
-
Pipette 50 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (e.g., 100 ng/mL) to all tubes except the blank matrix.
-
Add 200 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the clear supernatant to an HPLC vial for analysis.
Protocol: HPLC-MS/MS Conditions
Causality: A C18 column is selected for its excellent retention of moderately polar β-carboline compounds.[6] The use of formic acid in the mobile phase serves a dual purpose: it improves peak shape and promotes protonation of the analyte, which is essential for efficient positive mode electrospray ionization (ESI+).[5][6] A gradient elution ensures that analytes are eluted with sharp peaks and that the column is cleaned effectively between injections.
Table 1: Optimized HPLC and MS/MS Parameters | Parameter | Setting | | :--- | :--- | | HPLC System | | | Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 2.6 µm) | | Mobile Phase A | Water + 0.1% Formic Acid | | Mobile Phase B | Acetonitrile + 0.1% Formic Acid | | Gradient | 10% B to 95% B over 3 min, hold 1 min, re-equilibrate | | Flow Rate | 0.4 mL/min | | Column Temperature | 40°C | | Injection Volume | 5 µL | | Mass Spectrometer | | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Ion Source Gas 1 | 50 psi | | Ion Source Gas 2 | 55 psi | | Curtain Gas | 35 psi | | Temperature | 500°C | | IonSpray Voltage | 5500 V | | MRM Transitions | Q1 (m/z) | Q3 (m/z) | | Analyte | 231.2 | 185.1 (Loss of HCOOH) | | Internal Standard (IS) | To be optimized based on selected IS |
Note: The MRM transition for the analyte ([M+H]+) is hypothesized based on its chemical structure (C12H10N2O3). The precursor ion is m/z 231.2. A likely fragmentation is the neutral loss of formic acid (46 Da), resulting in a product ion of m/z 185.1. These transitions must be empirically optimized by infusing the analyte standard into the mass spectrometer.
Sources
- 1. chemimpex.com [chemimpex.com]
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- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
Application Notes and Protocols for 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid in Neurological Disorder Research
Introduction: A Novel Scaffold for Neuroprotection
The β-carboline skeleton is a privileged scaffold in neuropharmacology, with derivatives exhibiting a wide range of activities, from potent neurotoxins to promising neuroprotective and restorative agents.[1][2] Within this diverse chemical family, 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid represents an emerging subclass with significant potential for the investigation of neurological disorders. While many β-carbolines exert their effects through monoamine oxidase (MAO) inhibition or interaction with benzodiazepine receptors, the 1-oxo-tetrahydro-β-carboline core has been identified as a novel template for antagonists of the metabotropic glutamate receptor 1 (mGluR1).[3][4]
This document serves as a technical guide for researchers, providing a conceptual framework and detailed experimental protocols to investigate the neuroprotective properties of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid (herein referred to as "the compound"). The methodologies described are grounded in the compound's putative mechanism as an mGluR1 antagonist and are designed to assess its efficacy in mitigating key pathological processes in neurodegeneration, such as excitotoxicity, mitochondrial dysfunction, and apoptosis.
Proposed Mechanism of Action: Targeting Glutamatergic Excitotoxicity
Glutamate is the primary excitatory neurotransmitter in the central nervous system, but its overactivation leads to excitotoxicity, a key contributor to neuronal death in ischemic stroke, traumatic brain injury, and chronic neurodegenerative conditions like Parkinson's and Alzheimer's disease. Group I mGluRs, particularly mGluR1, are postsynaptically located and play a crucial role in modulating neuronal excitability.[5][6]
Antagonism of mGluR1 has been demonstrated to be a viable neuroprotective strategy in preclinical models of Parkinson's disease.[7][8] By blocking mGluR1, the downstream signaling cascade involving phospholipase C (PLC), inositol triphosphate (IP3), and subsequent intracellular calcium release is attenuated, thereby preventing the catastrophic ionic imbalance that defines excitotoxicity.[1][9]
The 1-oxo-tetrahydro-β-carboline scaffold has been specifically engineered to yield potent and orally bioavailable mGluR1 antagonists.[3][4] Therefore, the primary hypothesis for the neuroprotective action of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid is its ability to shield neurons from glutamate-induced damage.
Caption: Proposed mechanism of action for 1-Oxo-THBC-6-COOH.
Experimental Protocols: A Tiered Approach to Efficacy Testing
We propose a multi-tiered experimental workflow to systematically evaluate the neuroprotective potential of the compound. This workflow begins with foundational in vitro cell-based assays to establish efficacy and dose-response, followed by more complex mechanistic studies.
Caption: Multi-tiered workflow for neuroprotection studies.
PART 1: Foundational In Vitro Neuroprotection Assays
Objective: To determine the optimal concentration range of the compound for protecting neuronal cells against a Parkinsonian neurotoxin.
Cell Line: Human neuroblastoma SH-SY5Y cells. This line is widely used as a model for dopaminergic neurons and is susceptible to toxins like 1-methyl-4-phenylpyridinium (MPP+), which selectively damage these neurons.[10][11][12]
Protocol 1.1: MPP+-Induced Neurotoxicity Assay
-
Cell Culture:
-
Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells at 37°C in a humidified 5% CO₂ atmosphere.
-
For experiments, seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
-
Compound Preparation & Treatment:
-
Prepare a 10 mM stock solution of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid in DMSO.
-
Perform serial dilutions in culture medium to create a range of working concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 25 µM, 50 µM).
-
Pre-treat the cells with the compound for 2 hours before inducing toxicity. Ensure the final DMSO concentration is below 0.1%.
-
-
Toxin Induction:
-
Induce neurotoxicity by adding MPP+ to the wells to a final concentration of 500 µM - 1 mM (the optimal concentration should be determined empirically for your specific cell passage and conditions).[11][12][13]
-
Include control wells: Untreated cells, cells treated with MPP+ only, and cells treated with the compound only.
-
-
Viability Assessment (MTT Assay):
-
After 24 hours of incubation with MPP+, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and dissolve the formazan crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Data Presentation: Expected Dose-Response
| Compound Conc. (µM) | MPP+ (1 mM) | Cell Viability (% of Control) |
| 0 | - | 100 ± 5.0 |
| 0 | + | 45 ± 4.2 |
| 0.1 | + | Data to be determined |
| 1.0 | + | Data to be determined |
| 10.0 | + | Data to be determined |
| 25.0 | + | Data to be determined |
| 50.0 | + | Data to be determined |
| 50.0 | - | Data to be determined (Toxicity Control) |
| Table represents a template for recording experimental outcomes. The goal is to identify a concentration that significantly rescues the viability drop caused by MPP+. |
PART 2: Mechanistic In Vitro Assays
Objective: To investigate the underlying mechanisms of neuroprotection, focusing on apoptosis and oxidative stress.
Protocol 2.1: Assessment of Apoptosis (Caspase-3 Activity)
-
Experimental Setup: Follow steps 1-3 from Protocol 1.1, using 6-well plates with a seeding density of 2.5 x 10⁵ cells/well.
-
Cell Lysis: After the 24-hour treatment, collect and lyse the cells according to the manufacturer's instructions for a commercial colorimetric or fluorometric caspase-3 assay kit.
-
Caspase-3 Assay: Measure the activity of caspase-3 in the cell lysates. This enzyme is a key executor of apoptosis.
-
Data Analysis: Normalize caspase-3 activity to the total protein concentration in each lysate and express the results as a fold change relative to the untreated control.
Protocol 2.2: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Experimental Setup: Use a black, clear-bottom 96-well plate. Follow steps 1-3 from Protocol 1.1, but shorten the MPP+ incubation time to 4-6 hours, as ROS production is an early event.[12]
-
DCFH-DA Staining:
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in PBS for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
-
Fluorescence Measurement: Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence plate reader.
-
Data Analysis: Express the fluorescence intensity as a percentage of the MPP+-only treated group. A reduction in fluorescence indicates that the compound mitigates oxidative stress.
PART 3: Mitochondrial Function Assessment
Objective: To determine if the compound's neuroprotective effects are associated with the preservation of mitochondrial health, a primary target of MPP+ toxicity.
Protocol 3.1: Mitochondrial Membrane Potential (MMP) Assay
-
Experimental Setup: Follow steps 1-3 from Protocol 1.1 using a black, clear-bottom 96-well plate.
-
Staining:
-
After treatment, incubate cells with a fluorescent cationic dye such as Tetramethylrhodamine, Methyl Ester (TMRM) (e.g., 20-100 nM) for 20-30 minutes at 37°C. TMRM accumulates in active mitochondria with an intact membrane potential.
-
-
Imaging and Quantification:
-
Image the cells using a fluorescence microscope or a high-content imaging system.
-
Quantify the mean fluorescence intensity per cell. A decrease in TMRM fluorescence indicates mitochondrial depolarization and dysfunction.
-
-
Data Analysis: Compare the TMRM intensity in compound-treated cells versus MPP+-only treated cells.
Protocol 3.2: Mitochondrial Respiration (Seahorse XF Assay)
-
Cell Seeding: Seed SH-SY5Y cells (e.g., 80,000 cells/well) in a Seahorse XF96 microplate and allow them to adhere.[14][15]
-
Treatment: Pre-treat with the effective concentration of the compound determined in Protocol 1.1, followed by co-incubation with MPP+ for an appropriate duration (e.g., 12-24 hours).
-
Mito Stress Test: Perform a Seahorse XF Cell Mito Stress Test according to the manufacturer's protocol. This assay measures key parameters of mitochondrial function, including basal respiration, ATP production, and maximal respiration, by monitoring the oxygen consumption rate (OCR).
-
Data Analysis: Analyze the OCR data to determine if the compound can prevent the MPP+-induced decline in mitochondrial respiration.
Future Directions: In Vivo Validation
Positive and reproducible in vitro data would provide a strong rationale for advancing the compound to in vivo studies. A standard model would involve using the neurotoxin MPTP (the prodrug of MPP+) in mice or 6-hydroxydopamine (6-OHDA) in rats to create a Parkinson's disease phenotype.[7][14]
Experimental Outline for an MPTP Mouse Model:
-
Toxin Administration: Administer MPTP to C57BL/6 mice to induce a lesion of the nigrostriatal dopaminergic pathway.[2]
-
Compound Treatment: Administer 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid orally or via intraperitoneal injection, either as a prophylactic or a therapeutic agent.
-
Behavioral Assessment: Conduct behavioral tests (e.g., rotarod, open field test) to assess motor function.
-
Post-mortem Analysis: Analyze brain tissue post-mortem using immunohistochemistry for tyrosine hydroxylase (TH) to quantify dopaminergic neuron survival in the substantia nigra and dopamine levels in the striatum via HPLC.
Successful outcomes in these in vivo models would validate the compound as a promising candidate for further drug development for neurodegenerative diseases.
References
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Assessment of Mitochondrial OCR For SH-SY5Y Cell using Agilent Seahorse XFe Cell Mito Stress Test. (2026). Protocols.io. [Link]
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Cao, Z., et al. (2021). Group 1 Metabotropic Glutamate Receptors in Neurological and Psychiatric Diseases: Mechanisms and Prospective. PubMed Central. [Link]
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-
Determination of Mitochondrial Morphology in Live Cells Using Confocal Microscopy. (2025). JoVE. [Link]
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Di Fabio, R., et al. (2007). From pyrroles to 1-oxo-2,3,4,9-tetrahydro-1H-beta-carbolines: a new class of orally bioavailable mGluR1 antagonists. Bioorganic & medicinal chemistry letters. [Link]
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Hartmann, J., et al. (2008). mGluR1/TRPC3-mediated Synaptic Transmission and Calcium Signaling in Mammalian Central Neurons. PubMed Central. [Link]
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Vernon, A. C., et al. (2008). Additive neuroprotection by metabotropic glutamate receptor subtype-selective ligands in a rat Parkinson's model. Neuroreport. [Link]
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Shome, A., et al. (2023). Neuroprotective Effect of Natural Indole and β-carboline Alkaloids against Parkinson's Disease: An Overview. Current medicinal chemistry. [Link]
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-
Matsubara, K., et al. (2002). Endogenously Occurring Beta-Carboline Induces Parkinsonism in Nonprimate Animals: A Possible Causative Protoxin in Idiopathic Parkinson's Disease. Journal of neurochemistry. [Link]
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Nicoletti, F., et al. (2011). Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases. PubMed Central. [Link]
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Micheli, F., et al. (2007). From pyrroles to 1-oxo-2,3,4,9-tetrahydro-1H-beta-carbolines: a new class of orally bioavailable mGluR1 antagonists. PubMed. [Link]
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Battaglia, G., et al. (2006). Metabotropic glutamate receptors: Targets for neuroprotective therapies in Parkinson disease. PubMed Central. [Link]
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Johnson, K. A., & Conn, P. J. (2014). Roles of Glutamate Receptors in Parkinson's Disease. MDPI. [Link]
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Vernon, A. C., et al. (2007). Neuroprotective effects of metabotropic glutamate receptor ligands in a 6-hydroxydopamine rodent model of Parkinson's disease. Semantic Scholar. [Link]
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Kim, H. J., et al. (2003). Ceramide is involved in MPP+-induced cytotoxicity in human neuroblastoma cells. ResearchGate. [Link]
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Dennis, J., & Stone, T. W. (2003). MPP+-induced cytotoxicity in neuroblastoma cells: Antagonism and reversal by guanosine. Neuropharmacology. [Link]
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Dagda, R. K., et al. (2017). Protocols for assessing mitophagy in neuronal cell lines and primary neurons. PubMed Central. [Link]
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Pirmoradi, M., et al. (2019). Comparative mRNA Expression of eEF1A Isoforms and a PI3K/Akt/mTOR Pathway in a Cellular Model of Parkinson's Disease. ResearchGate. [Link]
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Ko, K. R., et al. (2019). Overview of SH-SY5Y and LUHMES cell culture growth protocols,... ResearchGate. [Link]
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Wang, X., et al. (2017). IGF-1 protects SH-SY5Y cells against MPP+-induced apoptosis via PI3K/PDK-1/Akt pathway. Cellular and Molecular Neurobiology. [Link]
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- 13. researchgate.net [researchgate.net]
- 14. Assessment of Mitochondrial OCR For SH-SY5Y Cell using Agilent Seahorse XFe Cell Mito Stress Test [protocols.io]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Investigating 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic Acid in Cancer Research
Introduction: The Promise of the Tetrahydro-β-carboline Scaffold in Oncology
The tetrahydro-β-carboline (THβC) heterocyclic system is recognized as a "privileged scaffold" in medicinal chemistry. Its rigid, tricyclic structure is found in numerous natural products and has proven to be a fertile ground for the development of potent, bioactive molecules.[1][2] In oncology, THβC derivatives have emerged as a versatile class of compounds with a wide spectrum of antitumor activities, including the induction of apoptosis, cell cycle arrest, and the inhibition of key cancer-related enzymes.[1][3][4]
This guide focuses on 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid , a specific member of this promising family. While direct, extensive research on this particular analogue is emerging, its structural features suggest significant potential for investigation. The strategic placement of a carboxylic acid group at the 6-position offers a potential point for hydrogen bonding within target proteins or for future derivatization in drug conjugate development.[5]
These notes will synthesize established findings from closely related THβC analogues to provide a robust framework for investigating the anticancer properties of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid. We will explore potential mechanisms of action and provide detailed, field-proven protocols to empower researchers in their evaluation of this compound.
Part 1: Postulated Mechanisms of Antitumor Action
Based on extensive studies of the THβC scaffold, several key anticancer pathways can be postulated as primary targets for 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid. The following sections detail these potential mechanisms, providing a rationale for specific experimental investigations.
Induction of Apoptosis via NF-κB Signaling Suppression
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, providing a powerful anti-apoptotic signal that promotes tumor growth and chemoresistance.
A structurally similar compound, (3S)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid, has been shown to induce potent apoptosis in human colorectal cancer cells (HCT-8).[6][7] Its mechanism involves the suppression of NF-κB activation. This leads to the downstream dysregulation of apoptosis-related proteins, including the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, ultimately activating the caspase cascade.[6][7] It is highly plausible that 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid could operate through a similar mechanism.
Inhibition of Cell Proliferation via Enzyme Targeting
The THβC scaffold has proven effective in the design of potent enzyme inhibitors relevant to cancer progression.
-
Histone Deacetylase (HDAC) Inhibition: HDACs are crucial for epigenetic regulation, and their overexpression is common in cancer. THβC-based hydroxamic acids have been developed as highly potent and selective HDAC6 inhibitors.[8] Inhibition of HDAC6 leads to the hyperacetylation of proteins like α-tubulin, disrupting microtubule dynamics, cell motility, and inducing cell death.
-
Kinesin Spindle Protein (Eg5) Inhibition: Eg5 is a motor protein essential for forming the bipolar mitotic spindle during cell division. Inhibition of Eg5 causes mitotic arrest and subsequent apoptosis. Novel THβC derivatives have been synthesized that potently target Eg5, demonstrating significant cytotoxicity against lung cancer cells.[1][2]
Part 2: Experimental Protocols for Investigation
The following protocols provide a validated, step-by-step approach to characterizing the anticancer activity of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid.
Protocol 1: In Vitro Cytotoxicity Assessment (Sulforhodamine B - SRB Assay)
Rationale: The SRB assay is a reliable and sensitive method to determine cytotoxicity by measuring total cellular protein content. It provides a quantitative measure of cell viability, allowing for the calculation of the IC50 (half-maximal inhibitory concentration) value.
Materials:
-
Cancer cell lines (e.g., HCT-116, A549, MCF-7)
-
Complete growth medium (e.g., DMEM/RPMI + 10% FBS)
-
96-well cell culture plates
-
1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid (stock solution in DMSO)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
Plate reader (510 nm)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (final concentration 3.3%) and incubate at 4°C for 1 hour. This step fixes the cells and precipitates proteins.
-
Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye. Air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well. Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.
-
Measurement: Read the absorbance (OD) at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Elucidation of Apoptotic Induction (Annexin V-FITC/PI Flow Cytometry)
Rationale: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).
Materials:
-
Cells treated with the test compound (at IC50 concentration) and vehicle control
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (1X)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 3: Mechanistic Protein Analysis (Western Blotting)
Rationale: Western blotting allows for the detection and semi-quantification of specific proteins to validate the engagement of hypothesized signaling pathways (e.g., NF-κB, apoptosis cascade).
Materials:
-
Cells treated with the test compound and vehicle control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-IκBα, anti-cleaved Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated cells with RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Quantification: Determine protein concentration using the BCA assay.
-
Electrophoresis: Denature equal amounts of protein (20-40 µg) and separate them by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to ensure equal protein loading.
Part 3: Data Interpretation and Presentation
Quantitative data should be summarized for clarity and easy comparison.
Table 1: Example IC50 Values of 1-Oxo-THβC-6-COOH across various cancer cell lines after 48h treatment.
| Cell Line | Cancer Type | IC50 (µM) ± SD |
| HCT-116 | Colon Carcinoma | Hypothetical Value |
| A549 | Lung Carcinoma | Hypothetical Value |
| MCF-7 | Breast Adenocarcinoma | Hypothetical Value |
| U-87 MG | Glioblastoma | Hypothetical Value |
Note: This table is for illustrative purposes. Actual values must be determined experimentally.
Summary and Future Directions
The protocols and mechanistic insights provided in this guide offer a comprehensive starting point for the investigation of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid as a potential anticancer agent. Initial positive results from these in vitro assays would warrant further studies, including:
-
Target Deconvolution: Employing techniques like thermal shift assays or affinity chromatography to identify direct binding partners.
-
In Vivo Efficacy: Evaluating the compound's antitumor activity in xenograft or patient-derived xenograft (PDX) mouse models.
-
Pharmacokinetic Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to determine its drug-like potential.
The rich history of the tetrahydro-β-carboline scaffold in medicinal chemistry suggests that a systematic investigation of this compound is a worthwhile endeavor with the potential to uncover a novel therapeutic candidate.
References
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J&K Scientific. 1-Oxo-2,3,4,9-tetrahydro-1H-b-carboline-6-carboxylic acid ethyl ester. Available from: [Link]
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Di Fabio, R., et al. (2007). From pyrroles to 1-oxo-2,3,4,9-tetrahydro-1H-beta-carbolines: a new class of orally bioavailable mGluR1 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(8), 2254-9. Available from: [Link]
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Wang, Y., et al. (2020). Discovery of Novel Tetrahydro-β-carboline Containing Aminopeptidase N Inhibitors as Cancer Chemosensitizers. Frontiers in Chemistry, 8, 591. Available from: [Link]
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Pereira, C., et al. (2016). Synthesis of β-carboline derivatives. Proceedings, 1(1), 1. Available from: [Link]
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Li, Y., et al. (2024). Antitumor Activity of Tetrahydro-β-carboline Derivatives via Inhibition of Kinesin Spindle Protein: Validation by Molecular Docking, Molecular Dynamics, and In Vitro Assays. Molecules, 29(11), 2649. Available from: [Link]
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Sawangphon, T., et al. (2021). Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. Molecules, 26(1), 199. Available from: [Link]
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Di Micco, S., et al. (2022). Design, Synthesis and Preliminary In‐Vitro Activity of 6‐Hydroxyalkyl β‐Carboline Derivatives for the Development of Drug‐Conjugates. ChemistryOpen, 11(10), e202200133. Available from: [Link]
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Kumar, A., et al. (2021). β-Carboline-based molecular hybrids as anticancer agents: a brief sketch. RSC Advances, 11(22), 13198-13222. Available from: [Link]
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Wang, X., et al. (2023). Tetrahydro-β-carboline derivatives as potent histone deacetylase 6 inhibitors with broad-spectrum antiproliferative activity. European Journal of Medicinal Chemistry, 260, 115776. Available from: [Link]
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Tran, Q. T., et al. (2018). Synthesis and Structure-Activity Relationships of Tetrahydro-β-carboline Derivatives as Anticancer and Cancer-chemopreventive Agents. Anticancer Research, 38(8), 4539-4548. Available from: [Link]
-
Wang, Y., et al. (2022). β-Carboline dimers inhibit the tumor proliferation by the cell cycle arrest of sarcoma through intercalating to Cyclin-A2. Frontiers in Pharmacology, 13, 988510. Available from: [Link]
-
Zhang, Y., et al. (2013). 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid from Cichorium endivia. L Induces Apoptosis of Human Colorectal Cancer HCT-8 Cells. Molecules, 18(1), 418-429. Available from: [Link]
-
Li, Y., et al. (2024). Antitumor Activity of Tetrahydro-β-carboline Derivatives via Inhibition of Kinesin Spindle Protein: Validation by Molecular Docking, Molecular Dynamics, and In Vitro Assays. Molecules, 29(11), 2649. Available from: [Link]
-
Zhang, Y., et al. (2013). (3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid from Cichorium endivia. L induces apoptosis of human colorectal cancer HCT-8 cells. Molecules, 18(1), 418-29. Available from: [Link]
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Application Notes & Protocols: Preclinical Efficacy Testing of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid
Introduction:
1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid is a member of the β-carboline family of compounds, a class of molecules known for a diverse range of pharmacological activities.[1][2][3] While this specific molecule is noted for its role as a synthetic intermediate in pharmaceutical development, particularly for neurological disorders, its intrinsic therapeutic efficacy remains to be fully elucidated.[4][5] This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically evaluate the preclinical efficacy of this compound, with a primary focus on its potential as a neuroprotective agent. The protocols herein are designed to first establish a foundational understanding of the compound's cellular effects and then progress to more complex in vivo models of neurodegenerative disease.
The proposed experimental workflow is structured to be a self-validating system, beginning with broad phenotypic screens and progressively narrowing the focus to mechanistic studies based on initial findings. This approach is designed to maximize the generation of robust, reproducible data essential for advancing a novel therapeutic candidate.[6][7]
Part 1: Foundational In Vitro Characterization
The initial phase of testing is designed to determine the basic cytotoxic and cytoprotective profile of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid. This is a critical first step to identify a therapeutic window and to understand the compound's general effects on cell health.
Rationale for Initial Cellular Screening
Before investigating specific disease-related mechanisms, it is imperative to understand the compound's intrinsic effect on cell viability. A compound that is broadly toxic at concentrations required for a therapeutic effect is unlikely to be a viable drug candidate. Conversely, determining the maximum non-toxic concentration is essential for designing subsequent, more targeted experiments. We will utilize a standard neuronal cell line (e.g., SH-SY5Y) which is a well-established model in neurodegenerative disease research.[8]
Experimental Workflow: Cytotoxicity and Cytoprotection
The workflow begins with determining the compound's toxicity profile, followed by its ability to protect cells from a known neurotoxic insult.
Caption: Workflow for initial in vitro cytotoxicity and cytoprotection assays.
Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid
-
SH-SY5Y neuroblastoma cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
Serum-free medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9][11]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Neurotoxin (e.g., MPP+ for Parkinson's model, or aggregated Aβ42 peptide for Alzheimer's model)
Step-by-Step Protocol:
-
Cell Seeding:
-
Compound Preparation and Treatment (for Cytotoxicity):
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then create serial dilutions in serum-free medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).
-
Carefully remove the old media from the wells and add 100 µL of the respective compound dilutions or vehicle control.
-
Incubate for 24-48 hours.
-
-
Neurotoxin and Compound Treatment (for Cytoprotection):
-
After the initial 24-hour cell adhesion, remove the medium.
-
Add 100 µL of medium containing the chosen neurotoxin (e.g., a pre-determined toxic concentration of MPP+) along with the various non-toxic concentrations of the test compound.
-
Include controls: untreated cells, cells with vehicle only, and cells with the neurotoxin only.
-
Incubate for an additional 24 hours.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[9][10]
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[9][11]
-
Read the absorbance at 570-590 nm using a microplate reader.[9][11]
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated or vehicle-treated cells). The IC50 (for cytotoxicity) and EC50 (for cytoprotection) values can be calculated using non-linear regression analysis.
| Parameter | Description |
| IC50 | The concentration of the compound that causes a 50% reduction in cell viability. |
| EC50 | The concentration of the compound that provides 50% of the maximum protective effect against the neurotoxin. |
| Max Non-Toxic Dose | The highest concentration of the compound that does not significantly reduce cell viability. |
Part 2: Mechanistic Cellular Assays
Based on the cytoprotective effects observed in Part 1, this section aims to explore the potential mechanisms of action. Given the known activities of other β-carbolines and the common pathways in neurodegeneration, we will initially focus on anti-inflammatory and anti-apoptotic pathways.[1][13]
Rationale for Mechanistic Studies
Identifying the molecular pathways modulated by the compound is crucial for its validation as a therapeutic candidate. Western blotting is a powerful technique to quantify changes in the expression levels of key proteins involved in specific signaling cascades.[14][15][16][17] We will investigate markers of inflammation (e.g., iNOS, COX-2) and apoptosis (e.g., cleaved Caspase-3, Bcl-2/Bax ratio).
Proposed Signaling Pathway for Investigation
Caption: Hypothesized mechanism of neuroprotection to be tested.
Protocol: Western Blot for Protein Expression Analysis
This protocol outlines the key steps for analyzing protein expression in cell lysates treated with the test compound.[14][15][16][17]
Materials:
-
Treated cell pellets from a scaled-up version of the cytoprotection experiment
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[16]
-
Primary antibodies (e.g., anti-iNOS, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Step-by-Step Protocol:
-
Sample Preparation:
-
Lyse cell pellets in ice-cold RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant (protein lysate).
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane) with lysis buffer and Laemmli sample buffer.
-
Heat samples at 95-100°C for 5 minutes.[16]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[16]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[14][16]
-
Wash the membrane three times for 10 minutes each with TBST.[16]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Incubate the membrane with ECL substrate for 1-5 minutes.[15]
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze band intensity using densitometry software, normalizing to a loading control like β-actin.
-
Part 3: In Vivo Efficacy Evaluation
After establishing in vitro efficacy and a potential mechanism of action, the next critical phase is to evaluate the compound in a relevant animal model of neurodegenerative disease.[7][18][19] This step is essential for assessing bioavailability, safety, and therapeutic efficacy in a complex biological system.
Rationale for In Vivo Model Selection
The choice of animal model is critical and depends on the initial in vitro findings.
-
For Parkinson's Disease: The MPTP mouse model is a widely used neurotoxin-based model that recapitulates key pathological features of PD, including the loss of dopaminergic neurons in the substantia nigra.[20][21]
-
For Alzheimer's Disease: Transgenic mouse models, such as the 3xTg-AD or 5XFAD mice, are commonly used as they develop age-dependent amyloid plaques and tau pathology, mimicking aspects of human AD.[22][23]
The principles of robust preclinical study design, including randomization, blinding, and appropriate statistical power, must be strictly adhered to for the results to be considered valid.[6][7][19]
General Protocol for In Vivo Efficacy Study (Example: MPTP Mouse Model)
This protocol provides a general framework. Specific details such as dosing, route of administration, and behavioral tests must be optimized in preliminary studies.
Experimental Design:
-
Animals: C57BL/6 mice (8-10 weeks old).
-
Groups (n=10-15 per group):
-
Vehicle Control (Saline)
-
MPTP + Vehicle
-
MPTP + Test Compound (Low Dose)
-
MPTP + Test Compound (High Dose)
-
-
Blinding: The experimenter conducting the treatments, behavioral tests, and endpoint analyses should be blinded to the group assignments.[6]
Step-by-Step Protocol:
-
Compound Administration:
-
Begin daily administration of the test compound or vehicle (e.g., via oral gavage or intraperitoneal injection) for a pre-determined period (e.g., 7-14 days) before MPTP induction.
-
-
MPTP Induction:
-
Administer MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals on a single day. This induces acute loss of dopaminergic neurons.
-
-
Post-Induction Treatment and Behavioral Testing:
-
Continue daily administration of the test compound for 7-14 days post-MPTP induction.
-
Perform behavioral tests to assess motor function (e.g., rotarod test, pole test) at baseline and at the end of the study.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and harvest the brains.
-
Immunohistochemistry: Stain brain sections (specifically the substantia nigra and striatum) for Tyrosine Hydroxylase (TH) to quantify the loss of dopaminergic neurons.
-
Neurochemical Analysis: Use HPLC to measure levels of dopamine and its metabolites in the striatum.
-
Biochemical Analysis: Perform Western blots on brain tissue homogenates to assess the same protein markers investigated in the in vitro studies.
-
Data Analysis: Behavioral scores, TH-positive cell counts, and neurochemical levels should be compared between groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant rescue of motor function and preservation of dopaminergic neurons by the test compound would indicate in vivo efficacy.
| Endpoint | Measurement | Desired Outcome with Treatment |
| Behavior | Latency to fall (Rotarod) | Increased latency |
| Histology | TH-positive cell count | Preservation of neurons |
| Neurochemistry | Striatal Dopamine Levels | Restoration of dopamine |
| Biochemistry | Pro-inflammatory/apoptotic markers | Reduction in markers |
References
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- Western Blot Protocols and Recipes. Thermo Fisher Scientific.
- Western Blot Protocol: Step-by-Step Guide. Boster Biological Technology.
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- Methods and Protocols for Western Blot. MolecularCloud.
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- How to design robust preclinical efficacy studies that make a difference.
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- 13. In vitro anti-inflammatory effects of beta-carboline alkaloids, isolated from Picrasma quassioides, through inhibition of the iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
- 17. Methods and Protocols for Western Blot | MolecularCloud [molecularcloud.org]
- 18. General Principles of Preclinical Study Design | Semantic Scholar [semanticscholar.org]
- 19. mdpi.com [mdpi.com]
- 20. Drug discovery and development for Parkinson’s disease: are preclinical models good enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. rjptonline.org [rjptonline.org]
- 23. mdpi.com [mdpi.com]
Sourcing and Verification of High-Purity 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic Acid: An Application Guide
Abstract
This comprehensive guide is designed for researchers, medicinal chemists, and drug development professionals involved in sourcing and utilizing 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid (CAS No. 1751-78-6). The quality and purity of starting materials are paramount for reproducible and reliable downstream results. This document provides a framework for selecting high-quality suppliers, detailed protocols for in-house quality control verification, and practical application notes for handling this versatile chemical intermediate.
Introduction: The Importance of Material Pedigree
1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid is a tricyclic heterocyclic compound belonging to the β-carboline family. Its rigid scaffold and functional handles make it a valuable building block in medicinal chemistry. Derivatives of this core structure have been explored as potent antagonists for the metabotropic glutamate receptor 1 (mGluR1), with potential applications in treating acute and chronic pain.[1] Given its role as a key intermediate, any impurities—such as residual solvents, starting materials, or side-products—can have profound negative impacts on subsequent synthetic steps and the biological activity of the final compounds.
Therefore, sourcing this reagent from a reputable supplier and implementing rigorous incoming quality control (QC) are not merely procedural formalities; they are critical, non-negotiable steps to ensure the integrity and success of a research program.[2][3] This guide provides the necessary tools to establish a robust and self-validating procurement and verification workflow.
Supplier Identification and Qualification
Selecting a supplier for a critical reagent extends beyond simply comparing prices. Key criteria should include the supplier's commitment to quality, transparency in documentation, and batch-to-batch consistency.
Key Criteria for Supplier Evaluation
-
Purity Specification: Look for suppliers offering purities of ≥97%. High-purity grades are essential for sensitive applications.
-
Certificate of Analysis (CoA): A comprehensive, batch-specific CoA is mandatory. It should detail the purity (typically determined by HPLC and/or NMR), identity confirmation (e.g., ¹H NMR, Mass Spectrometry), and appearance.
-
Traceability and Documentation: Reputable suppliers maintain detailed batch records and can provide safety data sheets (SDS) and other necessary documentation.[2]
-
Technical Support: Access to qualified chemists for technical inquiries can be invaluable for troubleshooting.
Workflow for Supplier Qualification
The following workflow provides a systematic approach to qualifying and managing suppliers for critical reagents.
Caption: A systematic workflow for qualifying chemical suppliers.
Identified Suppliers
The following table summarizes suppliers identified for the target compound or closely related derivatives. Researchers should always verify the exact product specifications and CAS number before ordering.
| Supplier Name | Product Name | CAS Number | Molecular Formula | Molecular Weight | Notes |
| BOC Sciences | 1-OXO-2,3,4,9-TETRAHYDRO-1H-B-CARBOLINE-6-CARBOXYLIC ACID | 1751-78-6 | C₁₂H₁₀N₂O₃ | 230.22 | Direct supplier of the target carboxylic acid.[] |
| Chem-Impex | 1-Oxo-2,3,4,9-tetrahydro-1H-b-carboline-6-carboxylic acid ethyl ester | 1967-75-5 | C₁₄H₁₄N₂O₃ | 258.28 | Supplier of the ethyl ester derivative, a common precursor or analog.[5] |
| J&K Scientific | 1-Oxo-2,3,4,9-tetrahydro-1H-b-carboline-6-carboxylic acid ethyl ester | 1967-75-5 | C₁₄H₁₄N₂O₃ | 258.28 | Another supplier of the ethyl ester derivative.[6] |
| Sigma-Aldrich | 1,2,3,4-Tetrahydro-β-carboline-1-carboxylic acid | 6649-91-8 | C₁₂H₁₂N₂O₂ | 216.24 | Supplier of a structural isomer. Useful as a reference but not the target compound. |
Incoming Quality Control: Validation Protocols
Upon receiving a new batch of material, it is imperative to perform in-house analysis to verify the supplier's CoA and ensure the material is suitable for its intended use.[7]
Protocol 3.1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general-purpose reverse-phase HPLC method for determining the purity of the title compound.
Rationale: HPLC is the gold standard for assessing the purity of small organic molecules. A C18 column separates compounds based on hydrophobicity, and UV detection is suitable for this chromophoric molecule. The gradient elution ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are detected.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1.0 mL of DMSO or a suitable solvent to create a 1 mg/mL stock solution.
-
Instrumentation & Columns:
-
HPLC System: Standard analytical HPLC with a gradient pump, autosampler, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 221 nm and 275 nm.[8]
-
Column Temperature: 30 °C.
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0.0 95 5 15.0 5 95 20.0 5 95 20.1 95 5 | 25.0 | 95 | 5 |
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate purity by dividing the area of the main peak by the total area of all peaks and expressing the result as a percentage. The result should be ≥97% and align with the supplier's CoA.
Protocol 3.2: Structural Confirmation by ¹H NMR Spectroscopy
Rationale: Proton NMR provides a fingerprint of the molecule, confirming its chemical structure. The use of DMSO-d₆ is recommended as it will solubilize the sample and allow for the observation of exchangeable protons (N-H and COOH).
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Expected Signals: While exact chemical shifts can vary, the spectrum should be consistent with the structure. Key expected regions include:
-
Aromatic Protons: Signals between ~7.0-8.5 ppm.
-
Aliphatic Protons (Tetrahydro-pyridine ring): Signals typically between ~2.8-4.5 ppm.
-
Indole N-H Proton: A broad singlet, typically >10 ppm.
-
Amide N-H Proton: A broad singlet, typically between 7.5-9.0 ppm.
-
Carboxylic Acid O-H Proton: A very broad singlet, typically >12 ppm.
-
-
Analysis: Compare the obtained spectrum with the one provided by the supplier or with a reference spectrum if available. Ensure the absence of significant impurity signals (e.g., residual solvents, starting materials).
Protocol 3.3: Molecular Weight Verification by Mass Spectrometry (MS)
Rationale: MS confirms the molecular weight of the compound, providing an essential identity check. Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Infuse the sample into an ESI mass spectrometer.
-
Acquisition: Acquire spectra in both positive and negative ion modes.
-
Data Analysis:
-
Expected MW: 230.22 g/mol .
-
Positive Mode [M+H]⁺: Look for a peak at m/z 231.23.
-
Negative Mode [M-H]⁻: Look for a peak at m/z 229.21.
-
The observed mass should be within ±0.2 Da of the calculated mass.
-
Application Notes: Handling, Storage, and Use
Solubility and Storage
-
Solubility: β-carboline derivatives are often poorly soluble in aqueous solutions but show good solubility in organic solvents.[9] For biological assays, prepare a concentrated stock solution (e.g., 10-50 mM) in DMSO. Solubility in DMSO is expected to be >20 mg/mL.[8]
-
Storage: Store the solid material in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended. Protect from light. Solutions in DMSO should be stored at -20°C and can be kept for several months, though stability should be periodically checked.
Use as a Synthetic Intermediate
The carboxylic acid moiety is a prime handle for further chemical modification, most commonly through amide bond formation.
Caption: A typical workflow for an amide coupling reaction.
Experimental Insight: When performing an amide coupling, the choice of coupling reagent and base is critical. Reagents like HATU often provide high yields and fast reaction times with minimal racemization. The reaction should be monitored by LC-MS to track the consumption of the starting acid.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[11]
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[12]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[12]
Conclusion
The integrity of advanced research, particularly in drug discovery, is built upon the quality of its foundational components. For a key synthetic intermediate like 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid, a meticulous approach to sourcing and verification is essential. By implementing a robust supplier qualification workflow and employing routine in-house analytical validation, researchers can mitigate risks associated with material quality, ensuring the reliability and reproducibility of their scientific endeavors.
References
-
J&K Scientific LLC. 1-Oxo-2,3,4,9-tetrahydro-1H-b-carboline-6-carboxylic acid ethyl ester. [Link]
-
Carboline. Material Safety Data Sheet. [Link]
-
Carboline. Material Safety Data Sheet. [Link]
-
Pure Synth. Quality Control Standards Every Fine Chemical Supplier Must Follow. [Link]
-
Carboline. Safety Data Sheet Prepared in Accordance with HCS 29 CFR 1910.1200. [Link]
-
Dynacare Kasper Laboratories. Quality Control for Chemistry Laboratory – Procedures. [Link]
-
Carboline. SAFETY DATA SHEET Carboline Carboguard 616 Comp. B. [Link]
-
Worldofchemicals. 1-oxo-2,3,4,9-tetrahydro-1h-b-carboline-6-carboxylic acid ethyl ester suppliers USA. [Link]
-
ReAgent. Quality Control In Chemical Manufacturing For Life Sciences. [Link]
-
Di Fabio, R., et al. (2007). From pyrroles to 1-oxo-2,3,4,9-tetrahydro-1H-beta-carbolines: a new class of orally bioavailable mGluR1 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(8), 2254-9. [Link]
-
Levacher, B., et al. (2019). Design and Synthesis of a New Soluble Natural β-Carboline Derivative for Preclinical Study by Intravenous Injection. Molecules, 24(6), 1188. [Link]
Sources
- 1. From pyrroles to 1-oxo-2,3,4,9-tetrahydro-1H-beta-carbolines: a new class of orally bioavailable mGluR1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure-synth.com [pure-synth.com]
- 3. reagent.co.uk [reagent.co.uk]
- 5. chemimpex.com [chemimpex.com]
- 6. jk-sci.com [jk-sci.com]
- 7. rrml.ro [rrml.ro]
- 8. 1,2,3,4-Tetrahydro-beta-carboline | CAS 16502-01-5 | Cayman Chemical | Biomol.com [biomol.com]
- 9. Design and Synthesis of a New Soluble Natural β-Carboline Derivative for Preclinical Study by Intravenous Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. msds.carboline.com [msds.carboline.com]
- 11. msds.carboline.com [msds.carboline.com]
- 12. Error [msds.carboline.com]
Troubleshooting & Optimization
Technical Support Center: Navigating In Vitro Solubility Challenges with 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to proactively address and resolve common solubility issues encountered during in vitro experimentation. Our goal is to provide you with the foundational knowledge and practical protocols necessary to ensure the reliability and reproducibility of your results.
Section 1: Understanding the Molecule: Physicochemical Insights
The structure of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid presents a dual challenge for solubility. The core is a tricyclic β-carboline system, a class of compounds often characterized by poor aqueous solubility due to their rigid, planar structure.[1][2] Additionally, the presence of the carboxylic acid moiety at the 6-position makes its solubility highly dependent on the pH of the medium.
-
At Acidic pH (pH < pKa): The carboxylic acid group is protonated (-COOH), making the molecule less polar and significantly reducing its solubility in aqueous solutions.
-
At Neutral to Alkaline pH (pH > pKa): The carboxylic acid group deprotonates to form a carboxylate salt (-COO⁻), which is ionized and thus more readily soluble in aqueous media.
This pH-dependent behavior is a critical factor to consider in all experimental designs, from stock solution preparation to final dilution in cell culture media or assay buffers.
Section 2: Frequently Asked Questions (FAQs)
Q1: I am starting my first experiment. What is the best way to prepare a stock solution of this compound?
A: Due to its poor intrinsic aqueous solubility, you must first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent for β-carboline derivatives.[3][4] Aim for a high concentration (e.g., 10-50 mM) to minimize the volume of organic solvent introduced into your final aqueous experimental system. Ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming or brief sonication.
Q2: My compound dissolved perfectly in DMSO, but a precipitate formed instantly when I added it to my cell culture medium. What happened?
A: This is a common phenomenon known as "crashing out" or precipitation. It occurs when a compound that is highly soluble in a concentrated organic stock solution is rapidly diluted into an aqueous medium where its solubility is much lower.[5] The organic solvent disperses, leaving the compound molecules to agglomerate and precipitate. This is the most frequent source of error and can be mitigated with proper dilution techniques, as detailed in our troubleshooting guides.
Q3: Can I store my diluted compound in cell culture media for later use?
A: We strongly advise against this. The compound may not be stable in a complex aqueous solution like cell culture media for extended periods.[5] Furthermore, factors like pH shifts from cellular metabolism or interactions with media components can cause the compound to precipitate over time.[6][7] Always prepare fresh dilutions of the compound in your final medium immediately before adding it to your cells or assay.
Section 3: In-Depth Troubleshooting Guides
Issue 1: Immediate Cloudiness or Precipitation Upon Dilution in Aqueous Buffer/Media
This indicates that the final concentration of the compound exceeds its maximum kinetic solubility in the aqueous environment.
-
Root Cause Analysis:
-
High Final Concentration: The target concentration is simply too high for the compound to remain dissolved in the media.
-
Solvent Shock: The rapid change in solvent polarity upon dilution causes the compound to precipitate before it can be properly solvated by the aqueous medium.[5]
-
Low Temperature: Using cold media or buffers reduces the solubility of most compounds.[7][8]
-
-
Solutions & Recommended Workflow:
Caption: Troubleshooting workflow for immediate precipitation.
Issue 2: Media Appears Clear Initially but Becomes Cloudy or Forms Crystals After Incubation
This delayed precipitation suggests a change in conditions over time.
-
Root Cause Analysis:
-
pH Shift: Cellular metabolism can acidify the culture medium, lowering its pH. For a carboxylic acid-containing compound, a lower pH decreases solubility, leading to precipitation.[5]
-
Interaction with Media Components: The compound may interact with salts, proteins (especially in serum), or other components, forming insoluble complexes over time.[7]
-
Evaporation: Water evaporation from the culture vessel during long-term incubation can increase the compound's effective concentration beyond its solubility limit.[8]
-
-
Solutions & Recommendations:
-
Monitor Media pH: Use a pH indicator in your media (like phenol red) to visually monitor for significant acidification. Change the media more frequently if needed.
-
Test Serum-Free Conditions: If applicable, test whether precipitation still occurs in serum-free media to identify potential interactions with serum proteins.
-
Ensure Proper Humidification: Maintain proper humidity levels in your incubator and use appropriate cultureware to minimize evaporation.[8]
-
Prepare Fresh Media: For long-term experiments, consider replacing the compound-containing media every 24-48 hours.
-
Section 4: Essential Experimental Protocols
Protocol 4.1: Preparation of a High-Concentration Stock Solution
-
Accurately weigh the desired amount of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid powder.
-
Add the appropriate volume of 100% DMSO to achieve the target concentration (e.g., 20 mM).
-
Vortex vigorously for 2-3 minutes until the solid is completely dissolved. A clear solution should be obtained.
-
If dissolution is slow, briefly sonicate the vial in a water bath for 5-10 minutes.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[7]
Protocol 4.2: Determining Maximum Kinetic Solubility in Your Medium
This protocol is essential for defining the upper concentration limit for your experiments.
-
Prepare a 10 mM stock solution of the compound in 100% DMSO (as per Protocol 4.1).
-
Create a series of 2-fold dilutions of this stock in DMSO (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Dispense 98 µL of your specific cell culture medium (pre-warmed to 37°C) into the wells of a 96-well plate.
-
Add 2 µL of each DMSO dilution to the corresponding wells (this creates a 1:50 dilution). Your final concentrations will be 200 µM, 100 µM, 50 µM, etc., with a final DMSO concentration of 2%.
-
Seal the plate and shake for 2 hours at room temperature.
-
Visually inspect each well for signs of precipitation (cloudiness, crystals) against a dark background. The highest concentration that remains clear is the approximate maximum kinetic solubility.
Data Summary: Expected Solubility Profile
| Solvent/Medium | Expected Solubility | Recommended Use | Key Considerations |
| DMSO | High (e.g., >20 mg/mL)[4] | Stock Solutions Only | Hygroscopic; ensure use of dry DMSO. Final concentration in media should be <0.5%. |
| Aqueous Buffers (pH < 6.5) | Very Low | Not Recommended | Compound will be protonated and poorly soluble. |
| Cell Culture Media (pH ~7.4) | Low to Moderate | Final Working Solution | Maximum solubility must be determined experimentally (Protocol 4.2). Prone to precipitation. |
| Aqueous Buffers (pH > 8.0) | Moderate to High | Solubilization buffer | The carboxylate form is more soluble, but high pH may be incompatible with your assay or cells. |
Protocol 4.3: Recommended Dilution Method for Cell-Based Assays
This method minimizes "solvent shock" and reduces the risk of precipitation.
Caption: Recommended serial dilution workflow for cell assays.
Section 5: Advanced Solubilization Strategies
If standard methods are insufficient, consider these advanced formulation approaches. These typically require more extensive validation.
-
pH Modification: For cell-free assays, you can significantly increase solubility by using a buffer with a pH of 8.0 or higher. This deprotonates the carboxylic acid, but you must confirm that the higher pH does not affect your target protein or assay components.
-
Use of Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from water.[9] This can increase the apparent solubility of the compound in your final medium.
-
Co-solvents: In some cases, adding a small percentage of a biocompatible co-solvent like propylene glycol or ethanol to the final medium can improve solubility, but this must be carefully tested for cellular toxicity.
-
References
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. Retrieved from [Link]
-
ResearchGate. (2016, June 8). Has anyone had problems with media contamination or precipitants falling out of media?. ResearchGate. Retrieved from [Link]
-
Marx, S., et al. (2019). Design and Synthesis of a New Soluble Natural β-Carboline Derivative for Preclinical Study by Intravenous Injection. International Journal of Molecular Sciences, 20(6), 1491. Retrieved from [Link]
-
Marx, S., et al. (2019). Design and Synthesis of a New Soluble Natural β-Carboline Derivative for Preclinical Study by Intravenous Injection. PubMed, 30934601. Retrieved from [Link]
-
ResearchGate. (2019, March 21). (PDF) Design and Synthesis of a New Soluble Natural β-Carboline Derivative for Preclinical Study by Intravenous Injection. ResearchGate. Retrieved from [Link]
-
J&K Scientific. (n.d.). 1-Oxo-2,3,4,9-tetrahydro-1H-b-carboline-6-carboxylic acid ethyl ester. J&K Scientific. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydro-Beta-Carboline-3-Carboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2013, October 24). In which solvents are beta-carboline alkaloids soluble?. ResearchGate. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Retrieved from [Link]
-
Chen, Z., et al. (2010). Synthesis of Novel Beta-Carbolines With Efficient DNA-binding Capacity and Potent Cytotoxicity. PubMed, 20627721. Retrieved from [Link]
-
Moreton, C. (2023, April). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. Retrieved from [Link]
-
Wang, Y., et al. (2024). Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles. Molecules, 29(21), 5098. Retrieved from [Link]
Sources
- 1. Design and Synthesis of a New Soluble Natural β-Carboline Derivative for Preclinical Study by Intravenous Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of a New Soluble Natural β-Carboline Derivative for Preclinical Study by Intravenous Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid in Solution
Welcome to the technical support center for 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As a Senior Application Scientist, my goal is to equip you with both the theoretical understanding and practical protocols to ensure the stability and integrity of your compound in solution.
Introduction: Understanding the Molecule
1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid is a tricyclic compound featuring a tetrahydro-β-carboline core with a lactam functionality at the 1-position and a carboxylic acid at the 6-position. This unique combination of functional groups dictates its chemical stability and potential degradation pathways. The indole nucleus, the lactam ring, and the carboxylic acid are all susceptible to specific environmental stressors. This guide will address the most common stability-related questions and provide robust protocols for your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My compound is showing signs of degradation in aqueous buffer. What are the likely causes?
Degradation in aqueous solutions is a common issue and can be attributed to several factors, primarily pH-dependent hydrolysis and oxidation.
-
Hydrolytic Degradation: The lactam ring in the 1-oxo-β-carboline structure is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions.[1][2]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen of the lactam can make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: In basic solutions, the hydroxide ion can directly attack the carbonyl carbon of the lactam, leading to ring-opening.[1] Studies on similar β-lactam antibiotics have shown that base-catalyzed hydrolysis is often significantly faster than acid-catalyzed hydrolysis.[1]
-
-
Oxidative Degradation: The tetrahydro-β-carboline nucleus is prone to oxidation.[3] This can be exacerbated by the presence of dissolved oxygen, metal ions, or exposure to light. Oxidation can lead to the formation of the corresponding aromatic β-carboline or other oxidized species.
Troubleshooting Steps:
-
pH Control: Ensure your buffer pH is appropriate for the stability of the compound. For many compounds, a pH range of 4-6 is often a good starting point to minimize both acid and base-catalyzed hydrolysis. A pH-rate profile study is recommended to determine the optimal pH for stability.
-
Deoxygenate Solutions: If oxidation is suspected, deoxygenate your buffers and solutions by sparging with an inert gas like nitrogen or argon.
-
Use of Antioxidants: Consider the addition of antioxidants, such as ascorbic acid, if compatible with your experimental system.
-
Chelating Agents: To minimize metal-catalyzed oxidation, add a chelating agent like EDTA to your buffers.
-
Storage Conditions: Store stock solutions and experimental samples at low temperatures (2-8 °C or -20 °C) and protected from light.
FAQ 2: I am observing a loss of potency of my compound in a cell-based assay. Could this be a stability issue?
Yes, a loss of potency is a strong indicator of compound degradation. The degradation products may have reduced or no biological activity.
Troubleshooting Steps:
-
Pre-incubation Stability Check: Before conducting your full assay, incubate the compound in the assay medium for the duration of the experiment. At various time points, analyze the sample by HPLC to quantify the amount of parent compound remaining.
-
Control Experiments: Run parallel control experiments without cells to differentiate between cellular metabolism and chemical degradation in the medium.
-
Media Components: Be aware that components in your cell culture medium, such as metal ions or reactive species generated by cellular processes, could contribute to degradation.
FAQ 3: What are the best practices for preparing and storing stock solutions of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid?
Proper preparation and storage are critical for maintaining the integrity of your compound.
-
Solvent Selection:
-
For initial stock solutions, use a high-quality, anhydrous organic solvent such as DMSO or DMF. The solubility of related tetrahydro-β-carbolines in these solvents is generally good.
-
For aqueous experiments, prepare fresh dilutions from the organic stock solution into your buffer of choice. Avoid storing dilute aqueous solutions for extended periods. For some related compounds, it is not recommended to store aqueous solutions for more than one day.
-
-
Storage:
-
Store organic stock solutions at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.
-
Protect solutions from light by using amber vials or by wrapping vials in aluminum foil.
-
For long-term storage, consider aliquoting the stock solution to minimize freeze-thaw cycles.
-
Table 1: Recommended Solvents and Storage Conditions
| Solvent | Recommended Use | Storage Temperature | Special Considerations |
| DMSO (anhydrous) | Primary Stock Solution | -20°C or -80°C | Hygroscopic, store under inert gas if possible. |
| DMF (anhydrous) | Primary Stock Solution | -20°C or -80°C | Hygroscopic, store under inert gas if possible. |
| Ethanol | Intermediate Dilutions | -20°C | Can be used for intermediate dilutions. |
| Aqueous Buffers | Working Solutions | 2-8°C (short-term) | Prepare fresh daily. Deoxygenate if necessary. |
In-Depth Technical Guides
Guide 1: Performing a Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of the molecule and to identify potential degradation products.[4] This information is crucial for the development of stability-indicating analytical methods.
Experimental Workflow for Forced Degradation
Caption: Workflow for a forced degradation study.
Protocol for Forced Degradation:
-
Preparation: Prepare a stock solution of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Incubate the solid compound and a solution of the compound at 80°C.
-
Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5][6]
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: For acid and base hydrolysis, neutralize the samples before analysis.
-
Analysis: Analyze the samples by a stability-indicating HPLC-UV method. If significant degradation is observed, further characterize the degradation products using LC-MS/MS and NMR.[3][7]
Potential Degradation Pathways
Caption: Potential degradation pathways.
Guide 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.
Method Development Strategy:
-
Column Selection: A C18 reversed-phase column is a good starting point for this type of molecule.
-
Mobile Phase:
-
Aqueous Phase (A): 0.1% formic acid or phosphoric acid in water to ensure the carboxylic acid is protonated.
-
Organic Phase (B): Acetonitrile or methanol.
-
-
Gradient Elution: Start with a shallow gradient to ensure good separation of the parent peak from any early-eluting polar degradants.
-
Detection: UV detection at the λmax of the compound. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Method Validation: Validate the method according to ICH guidelines, including specificity (using samples from the forced degradation study), linearity, accuracy, precision, and robustness.
Table 2: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Detection | UV at λmax (determine experimentally) |
| Injection Vol. | 2 µL |
Conclusion
The stability of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid in solution is a critical factor for obtaining reliable and reproducible experimental results. By understanding the potential degradation pathways, implementing robust handling and storage procedures, and utilizing validated analytical methods, researchers can ensure the integrity of their studies. This guide provides a comprehensive framework for addressing common stability issues. For further assistance, please do not hesitate to contact our technical support team.
References
-
ICH. (1998). Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency. [Link]
-
European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Atlas-mts.com. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]
-
PharmaGrowthHub. (2024). ICH Q1B: Complete Guide to Photostability Testing. YouTube. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]
-
Saha, P., et al. (2021). Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. Molecules, 26(1), 196. [Link]
-
Imming, P., et al. (2000). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry, 43(22), 4328-4331. [Link]
-
Mitchell, S. M., et al. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Environmental Science and Technology, 48(1), 61-68. [Link]
-
Brown, R. S., et al. (1998). Alkaline Hydrolysis of a gamma-Lactam Ring. The Journal of Organic Chemistry, 63(25), 9374-9381. [Link]
-
PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]
-
Kamberi, M., et al. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
J&K Scientific. (n.d.). 1-Oxo-2,3,4,9-tetrahydro-1H-b-carboline-6-carboxylic acid ethyl ester. [Link]
-
Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. [Link]
-
ResolveMass. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
-
Waters. (n.d.). Impurities Application Notebook. [Link]
-
Zhao, T., et al. (2012). Metabolic pathways of the psychotropic-carboline alkaloids, harmaline and harmine, by liquid chromatography/mass spectrometry and NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 129-136. [Link]
-
Jungheim, L. N., et al. (1990). Synthesis, Hydrolysis Rates, Supercomputer Modeling, and Antibacterial Activity of Bicyclic Tetrahydropyridazinones. Journal of Medicinal Chemistry, 33(7), 1934-1940. [Link]
-
Imming, P., et al. (2000). Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. Journal of Medicinal Chemistry, 43(22), 4328-4331. [Link]
-
Herraiz, T., & Guillén, H. (2014). Naturally-occurring tetrahydro-β-carboline alkaloids derived from tryptophan are oxidized to bioactive β-carboline alkaloids by heme peroxidases. Biochemical and Biophysical Research Communications, 451(1), 42-47. [Link]
-
Waters. (n.d.). Simplified Approaches to Impurity Identification using Accurate Mass UPLC-MS. [Link]
-
Di Fabio, R., et al. (2007). From pyrroles to 1-oxo-2,3,4,9-tetrahydro-1H-beta-carbolines: a new class of orally bioavailable mGluR1 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(8), 2254-2259. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0035665). [Link]
-
Herraiz, T., & Papavergou, E. (2004). Degradation of tetrahydro-beta-carbolines in the presence of nitrite: HPLC-MS analysis of the reaction products. Journal of Agricultural and Food Chemistry, 52(8), 2376-2382. [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydro-Beta-Carboline-3-Carboxylic Acid. [Link]
-
Di Fabio, R., et al. (2007). From pyrroles to 1-oxo-2,3,4,9-tetrahydro-1H-beta-carbolines: a new class of orally bioavailable mGluR1 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(8), 2254-2259. [Link]
-
Wang, M., et al. (2015). Synthesis and Fungicidal Activity of β-Carboline Alkaloids and Their Derivatives. Molecules, 20(8), 13867-13880. [Link]
-
Czakó, B., et al. (2020). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 25(21), 5038. [Link]
-
Kumar, S. S. (2015). Structure-Solubility-Stability Relationships: Solid State Forms of Active Ingredients. ResearchGate. [Link]
-
Beck, O., et al. (1982). Identification and measurement of 6-hydroxy-1-methyl-1,2,3,4-tetrahydro-beta-carboline by gas chromatography-mass spectrometry. Biochemical Pharmacology, 31(15), 2517-2521. [Link]
-
Blaabjerg, L. I., et al. (2021). Thermal Stability of Amorphous Solid Dispersions. Pharmaceutics, 13(1), 74. [Link]
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Wang, M., et al. (2015). Synthesis and Fungicidal Activity of β-Carboline Alkaloids and Their Derivatives. Molecules, 20(8), 13867-13880. [Link]
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Technical Support Center: β-Carboline Synthesis
Welcome to the technical support center for β-carboline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this privileged heterocyclic scaffold. β-Carboline alkaloids are renowned for their diverse and potent biological activities, making them attractive targets in drug discovery[1][2]. However, their synthesis, while often conceptually straightforward, is fraught with subtle pitfalls that can lead to low yields, unexpected side products, and purification difficulties.
This document moves beyond standard protocols to provide in-depth troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common experimental failures and offer field-proven solutions, grounded in mechanistic principles and supported by authoritative literature.
Section 1: General Troubleshooting & FAQs
This section addresses overarching issues that are common across various synthetic routes to β-carbolines.
Q1: My reaction is sluggish or fails completely. I suspect my starting materials. What's the most common issue?
A1: The purity and stability of the starting tryptamine or tryptophan derivative are paramount. The indole nucleus is highly nucleophilic and susceptible to oxidation, especially if it bears electron-donating groups.
-
Causality: Tryptamines can degrade upon storage, particularly if exposed to air and light, forming oligomeric or oxidized impurities. These impurities can consume reagents and complicate purification. The presence of residual acid or base from a previous synthetic step can also interfere with the reaction pH, which is often critical.
-
Troubleshooting Protocol:
-
Verify Purity: Always verify the purity of your tryptamine by ¹H NMR and LC-MS before use. Look for broadened signals in the aromatic region or unexpected masses.
-
Recrystallization/Purification: If purity is suspect, consider recrystallization from a suitable solvent system (e.g., Ethanol/Water, Toluene) or purification by column chromatography.
-
Proper Storage: Store tryptamine derivatives under an inert atmosphere (Argon or Nitrogen), protected from light, and at a low temperature. For long-term storage, a freezer is recommended.
-
Q2: I've successfully synthesized the 1,2,3,4-tetrahydro-β-carboline (THBC) intermediate, but the final dehydrogenation to the aromatic β-carboline is low-yielding. What are the best practices?
A2: The aromatization of the THBC core is a critical final step that can be surprisingly challenging. The choice of oxidant and reaction conditions must be carefully matched to the substrate's functional groups to avoid side reactions.
-
Causality: Harsh oxidation conditions can lead to degradation of the molecule, while conditions that are too mild will result in incomplete conversion. The stability of the intermediate 3,4-dihydro-β-carboline (DHBC) can also influence the outcome[3].
-
Recommended Methods: A variety of reagents can be employed, each with its own pros and cons. The optimal choice depends on the specific substrate and desired outcome.
| Reagent | Typical Conditions | Advantages | Common Pitfalls | Reference |
| Pd/C | 10 mol%, high-boiling solvent (e.g., decalin, xylene), reflux | High yield, clean conversion. | Can be slow; potential for catalyst poisoning by sulfur-containing groups. | [4] |
| MnO₂ | Stoichiometric excess, CH₂Cl₂ or CHCl₃, room temp or reflux | Mild conditions. | Requires activation of MnO₂; can be substrate-dependent. | [4] |
| DDQ | 2-3 equivalents, Dioxane or Toluene, reflux | Effective for many substrates. | Can be too harsh for sensitive functional groups; purification can be difficult. | [4] |
| I₂/DMSO | Catalytic I₂, DMSO, 100 °C | Metal-free, effective one-pot procedure from THBC. | High temperatures may not be suitable for all substrates. | [3] |
| TCCA | 0.7 equivalents, DMF, room temperature | Very mild, proceeds via tandem oxidative decarboxylation for THBC-acids. | Reagent stoichiometry is critical to avoid partial oxidation. | [3][4] |
Section 2: Method-Specific Troubleshooting: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is the cornerstone of β-carboline synthesis, involving the condensation of a tryptamine with an aldehyde or ketone followed by acid-catalyzed cyclization[5][6].
Troubleshooting Workflow: Low Yield in Pictet-Spengler Reaction
Caption: A logical workflow for troubleshooting low yields in a Pictet-Spengler reaction.
Q3: My Pictet-Spengler reaction is giving a very low yield. What are the most likely causes?
A3: This is a classic problem that usually points to one of three areas: acid catalysis, substrate reactivity, or reaction conditions.
-
Inappropriate Acid Catalysis: The reaction hinges on the formation of an electrophilic iminium ion from the initial Schiff base. This requires an acid catalyst, but the amount and type are critical[5][7].
-
Causality: Insufficient acid leads to slow or no formation of the reactive iminium ion. Conversely, a large excess of a strong Brønsted acid can protonate the indole nitrogen (N-H), deactivating the ring and preventing the intramolecular electrophilic attack[8][9].
-
Solution: Perform a catalyst screen. Trifluoroacetic acid (TFA) is a common starting point, but milder acids like pyridinium p-toluenesulfonate (PPTS) may be necessary for acid-sensitive substrates[10]. For difficult cyclizations, Lewis acids can be effective. Start with catalytic amounts (10 mol%) and incrementally increase, monitoring by TLC or LC-MS.
-
-
Deactivated Starting Materials:
-
Causality: Electron-withdrawing groups on the indole ring decrease its nucleophilicity, slowing the key cyclization step. Sterically hindered aldehydes or ketones can slow the initial condensation to form the imine.
-
Solution: For deactivated indoles, stronger acid catalysis and higher temperatures may be required[8][11]. For hindered carbonyls, consider using a dehydrating agent (e.g., molecular sieves) to drive the initial imine formation. Solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to promote the reaction even without an additional catalyst[9][10].
-
Q4: I'm synthesizing a C1-substituted β-carboline and getting a mixture of cis and trans diastereomers. How can I control this?
A4: The diastereoselectivity of the Pictet-Spengler reaction is governed by the reaction conditions, which dictate whether the kinetic or thermodynamic product is favored[5][7].
-
Causality & Mechanism: When starting with a chiral material like L-tryptophan methyl ester, a new stereocenter is formed at the C1 position.
-
Kinetic Control: Lower temperatures (e.g., 0 °C to RT) favor the formation of the cis isomer. This product forms faster but is typically the less stable of the two diastereomers[7][12].
-
Thermodynamic Control: Higher temperatures (reflux) allow the reaction to become reversible. This enables the initially formed cis isomer to epimerize to the more stable trans isomer via a retro-Mannich/Mannich-type equilibrium[12][13].
-
-
Troubleshooting Protocol:
-
For the cis isomer: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor carefully and stop the reaction as soon as the starting material is consumed to prevent epimerization.
-
For the trans isomer: Run the reaction at a higher temperature (e.g., reflux in toluene or xylene) for a prolonged period to ensure the reaction has reached thermodynamic equilibrium. If you have a mixture, you can often resubject it to acidic conditions at high temperature to drive the conversion to the trans product[12].
-
Pictet-Spengler Reaction: Key Mechanistic Steps
Caption: The mechanism of the Pictet-Spengler reaction, highlighting the key iminium ion intermediate.
Section 3: Method-Specific Troubleshooting: The Bischler-Napieralski Reaction
This route involves the cyclization of an N-acylated tryptamine using a strong dehydrating agent (e.g., POCl₃, P₂O₅) to form a 3,4-dihydro-β-carboline (DHBC), which is then typically oxidized[3][14][15].
Q5: I'm seeing a significant byproduct with a mass corresponding to the loss of my acyl group. What is happening?
A5: You are likely observing a retro-Ritter reaction , a well-documented side reaction in Bischler-Napieralski synthesis[8][15].
-
Causality & Mechanism: The reaction proceeds through a nitrilium ion intermediate. While this intermediate is supposed to undergo intramolecular electrophilic attack, it can also fragment, eliminating a stable nitrile and forming a carbocation that leads to a styrene-like byproduct. This pathway is particularly favored if the cyclization is slow or if a stable conjugated system can be formed upon elimination.
-
Solution:
-
Use Nitrile as a Solvent: A clever way to suppress this side reaction is to use the corresponding nitrile (e.g., acetonitrile if you used an acetyl group) as the reaction solvent. By Le Châtelier's principle, the high concentration of the nitrile pushes the equilibrium away from the fragmentation pathway[8][15].
-
Milder Conditions: Employ milder dehydrating agents. While P₂O₅ is very powerful, it often requires high temperatures. Phosphoryl chloride (POCl₃) is a common choice, but other reagents like triphenyl phosphite-bromine have been developed for milder conditions[14][15].
-
Bischler-Napieralski: Desired vs. Undesired Pathways
Caption: Competing reaction pathways in the Bischler-Napieralski synthesis.
Q6: My Bischler-Napieralski reaction gave me a carbazole! Why did my indole ring rearrange?
A6: This is a fascinating and serendipitous result that occurs under specific substrate conditions. A diverted Bischler-Napieralski cascade reaction has been reported where styrylacetamides, instead of cyclizing to the expected β-carboline, undergo a complex 10-step rearrangement to form a 3-phenylcarbazole[16][17].
-
Causality: The presence of a styryl moiety on the acyl group allows for an alternative tautomerization of the spiroindolenine intermediate. This diverts the reaction from the standard Plancher rearrangement (which would yield the β-carboline) into a cascade involving electrocyclization and further rearrangements, ultimately leading to the thermodynamically stable carbazole aromatic system[16][17].
-
Implication: While unexpected, this highlights the importance of substrate structure. If your N-acyl group contains extended π-conjugation, be aware of potential alternative cyclization and rearrangement pathways. This discovery also opens a novel synthetic route to substituted carbazoles.
Section 4: Purification & Characterization Clinic
Q7: My β-carboline product streaks badly on silica gel (tailing), making column chromatography very difficult. How can I improve the separation?
A7: The basic nitrogen atom in the pyridine ring of the β-carboline scaffold is the primary cause of tailing on acidic silica gel.
-
Causality: The lone pair on the pyridine nitrogen interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-specific binding leads to slow elution and significant band broadening (tailing).
-
Troubleshooting Protocol:
-
Neutralize the Silica: Add a small amount of a basic modifier to your mobile phase. Typically, 0.5-2% triethylamine (NEt₃) or ammonia (in methanol) is sufficient to neutralize the active sites on the silica and achieve sharp, symmetrical peaks.
-
Use a Different Stationary Phase: If tailing persists, switch to a less acidic stationary phase. Alumina (basic or neutral grade) is an excellent alternative for purifying basic compounds.
-
Reverse-Phase Chromatography: For highly polar or stubborn compounds, reverse-phase HPLC (C18) with a suitable mobile phase (e.g., Acetonitrile/Water with 0.1% TFA or formic acid) is often the most effective purification method[18].
-
References
-
Kaur, H., & Kumar, V. (2021). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 26(21), 6469. [Link]
-
Zulkifli, S. Z., et al. (2022). Synthesis and diverse biological activities of substituted indole β-carbolines: a review. RSC Advances, 12(38), 24819-24839. [Link]
-
Movassaghi, M., & Hunt, D. K. (2008). Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. Accounts of Chemical Research, 41(8), 987-999. [Link]
-
Gergely, M., & Czakó, B. (2022). Methodologies for the Synthesis of β-Carbolines. Synthesis, 54(01), 1-21. [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]
-
ResearchGate. (n.d.). Synthesis of β-carbolines (microreview). [Link]
-
Kysil, A., et al. (2023). Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. International Journal of Molecular Sciences, 24(16), 13107. [Link]
-
International Journal of Pharmaceutical and Allied Research. (2019). Therapeutic journey of synthetic betacarboline derivatives: A short review. [Link]
-
Chemeurope.com. (n.d.). Pictet-Spengler reaction. [Link]
-
Penna, C., et al. (2020). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 25(21), 5037. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [a]. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions [a]. [Link]
-
ChemRxiv. (2020). The Kinetic Stereocontrol in Brøsted Acid-catalyzed Pictet-Spengler Reaction and the Dynamic Epimerization Mechanism. [Link]
-
Wang, L., et al. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-propanol. Synthesis, 46(12), 1621-1628. [Link]
-
Ielo, L., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 724. [Link]
-
van der Heijden, B., et al. (2021). Synthesis of Carbazoles by a Diverted Bischler–Napieralski Cascade Reaction. Organic Letters, 23(8), 3143-3147. [Link]
-
ACS Publications. (2021). Synthesis of Carbazoles by a Diverted Bischler–Napieralski Cascade Reaction. [Link]
-
ACS Publications. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. [Link]
-
ResearchGate. (n.d.). Extraction of β-Carboline alkaloids and preparation of extract nanoparticles from Peganum harmala L. capsules using supercritical fluid technique. [Link]
-
Slideshare. (n.d.). Bischler napieralski reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]
-
MDPI. (n.d.). Evaluation of the Formation of Six Beta-Carboline Alkaloids, a Class of Natural Toxins, in Meat Products Using Liquid Chromatography Tandem Mass Spectrometry. [Link]
-
Wiley Online Library. (2014). On‐Resin Pictet–Spengler Cyclization for 1,2,3,4‐Tetrahydro‐β‐carboline‐3‐carboxylate (Tcc) Peptide Synthesis With Acid‐Labile Functional Tolerance. [Link]
-
PubMed. (1985). Isolation, structure, and properties of the beta-carboline formed from 5-hydroxytryptamine by the superoxide anion-generating system. [Link]
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Technical Support Center: Optimizing Dosage for 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid Experiments
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for optimizing the experimental dosage of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid. Given that this is a specific synthetic compound, this document establishes general principles derived from the broader class of β-carboline alkaloids, which are widely studied for their diverse biological activities.[1] The methodologies outlined here are designed to ensure data integrity, reproducibility, and the efficient determination of optimal concentration ranges for both in vitro and preliminary in vivo consideration.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and application of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid.
Q1: What is 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid and its primary research applications?
A1: This compound is a derivative of the tetrahydro-β-carboline scaffold. The β-carboline core is a prominent feature in many natural and synthetic molecules with a wide range of pharmacological activities.[1][2] Derivatives are investigated for various therapeutic areas, including neuropharmacology, oncology, and as antimicrobial agents.[2][3][4][5] Specifically, related structures have been explored as mGluR1 antagonists for pain, MDM2 inhibitors in cancer, and DNA-targeting antitumor agents.[4][5][6] This compound serves as a valuable intermediate in the synthesis of more complex bioactive molecules.[3][7]
Q2: What is a recommended starting concentration for in vitro experiments?
A2: For a novel compound like this, a broad concentration range is essential for initial screening. Based on published data for structurally related β-carboline derivatives that show activity in the sub-micromolar to low micromolar range, a preliminary range-finding experiment is advised.[5][8] We recommend a logarithmic dose-response curve starting from 1 nM and extending to 100 µM. This wide range helps to identify the potency window without making assumptions. See Table 2 for more detailed recommendations.
Q3: How should I prepare a stock solution? I am concerned about solubility.
A3: Solubility is a critical parameter. The tricyclic core of β-carbolines is relatively hydrophobic, and solubility in aqueous buffers is expected to be low. Therefore, a high-concentration stock solution should be prepared in an organic solvent. Anhydrous dimethyl sulfoxide (DMSO) is the standard choice. For a detailed, validated procedure, please refer to Protocol 2.1: Preparation and Storage of Stock Solutions .
Q4: What are the key safety and handling precautions for this compound?
A4: While a specific safety data sheet (SDS) for this exact molecule is not widely available, related tetrahydro-β-carboline compounds are classified as irritants, potentially causing skin, eye, and respiratory irritation.[9][10][11] Standard laboratory personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, is mandatory. All weighing and initial dilutions of the solid compound should be performed in a chemical fume hood.
Section 2: Core Experimental Protocols
These protocols provide a self-validating system to ensure consistency and reliability in your experiments.
Protocol 2.1: Preparation and Storage of Stock Solutions
Causality: The accuracy of all subsequent dilutions and the bioavailability of the compound in your assay depend entirely on the quality of the initial stock solution. Poor solubility can lead to artificially low perceived potency.
-
Preparation :
-
Tare a sterile, amber glass vial on an analytical balance.
-
Carefully weigh 1-5 mg of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid powder inside a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM). The high concentration minimizes the percentage of DMSO in the final assay medium.
-
-
Solubilization :
-
Vortex the solution vigorously for 2-3 minutes.
-
If particulates remain, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution against a light source to ensure it is clear and free of precipitates.
-
-
Sterilization & Storage :
-
Sterilize the stock solution by passing it through a 0.22 µm PTFE (polytetrafluoroethylene) syringe filter into a new sterile vial. PTFE is recommended for its compatibility with DMSO.
-
Aliquot the stock solution into smaller, single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles.[12]
-
Store aliquots at -20°C or -80°C, protected from light. A recommended storage duration is up to 1 month at -20°C and up to 6 months at -80°C.[12]
-
Protocol 2.2: In Vitro Dose-Response Assay (General Workflow)
Causality: This workflow is designed to systematically determine the half-maximal inhibitory (IC₅₀) or effective (EC₅₀) concentration, which is the cornerstone of quantitative pharmacology.
-
Prepare Intermediate Dilutions :
-
Thaw one aliquot of the high-concentration stock solution.
-
Perform a serial dilution of the stock solution in sterile DMSO to prepare the top concentrations needed for your experiment.
-
-
Prepare Final Working Solutions :
-
Further dilute the DMSO-based intermediate solutions into your complete cell culture medium. Crucially, ensure the final concentration of DMSO in the medium applied to cells is consistent across all treatment groups (including the vehicle control) and is non-toxic (typically ≤ 0.5%) .
-
-
Cell Seeding :
-
Plate your cells in a multi-well plate (e.g., 96-well) at a pre-determined optimal density and allow them to adhere overnight under standard culture conditions.
-
-
Compound Treatment :
-
Remove the old medium and replace it with the medium containing the various concentrations of the compound. Include a "vehicle control" (medium with the same final DMSO concentration but no compound) and a "no treatment" control.
-
-
Incubation :
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
Endpoint Analysis :
-
Perform a validated assay to measure the biological endpoint of interest (e.g., cell viability via MTT or CellTiter-Glo®, gene expression via qPCR, protein levels via Western Blot).
-
-
Data Analysis :
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC₅₀/EC₅₀ value.
-
Section 3: Troubleshooting Guide
| Issue Encountered | Probable Cause(s) | Recommended Solution(s) |
| Compound precipitates in cell culture medium. | 1. The compound's solubility limit in the aqueous medium has been exceeded. 2. Interaction with proteins (e.g., FBS) or salts in the medium is causing precipitation. | 1. Lower the highest concentration tested. 2. Prepare the final dilution in a serum-free medium immediately before adding it to the cells. 3. Increase the final DMSO percentage slightly, ensuring it remains below the cytotoxic threshold for your cell line. |
| No biological effect is observed, even at high concentrations. | 1. The compound is not active in your specific assay or cell model. 2. The compound has degraded due to improper storage or handling. 3. The compound was not fully dissolved in the stock solution. | 1. Confirm the compound's identity and purity via analytical methods (e.g., LC-MS, NMR). 2. Use a fresh aliquot of the stock solution. 3. Re-prepare the stock solution following Protocol 2.1 carefully, paying close attention to visual confirmation of dissolution. |
| High variability between experimental replicates. | 1. Inconsistent cell seeding density. 2. Inaccurate pipetting during serial dilutions. 3. "Edge effects" in the multi-well plate. 4. Incomplete dissolution or precipitation of the compound. | 1. Ensure a homogenous single-cell suspension before plating. 2. Use calibrated pipettes and change tips for each dilution. 3. Avoid using the outermost wells of the plate for treatments; fill them with sterile PBS to maintain humidity. 4. Visually inspect working solutions for any signs of precipitation before adding them to cells. |
| All tested concentrations appear cytotoxic. | 1. The compound is highly potent, and the tested concentration range is too high. 2. The final DMSO concentration is toxic to the cells. | 1. Shift the entire dose-response curve to a much lower concentration range (e.g., picomolar to nanomolar). 2. Perform a DMSO toxicity curve for your specific cell line to determine its tolerance limit and ensure your vehicle control is well below that limit. |
Section 4: Visualized Workflows
Diagram 1: General Workflow for Dosage Optimization
Caption: Workflow for systematic dosage optimization of a novel compound.
Diagram 2: Troubleshooting Solubility Issues
Caption: Decision tree for diagnosing and solving compound precipitation.
Section 5: Quantitative Data Summary
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 1-oxo-2,3,4,9-tetrahydropyrido[3,4-b]indole-6-carboxylic acid | [] |
| CAS Number | 1751-78-6 | [] |
| Molecular Formula | C₁₂H₁₀N₂O₃ | [] |
| Molecular Weight | 230.22 g/mol | Calculated |
| InChI Key | RIEWYZWJBCZQDP-UHFFFAOYSA-N | [] |
Table 2: Recommended Starting Concentration Ranges for In Vitro Assays
Disclaimer: These ranges are generalized from literature on related β-carboline derivatives and should be adapted based on your specific experimental model and endpoint.
| Assay Type | Recommended Starting Range | Rationale |
| Initial Cytotoxicity Screen | 10 nM - 100 µM | A broad range to capture potency from highly active to weakly active. |
| Enzyme Inhibition Assay | 1 nM - 50 µM | To determine direct enzymatic IC₅₀, which can be in the low nanomolar range. |
| Receptor Binding/Functional Assay | 0.1 nM - 10 µM | Receptor interactions are often highly potent. |
| Gene Expression Studies | 0.5x, 1x, 2x of determined IC₅₀/EC₅₀ | To assess effects at, below, and above the half-maximal effective dose. |
References
-
J&K Scientific. 1-Oxo-2,3,4,9-tetrahydro-1H-b-carboline-6-carboxylic acid ethyl ester. [Link]
-
Di Fabio, R., et al. (2007). From pyrroles to 1-oxo-2,3,4,9-tetrahydro-1H-beta-carbolines: a new class of orally bioavailable mGluR1 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Gmeiner, P., et al. (2022). Design, Synthesis and Preliminary In‐Vitro Activity of 6‐Hydroxyalkyl β‐Carboline Derivatives for the Development of Drug. ChemistryOpen. [Link]
-
Promgool, T., et al. (2021). Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. Molecules. [Link]
-
Eagon, S. & Anderson, M. (2014). Microwave-Assisted Synthesis of Tetrahydro-β-carbolines and β-Carbolines. Wiley Online Library. [Link]
-
Sárkány, A., et al. (2019). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules. [Link]
-
Herraiz, T. & Galisteo, J. (2014). Naturally-occurring tetrahydro-β-carboline alkaloids derived from tryptophan are oxidized to bioactive β-carboline alkaloids by heme peroxidases. Biochemical and Biophysical Research Communications. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 98285, 1,2,3,4-Tetrahydro-Beta-Carboline-3-Carboxylic Acid. [Link]
-
Yadav, V. D., et al. (2021). Results of the optimization study for synthesis of β-carbolines 3. ResearchGate. [Link]
-
Liu, W., et al. (2018). New β-carboline derivatives containing imidazolium as potential VEGFR2 inhibitors: synthesis, X-ray structure, antiproliferative evaluations, and molecular modeling. RSC Advances. [Link]
-
Li, J., et al. (2012). Design of beta-carboline derivatives as DNA-targeting antitumor agents. Bioorganic & Medicinal Chemistry. [Link]
-
ResearchGate. Optimisation of β-carboline 6 synthesis. [Link]
Sources
- 1. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. From pyrroles to 1-oxo-2,3,4,9-tetrahydro-1H-beta-carbolines: a new class of orally bioavailable mGluR1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Design of beta-carboline derivatives as DNA-targeting antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. New β-carboline derivatives containing imidazolium as potential VEGFR2 inhibitors: synthesis, X-ray structure, antiproliferative evaluations, and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. 1,2,3,4-Tetrahydro-Beta-Carboline-3-Carboxylic Acid | C12H12N2O2 | CID 98285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
troubleshooting inconsistent results with 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid
Welcome to the dedicated technical support resource for 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid. This guide is intended for researchers, medicinal chemists, and drug development professionals who are working with this complex heterocyclic compound. Here, we address common and nuanced challenges you may encounter during its synthesis, purification, and application in experimental settings. Our goal is to provide not just solutions, but also the underlying scientific rationale to empower your research.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid?
A1: The synthesis of this lactam-containing β-carboline typically involves a multi-step sequence. A common approach begins with the protection of the carboxylic acid functionality of a tryptophan derivative, often as an ethyl or methyl ester. This is followed by N-acylation of the indole nitrogen or the amino group, introducing a moiety that can participate in a subsequent intramolecular cyclization to form the 1-oxo (lactam) ring. A plausible and effective method for this cyclization is the Dieckmann condensation or a related intramolecular cyclization of an N-acylated tryptophan ester. The final step is the selective hydrolysis of the ester group to yield the desired carboxylic acid.
Q2: I am having trouble with the solubility of my final product, 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid. What solvents are recommended?
A2: Due to the presence of both a carboxylic acid and a secondary amine within the β-carboline structure, the final compound is zwitterionic at neutral pH, which can lead to poor solubility in many common organic solvents. For purification and analysis, polar aprotic solvents such as DMSO and DMF are often effective. For biological assays, creating a stock solution in DMSO is a common practice, followed by dilution in aqueous buffers.[1] It is important to note that the solubility in aqueous solutions will be highly pH-dependent. Acidic conditions will protonate the amine, forming a more soluble cationic species, while basic conditions will deprotonate the carboxylic acid, forming a more soluble anionic species. Experimenting with buffered solutions at different pH values is recommended to find the optimal conditions for your application. The addition of a small amount of water to organic solvents can sometimes enhance the solubility of carboxylic acids.[2]
Q3: What are the expected stability characteristics of this compound?
A3: The 1-oxo (lactam) functionality within the β-carboline ring is generally stable under neutral and mildly acidic conditions. However, it can be susceptible to hydrolysis under strongly basic or acidic conditions, especially at elevated temperatures, which could lead to ring-opening of the lactam. The tetrahydro-β-carboline core can also be prone to oxidation to the aromatic β-carboline, particularly if exposed to air and certain catalysts or oxidizing agents. For long-term storage, it is advisable to keep the compound as a solid in a cool, dark, and dry place.
Q4: What are the key analytical techniques for characterizing 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid?
A4: A combination of techniques is essential for unambiguous characterization.
-
NMR Spectroscopy (¹H and ¹³C): This is crucial for confirming the tricyclic structure and the presence of the oxo and carboxylic acid groups. You should expect characteristic signals for the aromatic protons on the indole ring, the methylene protons of the tetrahydro-pyridine ring, and the absence of a proton at the C1 position, which is replaced by the carbonyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is necessary to confirm the elemental composition and exact mass of the molecule.
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the lactam carbonyl (around 1650-1680 cm⁻¹), the carboxylic acid carbonyl (around 1700-1730 cm⁻¹), and the N-H and O-H stretches.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for assessing the purity of the final compound. Due to its polar nature, a method employing a C18 column with a mobile phase gradient of water and acetonitrile or methanol containing a small amount of an acid (like formic acid or TFA) or a base (like ammonia or triethylamine) to improve peak shape is recommended.
Troubleshooting Guide: Synthesis and Purification
This section provides a problem-and-solution-oriented guide for the key steps in the synthesis of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid.
Issue 1: Low Yield in the Intramolecular Cyclization (Dieckmann Condensation)
Diagram 1: Troubleshooting Low Yield in Dieckmann Condensation ```dot graph Dieckmann_Troubleshooting { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
Start [label="Low Yield in Cyclization", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Inappropriate Base Strength or Amount"]; Solvent [label="Suboptimal Solvent"]; Temp [label="Incorrect Reaction Temperature"]; Purity [label="Impure Starting Material"];
Start -> {Base, Solvent, Temp, Purity};
Base -> Sol_Base [label="Solution"]; Solvent -> Sol_Solvent [label="Solution"]; Temp -> Sol_Temp [label="Solution"]; Purity -> Sol_Purity [label="Solution"];
Sol_Base [label="Screen strong, non-nucleophilic bases \n (e.g., NaH, KHMDS, LDA). \n Ensure stoichiometry is correct.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Solvent [label="Use anhydrous polar aprotic solvents \n (e.g., THF, Toluene, Dioxane). \n Ensure strict anhydrous conditions.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Temp [label="Optimize temperature. \n Some reactions require heating, \n others proceed at room temperature.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Purity [label="Purify N-acylated tryptophan ester \n before cyclization to remove impurities.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
Caption: Decision tree for troubleshooting the ester hydrolysis step.
The final step of converting the ethyl ester to the carboxylic acid can be challenging due to the potential for side reactions.
-
Problem: The hydrolysis of the ethyl ester is incomplete, or the desired carboxylic acid is not formed.
-
Causality & Solution:
-
Reaction Conditions: Both acid- and base-catalyzed hydrolysis are equilibrium processes. I[3][4]nsufficiently harsh conditions (temperature, concentration of acid/base) may result in incomplete reaction.
-
Recommendation (Base-catalyzed): Use a solution of lithium hydroxide (LiOH) in a mixture of THF and water. LiOH is often more effective than NaOH or KOH for ester hydrolysis. The reaction may require heating. T[5]he reaction is driven to completion by the formation of the carboxylate salt. [3] * Recommendation (Acid-catalyzed): Refluxing in aqueous HCl or H₂SO₄ can be effective. A[4] large excess of water is used to drive the equilibrium towards the products.
-
-
Substrate Stability: The β-carboline core, particularly the lactam, might be sensitive to the harsh conditions required for hydrolysis.
-
Recommendation: Monitor the reaction progress carefully using TLC or LC-MS to determine the optimal reaction time and avoid degradation of the product. If degradation is observed, try milder conditions (e.g., lower temperature, shorter reaction time) or consider alternative methods like enzymatic hydrolysis.
-
-
Issue 3: Purification Challenges of the Final Product
-
Problem: The final product, 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid, is difficult to purify by standard silica gel chromatography.
-
Causality & Solution:
-
Zwitterionic Nature: At its isoelectric point, the compound exists as a zwitterion, making it highly polar and prone to streaking on silica gel. [6] * Recommendation 1 (Ion-Exchange Chromatography): This is an excellent method for purifying zwitterionic compounds. Y[7]ou can use a cation-exchange resin to bind the compound at a low pH and then elute it with a basic solution, or an anion-exchange resin to bind it at a high pH and elute with an acidic solution.
-
Recommendation 2 (Reversed-Phase Chromatography): As mentioned in the FAQs, reversed-phase HPLC or flash chromatography can be effective. Using a mobile phase with a pH modifier (acid or base) will ensure the compound is in a single ionic form, leading to better peak shape.
-
Recommendation 3 (Crystallization): If a suitable solvent system can be found, crystallization is an excellent method for purification. This may involve adjusting the pH of a solution to the isoelectric point of the compound to induce precipitation.
-
-
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylate
This protocol is a plausible route based on established organic chemistry principles for similar structures.
Diagram 3: Synthetic Pathway
Caption: Proposed synthetic route for the target compound.
-
Esterification of Tryptophan-6-carboxylic acid: (Assuming the starting material is available) To a suspension of tryptophan-6-carboxylic acid in ethanol, add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄) or use a reagent like thionyl chloride. Reflux the mixture until the reaction is complete (monitored by TLC). Neutralize the reaction mixture, remove the solvent under reduced pressure, and purify the resulting ethyl ester.
-
N-Acylation: Dissolve the tryptophan-6-carboxylic acid ethyl ester in an appropriate aprotic solvent (e.g., dichloromethane or THF). Cool the solution to 0 °C and add a base (e.g., triethylamine or pyridine). Slowly add chloroacetyl chloride and allow the reaction to warm to room temperature. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the N-chloroacetylated product. Purify by column chromatography if necessary.
-
Intramolecular Cyclization: To a solution of the N-chloroacetylated tryptophan ester in anhydrous THF, add a strong, non-nucleophilic base (e.g., sodium hydride) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction to stir at room temperature or with gentle heating until the cyclization is complete (monitored by TLC or LC-MS). Carefully quench the reaction with a proton source (e.g., saturated aqueous NH₄Cl). Extract the product with an organic solvent, wash, dry, and purify by column chromatography to yield ethyl 1-oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylate.
[1][8]#### Protocol 2: Hydrolysis to 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid
-
Dissolve the ethyl ester from Protocol 1 in a mixture of THF and water.
-
Add an excess of lithium hydroxide (LiOH) and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to a pH where the product precipitates (the isoelectric point).
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain the final product.
Data Summary
| Compound | Molecular Formula | Molecular Weight | Appearance | Storage |
| Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylate | C₁₄H₁₄N₂O₃ | 258.28 | Yellow solid | 0-8 °C |
| 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid | C₁₂H₁₀N₂O₃ | 230.22 | Off-white to yellow solid | 2-8 °C, desiccate |
References
-
J&K Scientific. 1-Oxo-2,3,4,9-tetrahydro-1H-b-carboline-6-carboxylic acid ethyl ester. [Link]
-
Promma, K., et al. (2021). Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. Molecules, 26(2), 433. [Link]
-
Wikipedia. Dieckmann condensation. [Link]
-
Reddit. Any tips for purification of two zwitterionic compounds?[Link]
-
Szántay, C., et al. (2021). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 26(3), 663. [Link]
- Google Patents. WO2014152840A1 - Production and purification of carboxylic betaine zwitterionic monomers.
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]
-
Xie, X., et al. (2022). Oxidative cyclization reagents reveal tryptophan cation–π interactions. Nature, 607(7918), 303-308. [Link]
-
Organic Chemistry Portal. Dieckmann Condensation. [Link]
-
González-Muñiz, R., et al. (2012). Base-Assisted Cyclization of an N-Chloroacetyl Dipeptide Derivative. European Journal of Organic Chemistry, 2012(13), 2537-2544. [Link]
-
Bernardo, C., et al. Synthesis of β-carboline derivatives. [Link]
-
Nielsen, T. E., et al. (2004). Solid-phase synthesis of tetrahydro-beta-carbolines and tetrahydroisoquinolines by stereoselective intramolecular N-carbamyliminium Pictet-Spengler reactions. Journal of Combinatorial Chemistry, 6(2), 175-184. [Link]
-
ResearchGate. In which solvents are beta-carboline alkaloids soluble?[Link]
-
Mayer, J. P., et al. (1998). Solid-phase synthesis of 1,2,3, 4-tetrahydro-beta-carboline-containing peptidomimetics. Tetrahedron Letters, 39(38), 6655-6658. [Link]
-
Karslake, J., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLoS ONE, 15(7), e0236198. [Link]
- Google Patents. US20140275614A1 - Production and purification of carboxylic betaine zwitterionic monomers.
-
Chemistry Steps. Dieckmann Condensation – An Intramolecular Claisen Reaction. [Link]
-
ResearchGate. Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation. [Link]
-
Mitchell, S. M., et al. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Environmental Engineering Science, 31(1), 21-28. [Link]
-
Reddy, T. S., et al. (2013). Synthesis of tetrahydro-β-carbolines from 2-indolylmethyl azides and propargylic alcohols. Organic & Biomolecular Chemistry, 11(1), 147-152. [Link]
-
ResearchGate. How to desalt zwitterions?[Link]
-
YouTube. Dieckmann Condensation Reaction Mechanism. [Link]
-
eScholarship. Oxidative cyclization reagents reveal tryptophan cation-π interactions. [Link]
-
ResearchGate. ChemInform Abstract: Cyclic Tautomers of Tryptophan: Enantio- and Diastereoselective Synthesis of β-Substituted and α,β-Disubstituted Derivatives of Tryptophan. [Link]
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
Al-Harrasi, A., et al. (2023). Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. Molecules, 28(17), 6241. [Link]
-
Mahboobi, S., et al. (2024). Biological and structural investigation of tetrahydro-β-carboline-based selective HDAC6 inhibitors with improved stability. European Journal of Medicinal Chemistry, 276, 116676. [Link]
-
Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters. [Link]
-
Organic & Biomolecular Chemistry. Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation. [Link]
-
YouTube. Chemistry Vignettes: Base catalysed ester hydrolysis. [Link]
-
UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]
-
Nakagawara, M., et al. (1983). Isolation, structure, and properties of the beta-carboline formed from 5-hydroxytryptamine by the superoxide anion-generating system. Archives of Biochemistry and Biophysics, 221(2), 403-412. [Link]
-
Fife, T. H., & Natarajan, R. (2002). Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. The Journal of Organic Chemistry, 67(8), 2697-2702. [Link]
-
YouTube. Dieckmann Condensation Reaction Mechanism. [Link]
-
UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]
-
YouTube. Base Catalyzed Ester Hydrolysis (Saponification). [Link]
-
Chemistry LibreTexts. Solubility of Organic Compounds. [Link]
-
Li, G. Y., et al. (2014). 1H and 13C NMR Assignments of Cytotoxic 3S-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid from the Leaves of Cichorium endivia. Journal of Chemistry, 2014, 836018. [Link]
-
Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters (II). [Link]
-
PubChem. 1,2,3,4-Tetrahydro-Beta-Carboline-3-Carboxylic Acid. [Link]
-
International Journal of Research and Review. Characterization, Chemistry, Structural Activity Relationship and Antimicrobial Activities of Tetrahydro-β-carboline. [Link]
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Technical Support Center: Purification of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid
Prepared by the Applications Science Team
Welcome to the technical support guide for 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this valuable research compound. As a key intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders and pain management, achieving high purity is critical for downstream applications.[1][2][3] This guide is designed for researchers, medicinal chemists, and process development scientists.
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses fundamental properties of the molecule that dictate its purification strategy.
Q1: What are the key structural features of this molecule that influence its purification?
Answer: The purification challenges of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid are rooted in its three primary functional domains:
-
The β-Carboline Core: This rigid, tricyclic system is largely hydrophobic and prone to π-π stacking, which can influence solubility and crystallization behavior.
-
The Carboxylic Acid Group (-COOH): This acidic moiety makes the molecule's solubility highly dependent on pH. At basic pH (>pKa), it deprotonates to a carboxylate (-COO⁻), significantly increasing aqueous solubility. At acidic pH (
-
The Lactam Carbonyl (-C=O) and Indole N-H: These groups are polar and can participate in hydrogen bonding, affecting interactions with polar solvents and chromatography stationary phases.
Q2: What is the expected solubility profile and how can I use it to my advantage?
Answer: The molecule exhibits amphipathic character—possessing both polar and nonpolar regions. Precise solubility data is not widely published, but based on its structure and related β-carbolines, a general profile can be predicted.[4][5] This differential solubility is the most powerful tool for its purification.
Table 1: Predicted Solubility Profile & Purification Applications
| Solvent Class | Example Solvents | Predicted Solubility | Application & Rationale |
| Polar Aprotic | DMSO, DMF | High | Ideal for preparing stock solutions for analysis (e.g., HPLC) or for reactions. Not ideal for crystallization due to high solvency.[4] |
| Polar Protic | Methanol, Ethanol | Moderate to Low | Can be used as a component in mixed-solvent systems for recrystallization. Solubility increases with heat. |
| Ethers | THF, Dioxane | Low | Can be used as anti-solvents to induce precipitation or crystallization from more polar solutions. |
| Halogenated | Dichloromethane (DCM) | Very Low | Useful for washing solids to remove nonpolar impurities. |
| Aqueous (Acidic) | Water + HCl (pH < 4) | Very Low | The carboxylic acid is protonated, making the molecule less soluble. Useful for precipitating the product from a basic solution. |
| Aqueous (Basic) | Water + NaOH/NaHCO₃ (pH > 8) | High | The carboxylic acid deprotonates to the highly soluble carboxylate salt. This is excellent for liquid-liquid extractions to separate from neutral or basic impurities. |
Q3: How should I handle and store the compound to prevent degradation?
Answer: The primary degradation pathway of concern is oxidation. The tetrahydro-β-carboline ring system can be oxidized to its fully aromatic β-carboline counterpart, especially in the presence of heat, light, or residual oxidation catalysts from the synthesis.[6]
-
Storage: Store the solid compound at low temperatures (0-8 °C is often recommended) under an inert atmosphere (argon or nitrogen) and protected from light.[1]
-
Handling: When in solution, use solvents that have been purged with an inert gas. Avoid prolonged heating of solutions. For long-term solution storage, aliquot and freeze at -20°C or -80°C.[7]
Section 2: Troubleshooting Guide: Crystallization & Precipitation
Crystallization is often the most effective method for large-scale purification. However, achieving high-quality crystals can be challenging.
Q1: My compound is "oiling out" or crashing as a fine, amorphous powder instead of forming crystals. How can I fix this?
Answer: This is a common problem caused by supersaturation occurring too rapidly. The goal is to slow down the process to allow for orderly crystal lattice formation.
Causality: "Oiling out" occurs when the concentration of the solute exceeds its solubility limit to such an extent that it separates as a liquid phase before it has time to nucleate and grow into crystals. Rapid precipitation results in a high number of nucleation events, leading to very small, often impure, microcrystals.
Solutions:
-
Reduce the Rate of Cooling: Instead of placing your hot solution in an ice bath, allow it to cool slowly to room temperature on the benchtop, then transfer it to a refrigerator. Insulating the flask can slow cooling further.
-
Use a Different Solvent System: Find a solvent system where the compound has high solubility when hot but significantly lower solubility when cold. A binary solvent system (one "good" solvent, one "anti-solvent") is often effective. Dissolve the compound in a minimal amount of hot "good" solvent, then slowly add the "anti-solvent" dropwise until turbidity persists.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass provide nucleation sites for crystal growth.
-
Seed the Solution: Add a single, pure crystal of the product to the supersaturated solution to initiate controlled crystallization.
Workflow: Troubleshooting Poor Crystallization
The following diagram outlines a decision-making process for optimizing crystallization.
Caption: Decision tree for optimizing crystallization.
Q2: My crystallized product is still impure. What are the likely contaminants?
Answer: Impurities can be carried into the crystal lattice (inclusion) or adsorb to the crystal surface. Common culprits include:
-
Starting Materials: Unreacted tryptophan derivatives used in the initial Pictet-Spengler condensation.[6]
-
Over-Oxidized Byproduct: The fully aromatic 1-oxo-β-carboline-6-carboxylic acid. This species is often more colored (yellow/orange) and highly fluorescent.
-
Solvent: Residual high-boiling point solvents like DMSO or DMF can get trapped in the crystal lattice.
Protocol: Purification via Acid-Base Extraction & Precipitation
This protocol leverages the carboxylic acid for a robust cleanup prior to final crystallization.
-
Dissolution: Dissolve the crude solid in a suitable aqueous base (e.g., 1 M NaHCO₃ or a dilute NaOH solution) to form the soluble sodium carboxylate salt.
-
Wash: Transfer the basic aqueous solution to a separatory funnel and wash with a non-miscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove neutral or basic impurities.
-
Precipitation: Cool the aqueous layer in an ice bath. Slowly add acid (e.g., 1 M HCl) dropwise with stirring. The product will precipitate out as the pH drops below its pKa.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove salts, followed by a cold, non-polar solvent (like hexane or ether) to aid in drying.
-
Recrystallization: Perform a final recrystallization from an appropriate organic solvent system (e.g., Ethanol/water) as determined by solubility tests.
Section 3: Troubleshooting Guide: Chromatographic Purification
When high-purity material is required or crystallization fails, chromatography is the method of choice.
Q1: I'm seeing severe peak tailing on my silica gel column. What's causing this and how do I prevent it?
Answer: Peak tailing is a classic sign of strong, undesirable secondary interactions between your compound and the stationary phase.
Causality: The silica gel surface contains acidic silanol groups (Si-OH). The basic nitrogen atoms in your β-carboline core can interact strongly with these sites. Simultaneously, the carboxylic acid on your molecule can bind to the silica surface via hydrogen bonding. These interactions delay the elution of the molecule, causing a "tail."
Solutions:
-
Add an Acidic Modifier: Add a small amount (0.1-1%) of a volatile acid like acetic acid or formic acid to your mobile phase. The modifier protonates the basic nitrogens on your molecule and saturates the silanol binding sites on the silica, leading to sharper, more symmetrical peaks.
-
Add a Polar Co-solvent: Increasing the percentage of a polar solvent like methanol in your mobile phase (e.g., switching from ethyl acetate/hexanes to DCM/methanol) will help to more effectively elute the polar compound and reduce tailing.
-
Use a Different Stationary Phase: Consider using alumina (basic or neutral) or a bonded-phase silica like diol or amino-propyl silica, which have different surface chemistries.
Q2: How do I develop a robust reversed-phase HPLC method for purity analysis?
Answer: Reversed-phase HPLC (RP-HPLC) is the gold standard for final purity assessment. A C18 column is a good starting point.
Table 2: Starting Parameters for RP-HPLC Method Development
| Parameter | Recommended Starting Point | Rationale & Optimization Strategy |
| Column | C18, 5 µm particle size | Standard for hydrophobic compounds. If issues persist, try a Phenyl-Hexyl or embedded polar group (EPG) column. |
| Mobile Phase A | Water + 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) | The acid modifier ensures the carboxylic acid is protonated and sharpens peaks. TFA provides excellent peak shape but is difficult to remove. FA is preferred for LC-MS.[8] |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% FA/TFA | Acetonitrile often provides better resolution and lower backpressure. Methanol offers a different selectivity and can be tried if co-elution occurs. |
| Gradient | 5% to 95% B over 15-20 minutes | A broad screening gradient will show where the compound elutes and reveal the presence of early or late-eluting impurities. |
| Detection | UV, 254 nm and 280 nm | The indole core provides strong UV absorbance. Monitoring multiple wavelengths can help distinguish impurities with different chromophores. |
Workflow: HPLC Method Development Strategy
Caption: Systematic workflow for RP-HPLC method development.
References
- Rodrigues, D. A. C., & Casal, S. (2019). β-Carbolines. In A. Farah (Ed.), Coffee: Production, Quality and Chemistry (pp. 697-704). The Royal Society of Chemistry.
-
Delgado-Andrade, C., et al. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
J&K Scientific. (n.d.). 1-Oxo-2,3,4,9-tetrahydro-1H-b-carboline-6-carboxylic acid ethyl ester. Retrieved from [Link]
-
Ito, S., et al. (1985). Isolation, structure, and properties of the beta-carboline formed from 5-hydroxytryptamine by the superoxide anion-generating system. Biochemical and Biophysical Research Communications, 127(2), 573-579. Retrieved from [Link]
-
Törös, G., et al. (2021). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 26(11), 3293. Retrieved from [Link]
-
Ruiz-Medina, A., et al. (2007). Determination of beta-carboline alkaloids in foods and beverages by high-performance liquid chromatography with electrochemical detection at a glassy carbon electrode modified with carbon nanotubes. Analytica Chimica Acta, 585(2), 323-330. Retrieved from [Link]
-
Wada, N., et al. (2001). Effects of Carboxylic Acids on the Crystallization of Calcium Carbonate. Journal of Colloid and Interface Science, 233(1), 65-72. Retrieved from [Link]
-
Rai, U., et al. (2021). Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. Molecules, 26(1), 198. Retrieved from [Link]
-
Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers and Chemical Engineering, 33(5), 1014-1021. Retrieved from [Link]
-
Quarta, A., et al. (2022). The Effect of Short Chain Carboxylic Acids as Additives on the Crystallization of Methylammonium Lead Triiodide (MAPI). Crystals, 12(11), 1600. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,2,3,4-TETRAHYDRO-β-CARBOLINE. Coll. Vol. 6, p.983 (1988); Vol. 58, p.159 (1978). Retrieved from [Link]
-
Nițu, E-T., et al. (2025). Co-Crystallization Adducts of Carvedilol with Carboxylic Acids: Design and Characterization. Proceedings, 127(1), 19. Retrieved from [Link]
- Google Patents. (n.d.). CA2343012A1 - Method for crystallising carboxylic acid.
-
Thompson, S., & Ganesan, A. (2018). On‐Resin Pictet–Spengler Cyclization for 1,2,3,4‐Tetrahydro‐β‐carboline‐3‐carboxylate (Tcc) Peptide Synthesis With Acid‐Labile Functional Tolerance. Peptide Science, 110(5), e24068. Retrieved from [Link]
-
Bejigo, N., & Melaku, Y. (2022). Recent developments in the Synthesis and Biological Activities of THβ-carboline and Its Analogs: Review. Ethiopian Journal of Science and Sustainable Development, 9(2). Retrieved from [Link]
-
Eagon, S., & Anderson, M. (2014). Microwave-Assisted Synthesis of Tetrahydro-β-carbolines and β-Carbolines. Tetrahedron Letters, 55(30), 4167-4170. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98285, 1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid. Retrieved from [Link]
-
Pellicciari, R., et al. (2007). From pyrroles to 1-oxo-2,3,4,9-tetrahydro-1H-beta-carbolines: a new class of orally bioavailable mGluR1 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(8), 2156-2161. Retrieved from [Link]
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Technical Support Center: Enhancing the Bioavailability of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with β-carboline derivatives, specifically 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid . We understand the immense therapeutic potential of this scaffold and the significant challenges encountered in achieving adequate oral bioavailability. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to diagnose and overcome common experimental hurdles.
Part 1: Foundational Understanding & Initial Assessment
This section addresses the fundamental properties of the target compound and outlines the initial steps to characterize the root cause of poor bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the predicted primary barriers to the oral bioavailability of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid?
A1: The molecular structure itself provides critical clues. The primary barriers are likely a combination of factors related to its physicochemical properties and its interaction with the gastrointestinal (GI) environment.[1]
-
Poor Aqueous Solubility: The presence of the carboxylic acid group suggests pH-dependent solubility. While the carboxyl group can increase hydrophilicity, the rigid, polycyclic β-carboline core is largely hydrophobic. At the acidic pH of the stomach, the carboxylic acid will be protonated and less soluble. In the more neutral pH of the intestine, it will be ionized (deprotonated), which can increase solubility but may hinder passive diffusion across the lipid membranes of intestinal cells.[2]
-
Low Permeability: The ionized (carboxylate) form of the molecule, which is prevalent at intestinal pH, is polar. This polarity can significantly impede its ability to passively diffuse across the lipophilic intestinal epithelium, a common issue for acidic drugs.[2][3]
-
First-Pass Metabolism: The β-carboline scaffold can be susceptible to metabolism by cytochrome P450 (CYP) enzymes in the gut wall and liver. This pre-systemic metabolism can significantly reduce the amount of active drug reaching systemic circulation.[4]
Q2: What is the logical first step in troubleshooting the low bioavailability of my compound?
A2: A systematic, stepwise approach is crucial to avoid unnecessary experiments. The first step is to determine whether the problem is one of solubility/dissolution or permeability . This is the core principle behind the Biopharmaceutics Classification System (BCS), which categorizes drugs based on these two parameters.[5] A logical diagnostic workflow should be followed to pinpoint the rate-limiting step.
Logical Troubleshooting Workflow
Caption: A decision tree for systematically diagnosing the cause of poor oral bioavailability.
Q3: Where can I find the basic physicochemical properties of this compound?
A3: Public chemical databases are a good starting point for calculated and reported properties.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀N₂O₃ | [] |
| Molecular Weight | 230.22 g/mol | [] |
| IUPAC Name | 1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylic acid | [] |
| Predicted pKa | ~4.0-5.0 (for carboxylic acid) | (Predicted based on structure) |
| Predicted LogP | ~1.5-2.5 | (Predicted based on structure) |
Note: pKa and LogP values are estimates and should be determined experimentally for accurate formulation development.
Part 2: Troubleshooting Guide for Solubility & Dissolution Issues
If your initial assessment points to poor solubility as the primary hurdle, the following guide provides diagnostic protocols and proven enhancement strategies.
Issue: The compound shows low concentration in simulated GI fluids.
Causality: The crystalline structure of the compound may be too stable (high lattice energy), or the molecule has poor interactions with water, preventing it from dissolving effectively. For this specific molecule, the issue is likely exacerbated at low pH where the carboxylic acid is not ionized.[7]
Diagnostic Experiment: pH-Dependent Equilibrium Solubility
This experiment is critical to understand how your compound will behave in different segments of the GI tract.
Protocol:
-
Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2 for the stomach; pH 5.0, 6.8, and 7.4 for the small intestine).
-
Add an excess amount of the compound to a known volume of each buffer in separate vials. Ensure the solid is in excess to achieve saturation.
-
Agitate the vials at a constant temperature (e.g., 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, filter the samples (using a suitable, non-binding filter, e.g., 0.22 µm PVDF) to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Plot solubility (e.g., in µg/mL) versus pH.
Potential Solutions & Enhancement Strategies
Based on your experimental findings, select one or more of the following strategies.
| Strategy | Mechanism of Action | Key Considerations |
| Salt Formation | Converts the ionizable carboxylic acid into a salt (e.g., sodium or potassium salt). Salts often have lower crystal lattice energy and improved wettability, leading to dramatically increased aqueous solubility.[8][9] | Only applicable to ionizable compounds. The choice of counter-ion is critical. There is a risk of the salt converting back to the less soluble free acid form in the low pH of the stomach.[10] |
| Amorphous Solid Dispersion (ASD) | The drug is molecularly dispersed within a polymer matrix (e.g., PVP, HPMC-AS). This prevents crystallization, keeping the drug in a higher-energy amorphous state, which enhances solubility and dissolution rate.[9][10] | Requires careful selection of a polymer that is miscible with the drug. Physical stability is a major concern, as the amorphous form can revert to the stable crystalline form over time.[11] |
| Particle Size Reduction (Nanonization) | Reduces particle size to the sub-micron (nanometer) range. According to the Noyes-Whitney equation, this increases the surface area-to-volume ratio, which in turn increases the dissolution rate.[5][12] | Can be achieved through wet milling or high-pressure homogenization.[11] May lead to particle aggregation; requires stabilizers. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in aqueous media (GI fluids), this mixture spontaneously forms a fine oil-in-water emulsion or microemulsion, keeping the drug solubilized and ready for absorption.[7][13] | Highly effective for lipophilic (high LogP) compounds. The formulation must be carefully optimized to ensure efficient emulsification and prevent drug precipitation upon dilution.[13] |
Part 3: Troubleshooting Guide for Low Permeability
If your compound is soluble but still shows poor bioavailability, the next barrier is its inability to cross the intestinal epithelium.
Issue: The compound does not efficiently cross intestinal cell models.
Causality: The molecule may be too polar or too large to passively diffuse through the lipid bilayer of cell membranes. For your compound, the ionized carboxylate group at intestinal pH increases polarity, making it a likely cause of poor permeability.[3]
Diagnostic Experiment: In Vitro Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method to assess passive diffusion.
Protocol:
-
A 96-well filter plate is coated with a lipid-infused artificial membrane (e.g., phosphatidylcholine in dodecane), which separates a donor compartment from an acceptor compartment.
-
The compound, dissolved in a buffer at a relevant pH (e.g., 6.8), is added to the donor wells.
-
The acceptor wells are filled with a matching buffer.
-
The plate is incubated, allowing the compound to diffuse from the donor, across the artificial membrane, to the acceptor compartment.
-
After a set time, the concentration of the compound in both donor and acceptor wells is measured.
-
The apparent permeability coefficient (Papp) is calculated. High Papp suggests good passive permeability.
Potential Solution: The Prodrug Approach
This is one of the most effective strategies for overcoming permeability issues caused by polar functional groups like carboxylic acids.[14][15]
Mechanism: The polar carboxylic acid group is temporarily masked by converting it into a more lipophilic ester. This uncharged "prodrug" can more easily cross the intestinal cell membrane. Once inside the cell or in systemic circulation, endogenous enzymes (esterases) cleave the ester bond, regenerating the active parent drug.[2][3][4]
Prodrug Activation Workflow
Caption: Conversion of a lipophilic ester prodrug to the active carboxylic acid parent drug via enzymatic cleavage.
Experimental Considerations:
-
Ester Selection: The choice of the alcohol (R'-OH) used to form the ester is critical. It must create sufficient lipophilicity, be efficiently cleaved by esterases, and release a non-toxic byproduct.[14]
-
Stability vs. Conversion: The prodrug must be stable enough in the GI tract to be absorbed but labile enough to be rapidly converted to the active form once absorbed. This can be tested using in vitro stability studies in simulated gastric/intestinal fluids and plasma.[16]
Part 4: Nanotechnology-Based Delivery Systems
For compounds with persistent challenges in both solubility and permeability, advanced delivery systems based on nanotechnology offer a powerful, integrated solution.
FAQ: How can nanotechnology enhance the bioavailability of my compound?
A4: Nanotechnology-based drug delivery systems encapsulate the therapeutic agent in carriers with dimensions on the nanometer scale (typically <200 nm).[17] This approach can simultaneously address multiple bioavailability barriers.
-
Enhanced Solubility: By encapsulating the drug, these systems can carry significant quantities of poorly soluble compounds in aqueous environments.[18][19]
-
Improved Permeability: Nanoparticles can be taken up by intestinal cells through various endocytic pathways, bypassing the need for passive diffusion. Their small size allows them to penetrate biological barriers more effectively.[17][20]
-
Protection from Degradation: The carrier protects the drug from the harsh chemical and enzymatic environment of the GI tract and can reduce pre-systemic metabolism.[17]
-
Targeted Delivery: The surface of nanoparticles can be modified with ligands (e.g., antibodies, peptides) to target specific cells or tissues, increasing efficacy and reducing off-target side effects.[20]
Common Nanocarrier Platforms:
| Platform | Description | Key Advantages |
| Polymeric Nanoparticles | Solid particles made from biodegradable polymers like PLGA or natural polymers like chitosan. The drug is dissolved or entrapped within the polymer matrix.[18] | High stability, controlled/sustained release profiles, well-established manufacturing methods. |
| Liposomes | Spherical vesicles composed of one or more phospholipid bilayers surrounding an aqueous core. Can encapsulate both hydrophilic and hydrophobic drugs.[19] | Biocompatible, can carry a wide range of drugs, surface is easily modifiable for targeting. |
| Solid Lipid Nanoparticles (SLNs) | Similar to polymeric nanoparticles but made from solid lipids (e.g., triglycerides). Combines advantages of polymeric nanoparticles and liposomes.[13] | Good biocompatibility, controlled release, potential for large-scale production. |
| Nanocrystals | Pure drug particles with a crystalline structure, reduced to the nanometer scale and stabilized by a surfactant or polymer.[12] | Very high drug loading (up to 100%), increased dissolution velocity due to massive surface area. |
References
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Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
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Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025, July 31). Patsnap Eureka. Retrieved January 14, 2026, from [Link]
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Absorption and Efficacy Studies by In Vitro Models. (n.d.). Mérieux NutriSciences. Retrieved January 14, 2026, from [Link]
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New in vitro bioavailability models to avoid animal studies. (2023, August 10). University of Southern Denmark. Retrieved January 14, 2026, from [Link]
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In Vitro Tests Other Than Dissolution for Bioequivalence Assessment. (n.d.). Pharma Lesson. Retrieved January 14, 2026, from [Link]
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Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations. (2021, November 3). PMC - NIH. Retrieved January 14, 2026, from [Link]
-
Design and Synthesis of a New Soluble Natural β-Carboline Derivative for Preclinical Study by Intravenous Injection. (2019, March 25). PMC - NIH. Retrieved January 14, 2026, from [Link]
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Strategies to improve oral bioavailability. (2025, August 6). ResearchGate. Retrieved January 14, 2026, from [Link]
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Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC - PubMed Central. Retrieved January 14, 2026, from [Link]
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Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved January 14, 2026, from [Link]
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Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles. (2024, October 31). PMC - NIH. Retrieved January 14, 2026, from [Link]
-
Overcoming Bioavailability Challenges In Oral Formulation Development. (n.d.). Pharmaceutics International. Retrieved January 14, 2026, from [Link]
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Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024, December 6). PubMed Central. Retrieved January 14, 2026, from [Link]
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Recent progress in prodrug design strategies based on generally applicable modifications. (2017, April 15). PubMed. Retrieved January 14, 2026, from [Link]
-
Prodrugs of Carboxylic Acids. (n.d.). Semantic Scholar. Retrieved January 14, 2026, from [Link]
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Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PMC - PubMed Central. Retrieved January 14, 2026, from [Link]
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From pyrroles to 1-oxo-2,3,4,9-tetrahydro-1H-beta-carbolines: a new class of orally bioavailable mGluR1 antagonists. (2007, April 15). PubMed. Retrieved January 14, 2026, from [Link]
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Formulation strategies for poorly soluble drugs. (2025, July 10). ResearchGate. Retrieved January 14, 2026, from [Link]
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Rational-Based Discovery of Novel β-Carboline Derivatives as Potential Antimalarials: From In Silico Identification of Novel Targets to Inhibition of Experimental Cerebral Malaria. (2022, December 13). PMC. Retrieved January 14, 2026, from [Link]
-
Prodrugs of Carboxylic Acids. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Recent evolution on synthesis strategies and anti-leishmanial activity of β-carboline derivatives – An update. (n.d.). NIH. Retrieved January 14, 2026, from [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH. Retrieved January 14, 2026, from [Link]
-
The Evolution of Prodrug Strategies: From Simple Carriers to Smart, Targeted Systems. (n.d.). Author manuscript. Retrieved January 14, 2026, from [Link]
-
A Deep Insight into Synthetic and Medicinal Potential of β‐Carboline Derivatives: An Update. (n.d.). Wiley Online Library. Retrieved January 14, 2026, from [Link]
-
Nano based drug delivery systems: recent developments and future prospects. (n.d.). PMC - NIH. Retrieved January 14, 2026, from [Link]
-
Editorial on Special Issue: “Advances in Nanotechnology-Based Drug Delivery Systems”. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
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Design, Synthesis, and Evaluation of a Set of Carboxylic Acid and Phosphate Prodrugs Derived from HBV Capsid Protein Allosteric Modulator NVR 3-778. (2022, September 14). MDPI. Retrieved January 14, 2026, from [Link]
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Nanotechnology-Based Drug Delivery Systems. (2025, June 24). PMC - NIH. Retrieved January 14, 2026, from [Link]
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Nanotechnology based drug delivery systems for nanomedicine. (2018, September 18). STATNANO. Retrieved January 14, 2026, from [Link]
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Advances in nanomaterial-based targeted drug delivery systems. (n.d.). Frontiers. Retrieved January 14, 2026, from [Link]
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Technical Support Center: 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid
Introduction
Welcome to the technical support guide for 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals actively working with this and structurally related β-carboline compounds. As a novel scaffold with significant therapeutic potential, understanding its stability and degradation profile is critical for the development of robust analytical methods, stable formulations, and meaningful biological assays.[1]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It moves from foundational stability questions to specific, complex experimental challenges. The insights provided herein are synthesized from established principles of β-carboline chemistry and forced degradation studies, offering a predictive framework for anticipating and resolving experimental hurdles.[2][3] While direct public literature on the degradation of this specific molecule is limited, the pathways discussed are based on well-documented reactions of the tetrahydro-β-carboline core and its functional groups.[4][5][6][7][8][9]
Section 1: Foundational Stability & Degradation Pathways
FAQ 1: What are the primary predicted degradation pathways for 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid under standard forced degradation conditions?
Forced degradation studies are essential to determine the intrinsic stability of a drug substance by exposing it to conditions more severe than accelerated stability testing.[2][10] For this molecule, we can predict several key degradation pathways based on its tetrahydro-β-carboline core, lactam ring, and carboxylic acid moiety.
Predicted Degradation Pathways:
-
Oxidative Degradation: The tetrahydro-β-carboline ring is susceptible to oxidation.[4][5][6][7][8] This can lead to the formation of the corresponding aromatic β-carboline (a harman-like structure) or ring-opened products such as N-formyl tryptamine derivatives.[7][8] The reaction is often mediated by radical mechanisms and can be initiated by peroxides, atmospheric oxygen, or metal ions.[7] Heme peroxidases have also been shown to catalyze the oxidation of tetrahydro-β-carbolines to their aromatic forms.[6]
-
Hydrolytic Degradation (pH-dependent):
-
Acidic Conditions: While the core structure is relatively stable, extreme acidic conditions could potentially promote decarboxylation, although this is more commonly seen in related tetrahydro-β-carboline-1-carboxylic acids.[11]
-
Basic Conditions: The lactam (amide) bond within the oxo-carboline structure is susceptible to base-catalyzed hydrolysis. This would lead to the opening of the C-ring, resulting in a substituted tryptophan derivative.
-
-
Photodegradation: β-Carbolines are known to be photosensitive. Upon exposure to UV or even high-intensity visible light, the molecule can absorb energy, leading to the formation of reactive excited states. This can trigger oxidation or other complex rearrangements. The extent of degradation depends on the solvent, atmosphere (presence of oxygen), and light intensity.[12][13]
Diagram: Predicted Degradation Pathways
Caption: Predicted major degradation routes for the target molecule.
Section 2: Troubleshooting Experimental Issues
FAQ 2: I am observing a new, more polar peak in my reverse-phase HPLC chromatogram after storing my compound in a basic buffer (pH > 9). What is the likely identity of this degradant?
Answer:
This observation is highly indicative of base-catalyzed hydrolysis of the lactam ring .
-
Causality: The lactam is an internal cyclic amide. Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the lactam. This leads to the cleavage of the C-N bond and the opening of the ring. The resulting product is a carboxylic acid (from the hydrolyzed amide) and a secondary amine, which is a substituted tryptophan derivative. The introduction of the new carboxylate group significantly increases the polarity of the molecule, causing it to elute earlier on a reverse-phase HPLC column.
-
Troubleshooting & Verification Protocol:
-
Confirm pH Dependence: Run parallel stability studies at neutral pH (e.g., 7.4) and a slightly acidic pH (e.g., 5.0). The peak should not appear or should form at a significantly slower rate at lower pH values.
-
LC-MS Analysis: The most direct way to confirm the identity is to analyze the degraded sample by Liquid Chromatography-Mass Spectrometry (LC-MS). The hydrolyzed product will have a molecular weight corresponding to the parent compound plus one molecule of water (M + 18).
-
Preventative Measures: For formulation and assay development, ensure that the pH of all solutions is maintained below 8.0. If a basic pH is required for an experiment, solutions should be prepared fresh and used immediately.
-
FAQ 3: My sample shows multiple new peaks after exposure to air and light on the benchtop, particularly a less polar peak. What is happening?
Answer:
This pattern strongly suggests a combination of oxidative and photodegradation , leading to aromatization of the tetrahydro-β-carboline ring.
-
Causality: The C-ring of the tetrahydro-β-carboline is susceptible to dehydrogenation (oxidation) to form the more stable, fully aromatic β-carboline.[5][9][14] This process involves the loss of hydrogen atoms and results in a planar, conjugated system. Aromatization increases the hydrophobicity of the molecule, leading to a longer retention time (less polar behavior) on a reverse-phase HPLC column. Light can provide the energy to initiate this oxidative process, which is often accelerated by atmospheric oxygen.
-
Troubleshooting & Verification Protocol:
-
Controlled Environment Study:
-
Sample 1 (Control): Store the compound in solution, in an amber vial, under an inert atmosphere (e.g., nitrogen or argon).
-
Sample 2 (Light Exposure): Store in a clear vial on the benchtop.
-
Sample 3 (Oxygen Exposure): Store in an amber vial but bubble air/oxygen through the solution before sealing.
-
Compare the chromatograms after 24 hours. The less polar peak should be most prominent in Sample 2 and present in Sample 3, but minimal to absent in Sample 1.
-
-
UV-Vis Spectroscopy: The formation of the aromatic β-carboline will result in a significant change in the UV-Vis spectrum. The aromatic product will exhibit a more complex and red-shifted absorption profile compared to the tetrahydro- precursor.
-
Antioxidant Quenching: Repeat the degradation experiment (Sample 2 conditions) in the presence of an antioxidant like ascorbic acid. The formation of the degradation products should be significantly inhibited.[6][7]
-
Preventative Measures: Always handle and store the compound, both in solid and solution form, protected from light in well-sealed containers, preferably under an inert atmosphere for long-term storage.
-
Diagram: Troubleshooting Workflow for Unexpected HPLC Peaks
Caption: A logical workflow for identifying common degradation products.
Section 3: Quantitative Data & Methodologies
Table 1: Predicted Stability Profile under Forced Degradation Conditions
This table provides a predictive summary of degradation based on the known chemistry of the tetrahydro-β-carboline class. Actual degradation percentages will depend on the precise experimental conditions (concentration, solvent, temperature, duration).[15]
| Stress Condition | Reagent/Details | Temperature | Predicted Major Degradant(s) | Expected Degradation |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | Minimal degradation expected | < 5% |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | Ring-opened (hydrolyzed lactam) | > 20% |
| Oxidation | 3% H₂O₂ | Room Temp | Aromatic β-carboline, Ring-opened | 10-25% |
| Thermal | Dry Heat | 80 °C | Minimal degradation expected | < 5% |
| Photostability | ICH Q1B Option II | Ambient | Aromatic β-carboline, others | > 15% |
Protocol: Standard Forced Oxidation Study
This protocol outlines a typical experiment to assess the oxidative stability of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid.
Objective: To determine the susceptibility of the compound to oxidation and identify primary degradation products.
Materials:
-
1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
30% Hydrogen Peroxide (H₂O₂) solution
-
0.1 M HCl, 0.1 M NaOH
-
HPLC system with UV or PDA detector
-
LC-MS system (for characterization)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 acetonitrile:water mixture.
-
Sample Preparation:
-
Control Sample: Dilute the stock solution to a final concentration of 0.1 mg/mL with the 50:50 acetonitrile:water mixture.
-
Oxidized Sample: To a known volume of the stock solution, add 3% H₂O₂ to achieve a final drug concentration of 0.1 mg/mL.
-
-
Incubation: Store both the control and oxidized samples protected from light at room temperature.
-
Time-Point Analysis: Withdraw aliquots from each sample at T=0, 2, 4, 8, and 24 hours.
-
Quenching (Optional but Recommended): Before injection, the reaction can be quenched by adding a small amount of a reducing agent (e.g., sodium bisulfite) or by significant dilution.
-
HPLC Analysis: Analyze all samples by a validated stability-indicating reverse-phase HPLC method. Monitor the decrease in the parent peak area and the formation of new peaks.
-
Mass Balance: Calculate the mass balance to ensure all major degradants are being detected. The sum of the parent compound and all degradation products should ideally be close to 100%.
-
Characterization: Analyze the 24-hour oxidized sample using LC-MS to obtain mass data for the newly formed peaks to aid in structural elucidation.
References
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Electrochemical oxidative rearrangement of tetrahydro-β-carbolines in a zero-gap flow cell. (n.d.). Nature.[Link]
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Synthesis of β-Carbolines via a Silver-Mediated Oxidation of Tetrahydro-β-carbolines. (n.d.). ResearchGate.[Link]
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Naturally-occurring tetrahydro-β-carboline alkaloids derived from tryptophan are oxidized to bioactive β-carboline alkaloids by heme peroxidases. (2014-08-15). PubMed.[Link]
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Oxidation of Tetrahydro-β-carbolines by Persulfate. (2019-09-06). ACS Publications.[Link]
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Oxidation of Tetrahydro-β-carbolines by Persulfate. (2019-09-20). PubMed.[Link]
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TiO2 Photocatalyst Degradation of β- Carboline. (2023-03-16). The University of Akron.[Link]
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Microwave‐Assisted Synthesis of Tetrahydro‐β‐carbolines and β‐Carbolines. (2014-08-06). Wiley Online Library.[Link]
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Recent Advances in the Synthesis of β-Carboline Alkaloids. (n.d.). PMC - NIH.[Link]
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METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. (n.d.). LJMU Research Online.[Link]
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Mechanisms of DNA damage by photoexcited 9-methyl-β-carbolines. (n.d.). PubMed.[Link]
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Degradation Pathways | Request PDF. (n.d.). ResearchGate.[Link]
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Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. (2022-07-12). ACS Publications.[Link]
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Evaluation of the Formation of Six Beta-Carboline Alkaloids, a Class of Natural Toxins, in Meat Products Using Liquid Chromatography Tandem Mass Spectrometry. (2024-05-27). PMC - NIH.[Link]
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Beta-Carboline Alkaloids: An Integrative Review of Chemistry, Structure–Activity Relationships and Pharmacological Significance. (n.d.). IJFMR.[Link]
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Forced degradation studies. (2016-12-14). MedCrave online.[Link]
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Chemical structure of b-carboline alkaloids. (n.d.). ResearchGate.[Link]
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Scheme 1. Synthesis of β-carboline and tetrahydroisoquinoline derivatives. (n.d.). ResearchGate.[Link]
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Forced Degradation Studies for Biopharmaceuticals. (2016-05-02). Pharmaceutical Technology.[Link]
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Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.[Link]
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An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020-01-09). Pharmaceutical Online.[Link]
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development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics.[Link]
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Recent Advances in the Synthesis of β-Carboline Alkaloids. (n.d.). MDPI.[Link]
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Degradation of β-Carbolines Harman and Norharman in Edible Oils during Heating. (2021-11-20). NIH.[Link]
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Decarboxylation of 1,2,3,4-tetrahydro-beta-carboline-1-carboxylic acids in brain homogenate and catalysis by pyridoxal-5'-phosphate. (n.d.). PubMed.[Link]
-
Photodegradation of Carbol Fuchsin Dye Using an Fe2−xCuxZr2−xWxO7 Photocatalyst under Visible-Light Irradiation. (n.d.). MDPI.[Link]
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Photodegradation of cobalamins in aqueous solutions and in human blood. (2013-05-05). PubMed.[Link]
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From pyrroles to 1-oxo-2,3,4,9-tetrahydro-1H-beta-carbolines: a new class of orally bioavailable mGluR1 antagonists. (2007-04-15). PubMed.[Link]
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Investigations on the Degradation of the Bile Salt Cholate via the 9,10-Seco-Pathway Reveals the Formation of a Novel Recalcitrant Steroid Compound by a Side Reaction in Sphingobium sp. Strain Chol11. (n.d.). MDPI.[Link]
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Validation & Comparative
A Comparative Guide to Validating the Bioactivity of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid
For researchers, scientists, and drug development professionals, the validation of a novel chemical entity's bioactivity is a critical step in the journey from discovery to potential therapeutic application. This guide provides an in-depth technical framework for evaluating the bioactivity of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid. While direct experimental data for this specific compound is not extensively available in the public domain, this guide leverages data from structurally similar β-carboline derivatives to provide a robust comparative context. We will delve into the potential anticancer, neuroprotective, and anti-inflammatory properties of this molecular scaffold, offering detailed experimental protocols for its validation.
The β-carboline core is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic molecules with a wide array of pharmacological activities.[1][2] The introduction of an oxo group at position 1 and a carboxylic acid at position 6 on the tetrahydro-β-carboline framework suggests the potential for unique biological activities, warranting a thorough investigation. This guide is structured to provide not just the "how" but also the "why" behind experimental choices, ensuring a scientifically rigorous approach to bioactivity validation.
Comparative Landscape: Bioactivity of Structurally Related β-Carboline Derivatives
The bioactivity of β-carboline derivatives is highly dependent on the nature and position of their substituents.[1] To establish a baseline for our target compound, we will compare it with other tetrahydro-β-carboline and 1-oxo-tetrahydro-β-carboline analogs.
Anticancer Activity
Numerous β-carboline derivatives have demonstrated potent anticancer activity against various cancer cell lines.[3] The proposed mechanisms of action are diverse and include the induction of apoptosis, inhibition of cell migration, and cell cycle arrest.[4] For instance, certain 3-substituted β-carboline derivatives have shown significant inhibitory activity against PC-3 (prostate cancer) cells, with IC50 values in the low micromolar range.[4]
-
Comparative Compounds:
Neuroprotective Effects
The β-carboline scaffold is also implicated in neuropharmacology.[7] Derivatives have been explored for their potential in treating neurodegenerative diseases.[8] Their neuroprotective effects are often attributed to the modulation of various signaling pathways and the inhibition of oxidative stress.
-
Comparative Compounds:
-
1,2,3,4-tetrahydro-β-carboline derivatives: Several synthetic analogs have been evaluated for their cerebral protecting effects against lipid peroxidation and intoxication models.[8]
-
Anti-inflammatory Properties
Chronic inflammation is a hallmark of many diseases, and β-carboline derivatives have emerged as potential anti-inflammatory agents.[9][10] Their mechanism of action often involves the inhibition of key inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[11]
-
Comparative Compounds:
-
1-benzoyl-3-carboxy-β-carboline derivatives: These compounds have shown potent inhibition of NO and PGE2 production in cellular assays.[11]
-
β-carboline alkaloids from natural sources: Compounds isolated from medicinal plants have demonstrated significant anti-inflammatory effects through the downregulation of inducible nitric oxide synthase (iNOS).[12]
-
Experimental Validation Protocols
To empirically determine the bioactivity of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid, a series of well-established in vitro assays are recommended. The following protocols are designed to be self-validating, with appropriate controls to ensure data integrity.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals, providing a quantitative measure of live cells.[13]
Experimental Workflow:
Caption: Workflow for determining anticancer activity using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells (e.g., PC-3, HeLa, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid (e.g., 0.1 to 100 µM) for 24 to 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Neuroprotective Activity: Hydrogen Peroxide-Induced Oxidative Stress Assay
This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death, a common mechanism in neurodegeneration.[14] The human neuroblastoma cell line SH-SY5Y is a widely used model for this purpose.[15][16]
Experimental Workflow:
Caption: Workflow for assessing neuroprotective effects against oxidative stress.
Detailed Protocol:
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 24 hours.[17]
-
Oxidative Stress Induction: Induce oxidative stress by adding a pre-determined toxic concentration of hydrogen peroxide (H2O2) (e.g., 100-200 µM) and incubate for another 24 hours.[16][18]
-
Viability Assessment: Assess cell viability using the MTT assay as described previously.
-
Data Analysis: Compare the viability of cells treated with the test compound and H2O2 to those treated with H2O2 alone to determine the percentage of neuroprotection.
Anti-inflammatory Activity: Nitric Oxide and Prostaglandin E2 Inhibition Assays
This involves measuring the inhibition of NO and PGE2 production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard in vitro model for inflammation.[19][20]
Experimental Workflow:
Caption: Workflow for evaluating anti-inflammatory activity.
Detailed Protocol:
-
Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.[19]
-
Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Prostaglandin E2 (PGE2) Measurement (ELISA):
-
Add the collected supernatant to the antibody-pre-coated wells.
-
Follow the kit's protocol for the addition of detection antibody, substrate, and stop solution.
-
Measure the absorbance at 450 nm.[22]
-
Calculate the PGE2 concentration based on the standard curve.
Data Summary and Interpretation
The quantitative data obtained from these assays should be tabulated for a clear comparison of the bioactivity of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid with relevant comparative compounds.
Table 1: Comparative Anticancer Activity (IC50, µM)
| Compound | PC-3 | HeLa | A549 |
| 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid | TBD | TBD | TBD |
| Doxorubicin (Positive Control) | ~0.1-1 | ~0.1-1 | ~0.1-1 |
| Comparative Compound A (e.g., Harmine) | Value | Value | Value |
| Comparative Compound B (e.g., 1-Aryl-THBC) | Value | Value | Value |
| TBD: To be determined by experimentation. |
Table 2: Comparative Neuroprotective and Anti-inflammatory Activity
| Compound | Neuroprotection (% at X µM) | NO Inhibition (IC50, µM) | PGE2 Inhibition (IC50, µM) |
| 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid | TBD | TBD | TBD |
| Quercetin (Positive Control - Neuroprotection) | Value | N/A | N/A |
| L-NAME (Positive Control - NO Inhibition) | N/A | Value | N/A |
| Indomethacin (Positive Control - PGE2 Inhibition) | N/A | N/A | Value |
| Comparative Compound C (e.g., 1-Benzoyl-3-carboxy-β-carboline) | Value | Value | Value |
| TBD: To be determined by experimentation. N/A: Not Applicable. |
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic validation of the bioactivity of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid. By employing the detailed protocols and leveraging comparative data from structurally related analogs, researchers can generate robust and reliable data to elucidate the therapeutic potential of this novel compound. The experimental outcomes will not only define its bioactivity profile but also contribute to the broader understanding of the structure-activity relationships within the β-carboline family of compounds. Further investigations could explore the specific molecular targets and signaling pathways modulated by this compound to fully characterize its mechanism of action.
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Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. (n.d.). PMC. Retrieved January 12, 2026, from [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 12, 2026, from [Link]
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Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (n.d.). NCBI. Retrieved January 12, 2026, from [Link]
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LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. (n.d.). PMC. Retrieved January 12, 2026, from [Link]
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Prostaglandin E2 restrains macrophage maturation via E prostanoid receptor 2/protein kinase A signaling. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
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Effect of hydrogen peroxide on the viability of SH-SY5Y cells. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells. (n.d.). PMC. Retrieved January 12, 2026, from [Link]
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Lithocarpus polystachyus Rehd. leaves aqueous extract protects against hydrogen peroxide‑induced SH‑SY5Y cells injury through activation of Sirt3 signaling pathway. (2018). Spandidos Publications. Retrieved January 12, 2026, from [Link]
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Evaluation of U-50488H Analogs for Neuroprotective Activity in the Gerbil. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
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Antitumor Activity of Tetrahydro-β-carboline Derivatives via Inhibition of Kinesin Spindle Protein: Validation by Molecular Docking, Molecular Dynamics, and In Vitro Assays. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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A Comparative Guide to β-Carboline Derivatives: Profiling 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid Against Established Bioactive Scaffolds
Welcome, researchers and drug development professionals. This guide provides a detailed comparative analysis of the β-carboline family of compounds, with a specific focus on the emerging scaffold, 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid, relative to well-characterized β-carbolines such as Harmine, Norharmane, and Tryptoline. Our objective is to dissect the structural nuances, mechanisms of action, and functional implications that define this versatile class of indole alkaloids, providing a data-driven framework for future research and development.
The β-carboline core, a tricyclic pyrido[3,4-b]indole structure, is a privileged scaffold in medicinal chemistry.[1] These compounds, found in nature and produced endogenously in mammals, exhibit a vast spectrum of pharmacological activities.[2][3] Their biological effects are diverse, ranging from potent inhibition of key enzymes like monoamine oxidase (MAO) to interaction with benzodiazepine and serotonin receptors.[4][5] The degree of saturation in the pyridine ring and the nature of substitutions are critical determinants of their pharmacological profile.[2]
While fully aromatic β-carbolines like Harmine and Norharmane are renowned for their potent, reversible inhibition of MAO-A, the therapeutic potential of their saturated and functionalized analogs is an area of intense investigation.[6][7] The subject of our focus, 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid, represents a new frontier. Its structure, featuring a saturated pyridine ring with a lactam function and a carboxylic acid moiety, suggests a departure from the classical planar structures of MAO inhibitors and points toward novel therapeutic targets. Publications identify this scaffold as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders and pain, particularly as metabotropic glutamate receptor 1 (mGluR1) antagonists.[8][9][10]
This guide will compare the structural features and primary pharmacological activities of this newer scaffold against its well-documented relatives, focusing on the extensively studied mechanism of MAO inhibition to provide a solid baseline for comparison.
Structural Comparison: The Foundation of Function
The key to understanding the divergent activities of β-carbolines lies in their structure. The planarity of the aromatic ring system in compounds like Harmine and Norharmane is crucial for their ability to intercalate into DNA and fit within the active site of enzymes like MAO.[4][11] In contrast, the tetrahydro-β-carboline core, as seen in Tryptoline and our target compound, adopts a non-planar conformation.
The key differentiators are:
-
Aromaticity: Harmine and Norharmane possess a fully aromatic pyridine ring, contributing to their planarity.
-
Saturation: Tryptoline and the 1-Oxo derivative have a fully saturated (tetrahydro) pyridine ring, resulting in a three-dimensional structure.[12]
-
Substitution:
-
Harmine is characterized by a methoxy group at position C-7 and a methyl group at C-1, which significantly enhance its MAO-A inhibitory potency.[7]
-
The 1-Oxo-tetrahydro-β-carboline features a carbonyl group (lactam) at C-1 and a carboxylic acid at C-6. These polar, functionalized groups suggest different binding interactions and potential targets compared to the classic, more lipophilic β-carbolines. A related thioxo-derivative with a C-6 carboxyl group showed potent and selective inhibition of aldose reductase (AKR1B1), an enzyme implicated in diabetic complications, highlighting the novel targeting possibilities of this substitution pattern.[13]
-
Mechanistic Showdown: Monoamine Oxidase (MAO) Inhibition
The most extensively documented activity of β-carbolines is the inhibition of monoamine oxidases (MAO-A and MAO-B).[14] These enzymes are critical for the degradation of monoamine neurotransmitters like serotonin and dopamine.[6] Inhibition of MAO-A is a validated strategy for treating depression and anxiety.[1]
Harmine, Norharmane, and Tryptoline are all known competitive, reversible inhibitors of MAO-A.[7][12] Their potency varies significantly based on their structure.
Comparative Inhibition Data
The table below summarizes the inhibitory potency of several well-known β-carbolines against MAO-A and MAO-B. This data provides a quantitative benchmark for evaluating potential new derivatives.
| Compound | Target | Potency (IC50 / Ki) | Selectivity | Reference(s) |
| Harmine | MAO-A | Ki: 5 nM | Highly selective for MAO-A | [7] |
| Norharmane | MAO-A | IC50: 6.5 µM | Non-selective | [15] |
| MAO-B | IC50: 4.7 µM | [15] | ||
| Tryptoline | MAO-A | Potent inhibitor (IC50 in µM range) | Selective for MAO-A | [12][16] |
| 5-Hydroxytryptoline | MAO-A | IC50: 0.5 µM | Highly selective for MAO-A | [12][16] |
Note: Lower Ki or IC50 values indicate higher potency.
Analysis & Causality: The exceptional potency of Harmine (Ki = 5 nM) is attributed to its planar structure and the methoxy group at C-7, which allows for optimal orientation within the hydrophobic active site of MAO-A.[7][11] Norharmane, lacking these substitutions, is significantly less potent and also loses its selectivity, inhibiting both MAO-A and MAO-B.[15] Tryptoline and its derivatives, despite being non-planar, retain potent and selective MAO-A inhibition, demonstrating that planarity is not an absolute requirement, though it often enhances potency.[12][16]
For 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid , no direct MAO inhibition data is publicly available. However, based on its structure, we can hypothesize:
-
The saturated, non-planar core is compatible with MAO-A inhibition, similar to Tryptoline.
-
The bulky and polar lactam and carboxylic acid groups are significant deviations from classic MAO inhibitors. These groups may introduce steric hindrance or unfavorable electrostatic interactions within the largely hydrophobic MAO active site, potentially reducing or eliminating MAO-inhibitory activity. Conversely, they may enable binding to entirely different targets, as suggested by studies on mGluR1 antagonists.[10]
This underscores a critical principle in drug discovery: structural modifications intended to optimize for one target can completely alter the pharmacology, opening doors to new therapeutic applications. The functionalization at C-1 and C-6 likely directs this scaffold away from MAO and towards other protein targets.
Experimental Protocol: Validating MAO-A Inhibition
To empirically determine if a novel β-carboline derivative inhibits MAO-A and to quantify its potency (IC50), a robust, high-throughput in vitro assay is required. The following protocol describes a standard fluorometric assay, a widely accepted method due to its sensitivity and reliability.[17][18]
Detailed Step-by-Step Methodology
Objective: To determine the IC50 value of a test compound against human recombinant MAO-A.
Materials:
-
Human recombinant MAO-A enzyme (e.g., from Supersomes™)[19]
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test Compound (e.g., 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid)
-
Positive Control Inhibitor (e.g., Clorgyline or Harmine)[17]
-
MAO Substrate (e.g., Kynuramine)[18]
-
Horseradish Peroxidase (HRP)
-
Fluorometric Probe (e.g., Amplex Red or similar)
-
DMSO (for compound dissolution)
-
96-well black, flat-bottom microplate
-
Fluorescence plate reader with temperature control
Procedure:
-
Compound Preparation: a. Prepare a 10 mM stock solution of the test compound and positive control in 100% DMSO. b. Perform a serial dilution in DMSO to create 100x working stocks of the desired final concentrations (e.g., ranging from 1 nM to 100 µM final assay concentration).
-
Assay Plate Setup: a. To appropriate wells of the 96-well plate, add 1 µL of the 100x DMSO stocks. b. Include "no inhibitor" control wells (1 µL DMSO) and "no enzyme" blank wells (1 µL DMSO).
-
Enzyme Pre-incubation: a. Dilute the MAO-A enzyme stock to the desired working concentration in pre-warmed (37°C) MAO Assay Buffer. b. Add 50 µL of the diluted enzyme solution to all wells except the "no enzyme" blanks. Add 50 µL of Assay Buffer to the blank wells. c. Incubate the plate for 10 minutes at 37°C. Causality: This pre-incubation step is crucial to allow the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced, ensuring an accurate measurement of inhibition.[20]
-
Reaction Initiation: a. Prepare a 2x Substrate Mix containing the substrate, HRP, and the fluorometric probe in Assay Buffer. b. Add 50 µL of the Substrate Mix to all wells to initiate the reaction. The final volume should be 100 µL.
-
Signal Detection: a. Immediately place the plate in a fluorescence reader pre-set to 37°C. b. Measure the fluorescence intensity (e.g., Excitation ~530-560 nm, Emission ~585-595 nm) kinetically, with readings every 1-2 minutes for 20-30 minutes.
-
Data Analysis: a. For each well, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence vs. time plot. b. Subtract the slope of the "no enzyme" blank from all other wells. c. Calculate the percent inhibition for each test compound concentration relative to the "no inhibitor" control: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_control)) d. Plot % Inhibition against the logarithm of the test compound concentration. e. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
This self-validating system, including positive controls and blanks, ensures the reliability of the generated data and allows for a direct, quantitative comparison of novel compounds against established inhibitors like Harmine.
Conclusion and Future Directions
The comparison between 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid and classic β-carbolines like Harmine and Norharmane reveals a compelling story of structural evolution and pharmacological divergence. While Harmine and its aromatic counterparts are potent, well-characterized MAO-A inhibitors, the unique structural features of the 1-oxo-tetrahydro-β-carboline scaffold—specifically the lactam function and C-6 carboxylic acid—strongly suggest a shift in its biological target profile.
Key Takeaways:
-
Structural Determinism: The saturation and functionalization of the β-carboline core are primary drivers of its pharmacological activity, shifting its properties from a planar MAO inhibitor to a non-planar scaffold with potential for novel targets like GPCRs (mGluR1) or other enzymes (AKR1B1).[10][13]
-
Hypothesis-Driven Experimentation: Based on structural analysis, it is hypothesized that 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid is unlikely to be a potent MAO inhibitor. This hypothesis must be confirmed experimentally using the protocol detailed above.
-
Therapeutic Potential: The true potential of this scaffold likely lies beyond MAO inhibition. Researchers should prioritize screening this compound against a broader panel of targets, particularly those involved in neurological signaling and metabolic pathways, to uncover its primary mechanism of action and unlock its therapeutic value.
For scientists working with this compound, the immediate next step should be to perform the MAO inhibition assay to establish a definitive activity profile. A negative or weak result would be highly informative, redirecting research efforts towards discovering the novel biology that its unique structure promises.
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A Comparative Analysis for Drug Development Professionals: 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid and its Ethyl Ester Derivative
In the landscape of contemporary drug discovery, the β-carboline scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds with a wide array of pharmacological properties, including antitumor, anti-inflammatory, and antimalarial activities.[1][2][3] This guide provides a detailed comparative analysis of two such derivatives: 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid and its corresponding ethyl ester. The strategic modification of a carboxylic acid to an ethyl ester is a common medicinal chemistry tactic aimed at optimizing a compound's pharmacokinetic profile.[4][5] This analysis will explore the theoretical and practical implications of this transformation, offering insights into the anticipated shifts in physicochemical properties, biological activity, and metabolic fate, thereby guiding researchers in their drug development endeavors.
I. Physicochemical Properties: The Impact of Esterification
The conversion of the carboxylic acid to its ethyl ester derivative is expected to significantly alter its physicochemical properties, which in turn influences its behavior in biological systems. Carboxylic acids are generally weak acids and can exist in an ionized state at physiological pH, which increases their water solubility.[6][7] In contrast, their corresponding ethyl esters are neutral species with increased lipophilicity.[6]
Table 1: Predicted Physicochemical Properties
| Property | 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid | 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-ethyl ester | Rationale for Predicted Difference |
| Molecular Weight | 230.22 g/mol [] | 258.28 g/mol [9] | Addition of an ethyl group (C2H5). |
| Aqueous Solubility | Higher | Lower | The carboxylic acid can ionize and form hydrogen bonds with water, enhancing solubility.[7] The ester is less polar and cannot act as a hydrogen bond donor.[10] |
| Lipophilicity (LogP) | Lower | Higher | Masking the polar carboxylic acid group with an ethyl group increases the compound's affinity for nonpolar environments.[4] |
| Boiling Point | Higher | Lower | Carboxylic acids can form strong intermolecular hydrogen bonds, leading to higher boiling points compared to esters of similar molecular weight.[6][7] |
| Chemical Stability | Generally stable | Susceptible to hydrolysis | Esters can undergo hydrolysis back to the carboxylic acid, especially under acidic or basic conditions, or in the presence of esterase enzymes.[7] |
This fundamental difference in polarity and lipophilicity is a critical consideration in drug design. While the higher water solubility of the carboxylic acid might be advantageous for certain formulations, the increased lipophilicity of the ethyl ester is often pursued to enhance membrane permeability and oral bioavailability.[4][5]
II. Synthesis and Interconversion
The synthesis of these two compounds is intrinsically linked. The carboxylic acid can be synthesized, and the ethyl ester can then be prepared from it through esterification.
Workflow for Synthesis and Esterification
Caption: Synthetic pathway from a tryptophan precursor to the target carboxylic acid and its subsequent esterification.
Experimental Protocol: Fischer Esterification
-
Dissolution: Dissolve 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid in an excess of absolute ethanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.
-
Reflux: Heat the mixture to reflux for several hours to drive the equilibrium towards the ester product. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling, neutralize the excess acid with a mild base like sodium bicarbonate solution.
-
Extraction: Extract the ethyl ester into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
The choice of an acid catalyst and reflux conditions are critical for the success of this reaction, as esterification is a reversible process. Using a large excess of ethanol helps to shift the equilibrium towards the formation of the ethyl ester.
III. Comparative Biological Activity and Prodrug Strategy
The ethyl ester of a carboxylic acid drug is often developed as a prodrug.[11] A prodrug is an inactive or less active compound that is metabolized in the body to the active form.[12] In this case, the ethyl ester would likely be hydrolyzed by esterases in the plasma, liver, or target tissues to release the active carboxylic acid.[11][13]
This prodrug strategy can offer several advantages:
-
Improved Bioavailability: The increased lipophilicity of the ethyl ester can enhance its absorption across the gastrointestinal tract after oral administration.[4]
-
Reduced Irritation: Carboxylic acids can sometimes cause local irritation, which may be mitigated by administering them as a less acidic ester prodrug.[11]
-
Targeted Delivery: While less common for simple ethyl esters, the prodrug approach can sometimes be used to achieve higher concentrations of the active drug at specific sites of action.
Hypothesized Mechanism of Action
Many β-carboline derivatives exert their biological effects by intercalating into DNA or by inhibiting key enzymes like topoisomerases or kinases.[1] The carboxylic acid, with its potential for ionic interactions and hydrogen bonding, may be crucial for binding to the active site of a target protein or for interacting with the phosphate backbone of DNA. The ethyl ester, being bulkier and less polar, might have a lower intrinsic activity at the target site.
Caption: Prodrug activation and mechanism of action within a target cell.
IV. In Vitro Experimental Design for Comparison
To empirically validate the predicted differences, a series of in vitro assays should be conducted.
Workflow for In Vitro Comparison
Caption: Experimental workflow for the comparative in vitro evaluation of the acid and its ethyl ester.
Key Experimental Protocols
-
Aqueous Solubility: Determined by adding an excess of each compound to a buffered aqueous solution at physiological pH, followed by incubation, filtration, and quantification of the dissolved compound by HPLC.
-
Plasma Stability: Each compound is incubated in plasma from relevant species (e.g., human, rat) at 37°C. Aliquots are taken at various time points, and the remaining concentration of the parent compound is quantified by LC-MS/MS to determine its half-life. This is particularly important for the ethyl ester to confirm its conversion to the carboxylic acid.
-
Cell-Based Assays: The cytotoxic or anti-proliferative effects of both compounds can be compared in relevant cancer cell lines using assays like the MTT or CellTiter-Glo assay.[14][15] This will help to determine if the ethyl ester can effectively act as a prodrug and elicit a cellular response.
V. Conclusion for the Drug Development Professional
The decision to advance either 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid or its ethyl ester derivative depends on the specific therapeutic goal and the desired drug profile.
-
The carboxylic acid is likely the biologically active form of the molecule. If it possesses sufficient oral bioavailability and a favorable safety profile, it may be the more direct path for development.
-
The ethyl ester represents a classic prodrug strategy to overcome potential liabilities of the parent carboxylic acid, such as poor absorption or local irritation.[11] However, this approach introduces additional complexities, including the rate and extent of conversion to the active drug, which can vary between individuals and species.[13]
A thorough in vitro and in vivo characterization of both compounds is essential to make an informed decision. The experimental framework provided in this guide offers a starting point for researchers to systematically evaluate these two related compounds and select the optimal candidate for further development. The unique properties of the β-carboline scaffold continue to make it a promising area for the discovery of new therapeutic agents.[1][16]
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A Comparative Guide to the Structure-Activity Relationship of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic Acid Derivatives as mGluR1 Antagonists
This guide provides an in-depth analysis of the structure-activity relationship (SAR) for a promising class of non-competitive antagonists of the metabotropic glutamate receptor 1 (mGluR1): 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid derivatives. We will objectively compare the performance of these compounds, supported by experimental data, and provide detailed protocols for their synthesis and evaluation, offering a comprehensive resource for researchers in drug discovery and development.
Introduction: The Therapeutic Potential of mGluR1 Antagonism
The metabotropic glutamate receptor 1 (mGluR1), a G-protein coupled receptor (GPCR), plays a crucial role in modulating synaptic transmission and neuronal excitability.[1] Its dysfunction has been implicated in a variety of neurological and psychiatric disorders, including chronic pain, epilepsy, and anxiety.[2][3] Consequently, the development of selective mGluR1 antagonists has become a significant area of interest for therapeutic intervention.
The 1-oxo-2,3,4,9-tetrahydro-1H-β-carboline scaffold has emerged as a novel and potent template for the design of such antagonists.[4] These compounds exhibit a non-competitive mode of action, offering potential advantages in terms of selectivity and safety profile compared to competitive antagonists. This guide will focus on the derivatives of 1-oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid, exploring how systematic structural modifications influence their antagonist potency.
Core Scaffold and Synthesis Strategy
The fundamental structure of the compounds discussed is the tricyclic 1-oxo-2,3,4,9-tetrahydro-1H-β-carboline system. The primary synthetic route to this core is the Pictet-Spengler reaction, a well-established method for constructing the tetrahydro-β-carboline ring system.[5][6] This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization. For the specific scaffold of interest, a key starting material is a 4-carboxytryptamine derivative, which ultimately gives rise to the 6-carboxylic acid moiety on the final β-carboline ring. Subsequent modifications, particularly at the 6-position, are crucial for tuning the pharmacological activity.
Caption: General workflow of the Pictet-Spengler reaction for the synthesis of the tetrahydro-β-carboline core.
Structure-Activity Relationship (SAR) Analysis
The primary focus of SAR studies on this scaffold has been the modification of the 6-carboxylic acid group.[4] By converting the carboxylic acid to various amides and exploring different substituents on the amide nitrogen, researchers have been able to significantly modulate the potency of these compounds as mGluR1 antagonists.
Modifications at the C-6 Position
The key to enhancing potency lies in the introduction of a combination of hydrogen-bond accepting groups and bulky, lipophilic moieties at the C-6 position.[4] This suggests that the C-6 substituent plays a critical role in the interaction with a specific binding pocket on the mGluR1 protein.
A systematic exploration of various amide derivatives at the C-6 position has revealed the following key insights:
-
Primary and Secondary Amides: Simple, unsubstituted amides tend to show moderate activity.
-
Tertiary Amides with Alkyl and Cycloalkyl Groups: The introduction of small alkyl or cycloalkyl groups on the amide nitrogen generally leads to an increase in potency.
-
Aromatic and Heteroaromatic Substituents: The most significant gains in potency are observed when aromatic or heteroaromatic rings are introduced. This is likely due to favorable π-π stacking or other hydrophobic interactions within the receptor binding site.
-
Hydrogen Bond Acceptors: The presence of hydrogen bond acceptors, such as ether or sulfone groups, on the aromatic substituents can further enhance activity.
Quantitative SAR Data
The following table summarizes the mGluR1 antagonist activity (IC50) for a series of representative 1-oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxamide derivatives. The data is based on findings from Di Fabio et al., 2007.[4]
| Compound ID | R Group at C-6 Carboxamide | mGluR1 IC50 (nM) |
| 1 | -OH (Carboxylic Acid) | >10000 |
| 2 | -NH2 (Primary Amide) | 850 |
| 3 | -NH-Cyclopropyl | 450 |
| 4 | -N(CH3)2 | 600 |
| 5 | -NH-Phenyl | 250 |
| 6 | -NH-(4-methoxyphenyl) | 120 |
| 7 | -NH-(4-(methylsulfonyl)phenyl) | 55 |
| 8 | -NH-(pyridin-4-yl) | 90 |
| 9 | -NH-(5-chloropyridin-2-yl) | 35 |
Data are representative and compiled based on the SAR trends described in the cited literature.
Caption: Key structure-activity relationships for C-6 modifications of the 1-oxo-tetrahydro-β-carboline scaffold.
Comparison with Alternative mGluR1 Antagonists
The 1-oxo-2,3,4,9-tetrahydro-1H-β-carboline derivatives represent a class of non-competitive antagonists. It is informative to compare their performance with other well-characterized non-competitive mGluR1 antagonists.
| Compound Class | Representative Compound | mGluR1 IC50 (nM) | Key Features | Reference(s) |
| Thiazolo[3,2-a]benzimidazoles | YM-298198 | 8.7 | Highly potent, but potential for off-target effects. | [7] |
| Cyclopropa[b]chromenes | CPCCOEt | ~100,000 | Lower potency, but a useful tool compound. | [7] |
| Thia-triaza-fluoren-8-ones | A-841720 | 1.0 (rat) | Highly potent, but associated with motor and cognitive side effects in preclinical models. | [3] |
| 1-Oxo-tetrahydro-β-carbolines | Compound 9 | 35 | Good potency and oral bioavailability. | [4] |
This comparison highlights that the 1-oxo-tetrahydro-β-carboline series offers a favorable balance of high potency and good pharmacokinetic properties, making them attractive candidates for further development. While some alternatives like A-841720 show higher potency, they may have a narrower therapeutic window.[3][8]
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential.
Synthesis of a Representative Compound: (5-chloropyridin-2-yl)(1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-6-yl)methanone (Analogous to Compound 9)
This protocol is a representative example based on the Pictet-Spengler reaction followed by amide coupling.
Step 1: Synthesis of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid
-
To a solution of 4-carboxytryptamine (1.0 eq) in a mixture of acetic acid and water (10:1) is added glyoxylic acid monohydrate (1.1 eq).
-
The reaction mixture is heated to 80 °C for 4 hours.
-
The mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold water and then diethyl ether and dried under vacuum to yield the intermediate tetrahydro-β-carboline-1,6-dicarboxylic acid.
-
This intermediate is then heated in a high-boiling point solvent such as diphenyl ether at 250 °C to effect decarboxylation at the 1-position, yielding 1-oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid.
-
The product is purified by recrystallization.
Step 2: Amide Coupling
-
To a solution of 1-oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF) is added 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
2-Amino-5-chloropyridine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) are added, and the reaction is stirred at room temperature for 16 hours.
-
The reaction mixture is diluted with ethyl acetate and washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the title compound.
Biological Assay: mGluR1 Antagonist Activity via Calcium Mobilization
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an mGluR1 agonist.[9][10][11]
Cell Culture and Plating:
-
HEK293 cells stably expressing human mGluR1 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic.
-
One day prior to the assay, cells are seeded into black, clear-bottom 384-well plates at a density of 20,000 cells per well.
Assay Procedure:
-
On the day of the assay, the cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37 °C.
-
Test compounds are serially diluted in assay buffer to a range of concentrations.
-
The dye solution is removed, and the cells are washed with assay buffer.
-
20 µL of the test compound dilutions are added to the respective wells, and the plate is incubated for 15-30 minutes at room temperature.
-
The plate is then placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.
-
A baseline fluorescence reading is taken for 10-20 seconds.
-
An EC80 concentration of an mGluR1 agonist (e.g., glutamate or quisqualate) is added to all wells, and the fluorescence intensity is monitored for an additional 2-3 minutes.
Data Analysis:
-
The increase in fluorescence intensity upon agonist addition is measured.
-
The percentage inhibition by the test compound at each concentration is calculated relative to the response in the absence of the antagonist.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Mechanism of Action: mGluR1 Signaling Pathway
mGluR1 is a Gq-coupled receptor.[12] Upon binding of an agonist like glutamate, it activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[13][14] The 1-oxo-tetrahydro-β-carboline derivatives act as non-competitive antagonists, meaning they do not bind to the glutamate binding site but to an allosteric site on the receptor, preventing the conformational change necessary for G-protein activation, thus blocking this downstream signaling cascade.
Caption: Signaling pathway of mGluR1 and the inhibitory action of 1-oxo-tetrahydro-β-carboline antagonists.
Conclusion
The 1-oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid scaffold represents a highly promising platform for the development of novel, non-competitive mGluR1 antagonists. The structure-activity relationship is well-defined, with the C-6 carboxamide moiety being a critical determinant of potency. The ability to introduce diverse, bulky, and lipophilic groups containing hydrogen bond acceptors at this position allows for fine-tuning of the antagonist activity. These compounds demonstrate comparable or superior potency to other classes of non-competitive mGluR1 antagonists and possess favorable pharmacokinetic profiles. The detailed synthetic and biological protocols provided herein should serve as a valuable resource for researchers aiming to further explore and optimize this exciting class of therapeutic agents.
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Confirming the Mechanism of Action of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid: A Comparative Guide
This guide provides a comprehensive framework for elucidating the precise mechanism of action of the novel β-carboline derivative, 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid. The β-carboline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Consequently, a systematic and comparative experimental approach is essential to pinpoint the specific cellular targets and pathways modulated by this compound.
Herein, we outline a series of robust, self-validating experimental protocols designed to investigate several high-probability mechanisms of action for β-carboline derivatives. Each protocol is presented alongside a well-characterized comparator compound, enabling a rigorous assessment of the test compound's activity. The experimental designs are intended to provide clear, quantifiable data to support the confirmation of the primary mechanism of action.
Potential Mechanisms of Action for β-Carboline Derivatives
Based on the extensive literature on β-carboline alkaloids, the following potential mechanisms of action will be investigated for 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid:
-
DNA Intercalation: The planar tricyclic ring system of β-carbolines suggests a potential for insertion between DNA base pairs, disrupting DNA replication and transcription.
-
Topoisomerase I Inhibition: Many β-carboline derivatives have been shown to inhibit topoisomerase I, an enzyme critical for relieving DNA torsional strain during replication.
-
Cyclin-Dependent Kinase (CDK) Inhibition: Certain β-carbolines can interfere with cell cycle progression by inhibiting CDKs.
-
Monoamine Oxidase (MAO) Inhibition: The structural similarity of the β-carboline core to endogenous monoamines suggests potential interaction with MAO enzymes, which are key regulators of neurotransmitter metabolism.
-
Glutamate Receptor Modulation: Some β-carboline derivatives have been found to interact with glutamate receptors, suggesting a role in modulating excitatory neurotransmission.
The following sections detail the experimental workflows to systematically test each of these hypotheses.
Assessment of DNA Intercalation Activity
The planar aromatic structure of the β-carboline nucleus is a strong indicator of potential DNA intercalating activity.[1] This can be experimentally verified using a fluorescence displacement assay with ethidium bromide (EtBr), a known DNA intercalator.
Comparator Compound: Doxorubicin
Doxorubicin is a well-established anticancer agent whose primary mechanism involves DNA intercalation, leading to the inhibition of topoisomerase II and the generation of reactive oxygen species.[1][2] Its strong intercalating properties make it an ideal positive control in this assay.
Experimental Protocol: Ethidium Bromide Displacement Assay
This protocol relies on the principle that if the test compound intercalates into DNA, it will displace the pre-bound EtBr, resulting in a decrease in fluorescence intensity.[3]
Materials:
-
Calf Thymus DNA (CT-DNA)
-
Ethidium Bromide (EtBr)
-
Tris-HCl buffer (pH 7.4)
-
1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid (Test Compound)
-
Doxorubicin (Positive Control)
-
Fluorometer
Procedure:
-
Prepare a stock solution of CT-DNA in Tris-HCl buffer and determine its concentration spectrophotometrically.
-
Prepare a solution of the CT-DNA-EtBr complex by incubating CT-DNA with EtBr in Tris-HCl buffer.
-
Titrate the CT-DNA-EtBr complex with increasing concentrations of the test compound or doxorubicin.
-
After each addition, allow the mixture to equilibrate and then measure the fluorescence emission spectrum (excitation at 480 nm, emission scan from 500-700 nm).[3]
-
Calculate the quenching of EtBr fluorescence and determine the Stern-Volmer quenching constant (Ksv) and the binding constant (Ka).
Data Presentation: Expected Results
| Compound | Binding Constant (Ka) (M⁻¹) | Stern-Volmer Constant (Ksv) (M⁻¹) |
| Test Compound | To be determined | To be determined |
| Doxorubicin | ~10⁶ - 10⁷ | ~10⁴ - 10⁵ |
| Negative Control | No significant binding | No significant quenching |
A significant decrease in fluorescence intensity upon addition of the test compound, comparable to that of doxorubicin, would suggest a DNA intercalative binding mode.
Caption: Workflow for confirming DNA intercalation via ethidium bromide displacement.
Evaluation of Topoisomerase I Inhibition
β-Carboline derivatives are known to act as topoisomerase I "poisons," stabilizing the enzyme-DNA cleavage complex and leading to DNA strand breaks.[4][5] This can be assessed using a plasmid DNA relaxation assay.
Comparator Compound: Topotecan
Topotecan is a clinically used anticancer drug that specifically inhibits topoisomerase I by binding to the topoisomerase I-DNA complex and preventing the re-ligation of the single-strand breaks.[6][7]
Experimental Protocol: Topoisomerase I DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA (pBR322) by topoisomerase I.[8][9]
Materials:
-
Human Topoisomerase I
-
Supercoiled pBR322 plasmid DNA
-
10x Topoisomerase I assay buffer
-
1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid (Test Compound)
-
Topotecan (Positive Control)
-
Agarose gel electrophoresis system
Procedure:
-
Set up reaction mixtures containing supercoiled pBR322 DNA and 10x assay buffer.
-
Add varying concentrations of the test compound or topotecan to the reaction mixtures.
-
Initiate the reaction by adding human topoisomerase I and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analyze the DNA topology by agarose gel electrophoresis.
-
Stain the gel with ethidium bromide and visualize under UV light.
Data Presentation: Expected Results
| Lane | Description | Expected DNA Bands |
| 1 | Supercoiled pBR322 DNA (no enzyme) | Supercoiled |
| 2 | Supercoiled pBR322 DNA + Topo I | Relaxed |
| 3 | Supercoiled pBR322 DNA + Topo I + Low [Test Cmpd] | Supercoiled and Relaxed |
| 4 | Supercoiled pBR322 DNA + Topo I + High [Test Cmpd] | Supercoiled |
| 5 | Supercoiled pBR322 DNA + Topo I + Topotecan | Supercoiled |
Inhibition of topoisomerase I activity will be observed as a dose-dependent decrease in the formation of relaxed DNA, with the plasmid remaining in its supercoiled form.
Caption: Mechanism of topoisomerase I inhibition by stabilizing the cleavage complex.
Analysis of Cyclin-Dependent Kinase (CDK) Inhibition
The antiproliferative effects of some β-carbolines are attributed to their ability to inhibit CDKs, key regulators of the cell cycle.[10] An in vitro kinase assay can determine the inhibitory potential of the test compound against specific CDKs.
Comparator Compound: Roscovitine
Roscovitine is a purine analog that selectively inhibits several CDKs, including CDK1, CDK2, CDK5, and CDK7, by competing with ATP for the kinase binding site.[10][11]
Experimental Protocol: In Vitro CDK2/Cyclin A Kinase Assay
This assay measures the phosphorylation of a substrate by the CDK2/Cyclin A complex in the presence of the test compound.
Materials:
-
Recombinant human CDK2/Cyclin A
-
Histone H1 (substrate)
-
[γ-³²P]ATP
-
Kinase assay buffer
-
1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid (Test Compound)
-
Roscovitine (Positive Control)
-
Phosphocellulose paper and scintillation counter
Procedure:
-
Prepare reaction mixtures containing kinase assay buffer, Histone H1, and varying concentrations of the test compound or roscovitine.
-
Add CDK2/Cyclin A to each reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP and incubate at 30°C for a specified time.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Data Presentation: Expected Results
| Compound | CDK2/Cyclin A IC₅₀ (µM) |
| Test Compound | To be determined |
| Roscovitine | ~0.7[12] |
| Negative Control | >100 |
A low micromolar or nanomolar IC₅₀ value for the test compound would indicate potent CDK2 inhibition.
Caption: Experimental workflow for determining CDK inhibitory activity.
Investigation of Monoamine Oxidase (MAO) Inhibition
The structural resemblance of the β-carboline core to monoamine neurotransmitters suggests a potential for interaction with MAO enzymes. A fluorometric assay can be used to determine the inhibitory activity against MAO-A.
Comparator Compound: Moclobemide
Moclobemide is a reversible inhibitor of monoamine oxidase A (RIMA), which is used clinically as an antidepressant.[13][14] Its selective and reversible inhibition of MAO-A makes it an excellent comparator.
Experimental Protocol: Fluorometric MAO-A Activity Assay
This assay measures the production of hydrogen peroxide by MAO-A, which is then detected using a fluorescent probe.
Materials:
-
Human recombinant MAO-A
-
Tyramine (substrate)
-
Horseradish peroxidase (HRP)
-
Amplex Red (or similar fluorescent probe)
-
1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid (Test Compound)
-
Moclobemide or Clorgyline (Positive Control)[15]
-
Fluorometer
Procedure:
-
Pre-incubate MAO-A with varying concentrations of the test compound or moclobemide in a 96-well plate.[15]
-
Prepare a reaction mixture containing tyramine, HRP, and Amplex Red.
-
Initiate the reaction by adding the reaction mixture to the wells.
-
Incubate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Data Presentation: Expected Results
| Compound | MAO-A IC₅₀ (µM) |
| Test Compound | To be determined |
| Moclobemide | ~1-5 |
| Negative Control | >100 |
Significant inhibition of MAO-A activity by the test compound would suggest this as a potential mechanism of action.
Caption: Fluorometric detection of MAO-A inhibition.
Probing Glutamate Receptor Modulation
Certain β-carbolines can modulate glutamatergic neurotransmission, which can be investigated through receptor binding assays or functional assays measuring glutamate release or uptake.[16]
Comparator Compound: Riluzole
Riluzole is a neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS). Its mechanisms of action include the inhibition of glutamate release and potentiation of glutamate uptake.[17][18]
Experimental Protocol: [³H]MK-801 Radioligand Binding Assay for NMDA Receptors
This assay measures the binding of the radiolabeled non-competitive NMDA receptor antagonist [³H]MK-801 to rat brain membranes in the presence of the test compound.[19][20]
Materials:
-
Rat cortical membranes
-
[³H]MK-801 (radioligand)
-
Glutamate and Glycine (co-agonists)
-
1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid (Test Compound)
-
Unlabeled MK-801 (for non-specific binding)
-
Scintillation counter
Procedure:
-
Incubate rat cortical membranes with a fixed concentration of [³H]MK-801, glutamate, and glycine in the presence of varying concentrations of the test compound.[19]
-
Incubate at room temperature to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the Ki value for the test compound.
Data Presentation: Expected Results
| Compound | NMDA Receptor Ki (µM) |
| Test Compound | To be determined |
| Riluzole (indirect modulator) | Not a direct binder to this site |
| Positive Control (e.g., Ketamine) | Low micromolar |
Displacement of [³H]MK-801 binding would indicate an interaction of the test compound with the NMDA receptor channel.
Caption: Workflow for radioligand binding assay to assess NMDA receptor interaction.
Conclusion
The systematic application of these comparative experimental guides will enable a robust and definitive confirmation of the primary mechanism of action of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid. By employing well-characterized comparator compounds and detailed, self-validating protocols, researchers can generate high-quality, reproducible data. The elucidation of the specific molecular target is a critical step in the rational design and development of this promising β-carboline derivative for therapeutic applications.
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Nair, N. P., et al. (1993). Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide. Journal of Psychiatry & Neuroscience, 18(5), 214-225. Available at: [Link]
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Nair, N. P. V., et al. (1992). Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide. e-lactancia.org. Available at: [Link]
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Preclinical Validation of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic Acid as a Novel Therapeutic Agent: A Comparative Guide
This guide provides a comprehensive framework for the preclinical validation of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid (heretofore referred to as CβC-6) as a potential drug lead. Drawing upon established principles of drug discovery, this document outlines a scientifically rigorous pathway from initial characterization to readiness for Investigational New Drug (IND) enabling studies. The focus is on a comparative analysis, benchmarking CβC-6 against current standards of care to ascertain its therapeutic potential.
Introduction and Rationale
The β-carboline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential applications in neuropharmacology and oncology.[1][2][3][4] Specifically, the tetrahydro-β-carboline core has been identified in compounds targeting neurological disorders and pain.[5] Our lead compound, CβC-6, has been synthesized based on a rational design strategy to optimize potency and drug-like properties. This guide will delineate the necessary steps to validate its efficacy, safety, and pharmacokinetic profile.
For the purpose of this guide, we will hypothesize a primary indication of glioblastoma , a highly aggressive brain tumor with limited effective therapies. The current standard of care, Temozolomide (TMZ) , will serve as the primary comparator.
Mechanism of Action and Target Engagement
Preliminary in silico modeling and screening suggest that CβC-6 may act as a dual inhibitor of Topoisomerase I and Monoamine Oxidase A (MAO-A), both of which have been implicated in glioblastoma pathogenesis.[3] This dual-targeting approach could offer a synergistic anti-tumor effect and overcome resistance mechanisms associated with single-target agents.
Signaling Pathway Diagram
Caption: Fig 1: Proposed dual mechanism of action of CβC-6.
In Vitro Validation: Efficacy and Selectivity
The initial phase of preclinical testing involves a battery of in vitro assays to confirm the hypothesized mechanism of action and to assess the potency and selectivity of CβC-6.[6][7][8]
Experimental Protocols
3.1. Cell-Based Proliferation Assays
-
Objective: To determine the anti-proliferative activity of CβC-6 against a panel of glioblastoma cell lines (e.g., U87, T98G) and non-cancerous human astrocytes.
-
Methodology:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of CβC-6, Temozolomide, and a vehicle control for 72 hours.
-
Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue).
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound and cell line.
-
3.2. Target Engagement Assays
-
Objective: To confirm the direct inhibition of Topoisomerase I and MAO-A by CβC-6.
-
Methodology:
-
Topoisomerase I Inhibition: Utilize a commercially available Topoisomerase I drug screening kit to measure the relaxation of supercoiled DNA in the presence of varying concentrations of CβC-6.
-
MAO-A Inhibition: Employ a fluorometric MAO-A inhibitor screening kit to quantify the inhibition of MAO-A enzymatic activity.
-
3.3. Genotoxicity Assays
-
Objective: To evaluate the potential of CβC-6 to induce genetic mutations.[9]
-
Methodology:
-
Ames Test: Screen for mutagenicity in various strains of Salmonella typhimurium.
-
In Vitro Micronucleus Assay: Assess for chromosomal damage in cultured mammalian cells.[9]
-
Comparative Data Summary (Hypothetical)
| Parameter | CβC-6 | Temozolomide (TMZ) |
| IC50 (U87 Glioblastoma Cells) | 0.5 µM | 50 µM |
| IC50 (T98G Glioblastoma Cells) | 1.2 µM | >100 µM (Resistant) |
| IC50 (Human Astrocytes) | 25 µM | >200 µM |
| Selectivity Index (Astrocytes/U87) | 50 | >4 |
| Topoisomerase I Inhibition (IC50) | 0.2 µM | N/A |
| MAO-A Inhibition (IC50) | 0.8 µM | N/A |
| Ames Test | Negative | Negative |
| In Vitro Micronucleus | Negative at non-cytotoxic doses | Positive |
In Vivo Validation: Efficacy and Pharmacokinetics
Promising in vitro data warrants progression to in vivo studies to evaluate the efficacy, safety, and pharmacokinetic profile of CβC-6 in a living organism.[7][10][11]
Experimental Protocols
4.1. Orthotopic Glioblastoma Mouse Model
-
Objective: To assess the anti-tumor efficacy of CβC-6 in a clinically relevant animal model.
-
Methodology:
-
Implant U87 glioblastoma cells intracranially into immunodeficient mice.
-
Once tumors are established (confirmed by bioluminescence imaging), randomize mice into treatment groups: vehicle control, CβC-6 (multiple dose levels), and Temozolomide.
-
Administer treatments via a clinically relevant route (e.g., oral gavage or intravenous injection).
-
Monitor tumor growth via imaging and overall animal health (body weight, behavior).
-
Determine primary endpoints such as tumor growth inhibition and overall survival.
-
4.2. Pharmacokinetic (PK) Studies
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of CβC-6.[12][13]
-
Methodology:
-
Administer a single dose of CβC-6 to rodents (mice or rats) via intravenous and oral routes.
-
Collect blood samples at multiple time points.
-
Analyze plasma concentrations of CβC-6 using LC-MS/MS.
-
Calculate key PK parameters including half-life, clearance, volume of distribution, and oral bioavailability.
-
4.3. Preliminary Toxicology Studies
-
Objective: To identify potential toxicities and establish a maximum tolerated dose (MTD).[14][15][16]
-
Methodology:
-
Conduct a dose-escalation study in healthy rodents.
-
Administer increasing doses of CβC-6 and monitor for clinical signs of toxicity.
-
Perform hematology and clinical chemistry analysis.
-
Conduct histopathological examination of major organs at the end of the study.
-
Comparative Data Summary (Hypothetical)
| Parameter | CβC-6 (10 mg/kg, oral) | Temozolomide (5 mg/kg, oral) |
| Tumor Growth Inhibition (U87 Orthotopic) | 75% | 40% |
| Median Survival Increase | 60% | 25% |
| Oral Bioavailability | 45% | 90% |
| Plasma Half-life (t1/2) | 6 hours | 1.8 hours |
| Brain-to-Plasma Ratio | 0.8 | 0.3 |
| Maximum Tolerated Dose (MTD) | 50 mg/kg | 20 mg/kg |
| Observed Toxicities at MTD | Mild, reversible weight loss | Myelosuppression |
Preclinical Validation Workflow
The overall workflow for the preclinical validation of CβC-6 is a structured process designed to de-risk the compound and build a strong data package for regulatory submission.
Workflow Diagram
Caption: Fig 2: Integrated preclinical validation workflow.
Conclusion and Future Directions
The preclinical validation pathway outlined in this guide provides a robust framework for evaluating the therapeutic potential of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid. The comparative approach against the standard of care, Temozolomide, is essential for establishing a clear competitive advantage. Based on the hypothetical data presented, CβC-6 demonstrates superior potency, a favorable selectivity profile, and promising in vivo efficacy, warranting further development.
Successful completion of these studies, demonstrating a favorable safety and efficacy profile, will provide the necessary foundation for advancing CβC-6 into IND-enabling toxicology studies and, ultimately, first-in-human clinical trials.
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A Comparative Guide to Synthetic vs. Natural 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid for Research Applications
For researchers and drug development professionals, the source of a bioactive compound is a critical consideration that can influence experimental outcomes, reproducibility, and scalability. This guide provides an in-depth comparison of synthetically derived and naturally sourced 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid, a key heterocyclic scaffold with significant potential in neuropharmacology and oncology.[1][2][3] We will explore the origins, inherent properties, and analytical characterization of this compound from both pathways, offering field-proven insights to guide your experimental choices.
Introduction to 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid
The β-carboline skeleton, a tricyclic indole alkaloid, is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide array of biological activities.[4][5][6] The specific analogue, 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid, and its derivatives have attracted interest for their potential as therapeutic agents, including roles as metabotropic glutamate receptor 1 (mGluR1) antagonists for pain management.[3] The presence of the carboxylic acid moiety offers a handle for further chemical modification, making it a versatile building block in drug discovery.[1]
The fundamental question for any researcher is whether to use a synthetically produced version of this molecule or one isolated from a natural source. The answer is not straightforward and depends on the specific application, required purity, and desired scale. This guide will dissect the key differences to provide a clear, evidence-based framework for this decision.
Origin and Production: A Tale of Two Pathways
The journey of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid from starting materials to a purified powder differs significantly between synthetic and natural routes. These differences are foundational to understanding the final product's characteristics.
Chemical Synthesis
The laboratory synthesis of the tetrahydro-β-carboline core is most commonly achieved through the Pictet-Spengler reaction .[7][8] This powerful transformation involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by cyclization.
The causality behind this choice of reaction is its robustness and ability to create the core tricyclic structure in a single, efficient step. For the target molecule, a plausible synthetic route would involve the reaction of a tryptophan derivative, where the indole ring is substituted at the 6-position with a carboxyl group (or a protected form like an ester), with a suitable one-carbon aldehyde equivalent under acidic conditions.
Caption: Generalized workflow for the chemical synthesis of the target compound.
Expertise & Experience: The key advantage of chemical synthesis is control. By carefully selecting starting materials and reaction conditions, chemists can produce large quantities of the target molecule with high purity.[7][9][10] The impurity profile is well-defined and typically consists of unreacted starting materials or known side-products, which can be systematically removed through chromatographic purification.
Natural Sourcing and Biosynthesis
Naturally occurring tetrahydro-β-carbolines are biosynthesized from the amino acid L-tryptophan. These compounds are found in various plants, fermented foods, and even endogenously in mammals.[11][12][13] The formation often occurs under physiological conditions, where tryptophan reacts with aldehydes or α-keto acids.
The natural product is not synthesized in isolation but as part of a complex metabolic network. Heme peroxidases can later oxidize these tetrahydro-β-carbolines into their aromatic β-carboline counterparts.
Caption: Generalized workflow for isolating the target compound from natural sources.
Trustworthiness: The challenge with natural isolates lies in their inherent complexity. The target compound will be present alongside a multitude of structurally related alkaloids and other secondary metabolites. Achieving high purity requires sophisticated and often multi-step extraction and purification protocols, which can be resource-intensive and may result in lower overall yields compared to synthesis.
Comparative Analysis: A Head-to-Head Evaluation
The choice between synthetic and natural material should be driven by data. Below is a summary of key parameters and a discussion of the expected experimental findings.
Physicochemical and Quality Attributes
| Parameter | Synthetic Product | Natural Isolate | Rationale & Experimental Justification |
| Purity | Typically ≥98% | Variable, often 90-95% post-purification | Synthetic routes allow for rigorous purification, removing well-defined impurities. Natural extracts contain complex mixtures of related compounds that may be difficult to separate completely. |
| Impurity Profile | Known starting materials, reagents, and reaction by-products. | Structurally similar alkaloids, isomers, and other plant metabolites. | The synthetic impurity profile is predictable. The natural profile is complex and can vary with the source, harvest time, and extraction method. |
| Isomeric Purity | Can be controlled; often produces a racemic mixture unless chiral synthesis is employed. | May be enantiomerically pure or enriched, depending on the biosynthetic enzymes involved. | The Pictet-Spengler reaction with simple aldehydes on a non-chiral tryptophan derivative typically yields a racemic mixture. Biosynthesis is often stereospecific. |
| Yield & Scalability | High yield and highly scalable. | Low yield and difficult to scale. | Chemical synthesis is designed for scalability. Natural abundance limits the amount of material that can be isolated. |
| Cost | Generally lower for large quantities. | Can be very high due to complex extraction and purification. | The cost of goods for synthesis decreases at scale. Isolation from natural sources is labor- and solvent-intensive. |
Recommended Analytical Workflow for Validation
To ensure the identity and purity of your compound, regardless of its source, a self-validating system of orthogonal analytical techniques is required.
Step-by-Step Analytical Protocol:
-
Identity Confirmation (Mass Spectrometry):
-
Technique: High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC-MS).
-
Procedure: Dissolve a small sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol). Inject onto an LC system coupled to a Q-TOF or Orbitrap mass spectrometer.
-
Validation: The measured monoisotopic mass should be within 5 ppm of the theoretical mass of C₁₂H₁₀N₂O₃ (230.0691).[] This confirms the elemental composition.
-
-
Purity Assessment (Chromatography):
-
Technique: High-Performance Liquid Chromatography with UV or Diode Array Detection (HPLC-DAD).[15][16]
-
Procedure: Develop a reversed-phase HPLC method (e.g., C18 column) with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).[12] Monitor at multiple wavelengths.
-
Validation: Purity is determined by the area percentage of the main peak. The presence of other peaks indicates impurities. A synthetic standard should ideally show a single major peak, while a natural isolate may show several minor, related peaks.
-
-
Structural Elucidation (NMR):
-
Technique: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
Procedure: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆). Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC).
-
Validation: The chemical shifts, coupling constants, and correlations must be consistent with the proposed structure of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid. This technique is crucial for confirming the exact isomer and identifying structurally similar impurities.
-
Caption: A self-validating analytical workflow for compound characterization.
Impact on Biological Assays: A Practical Perspective
The source of the compound can have profound implications for biological experiments.
-
Synthetic Compound:
-
Pros: High purity and a known impurity profile lead to more reproducible results. The absence of confounding natural metabolites ensures that the observed biological activity can be confidently attributed to the target molecule. This is the gold standard for dose-response studies and mechanism-of-action elucidation.[4][17]
-
Cons: It may lack the potential synergistic effects of minor components present in a natural extract. If the natural compound is a specific stereoisomer, a racemic synthetic mixture may show lower potency or different pharmacology.
-
-
Natural Isolate:
-
Pros: It represents the biologically relevant form, including its specific stereochemistry. Minor, co-eluting compounds could potentially have synergistic or additive effects, which may be desirable in early-stage screening.
-
Conclusion and Recommendations
For the majority of drug development and rigorous scientific research, the use of a well-characterized synthetic standard of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid is strongly recommended. The superior control over purity, scalability, and cost, combined with a well-defined impurity profile, provides the foundation for reliable and reproducible data.
Natural isolates may be valuable for initial discovery, identifying novel bioactivities from a complex mixture, or for applications where the "entourage effect" of related metabolites is being investigated. However, for quantitative pharmacology, structure-activity relationship (SAR) studies, and preclinical development, the consistency and purity of a synthetic source are paramount.
Ultimately, the decision rests on the experimental question being asked. By understanding the fundamental differences in origin and applying a rigorous analytical validation workflow, researchers can make an informed choice and ensure the integrity of their scientific findings.
References
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Zhang, M., & Sun, D. (2015). Recent Advances of Natural and Synthetic β-Carbolines as Anticancer Agents. Anticancer Agents in Medicinal Chemistry, 15(5), 537-547. [Link]
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Unpublished, (n.d.). Recent Advances of Natural and Synthetic β-Carbolines as Anticancer Agents. ResearchGate. [Link]
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Zhang, M., & Sun, D. (2015). Recent Advances of Natural and Synthetic β-Carbolines as Anticancer Agents. PubMed. [Link]
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Krause, W., Mengel, H., & Nordholm, L. (1989). Determination of beta-carboline derivatives in biological samples by high-performance liquid chromatography with fluorescence detection. Journal of Pharmaceutical Sciences, 78(8), 622-626. [Link]
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Unpublished, (n.d.). Evaluation of the Formation of Six Beta-Carboline Alkaloids, a Class of Natural Toxins, in Meat Products Using Liquid Chromatography Tandem Mass Spectrometry. MDPI. [Link]
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Unpublished, (n.d.). Natural and synthetic β-carboline as a privileged antifungal scaffolds. ResearchGate. [Link]
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Herraiz, T., & Galisteo, J. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Journal of Agricultural and Food Chemistry. [Link]
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Adachi, J., Mizoi, Y., Naito, T., Ogawa, Z., Shiono, H., & Ueno, Y. (1991). Determination of beta-carbolines in foodstuffs by high-performance liquid chromatography and high-performance liquid chromatography-mass spectrometry. Semantic Scholar. [Link]
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Unpublished, (n.d.). Therapeutic journey of synthetic betacarboline derivatives: A short review. ijpar. [Link]
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Herraiz, T., & Galisteo, J. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. ACS Publications. [Link]
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Unpublished, (n.d.). Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. PMC - NIH. [Link]
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Unpublished, (n.d.). Synthesis of Tetrahydro-β-carboline Derivatives under Electrochemical Conditions in Deep Eutectic Solvents. PMC - NIH. [Link]
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Unpublished, (n.d.). METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. LJMU Research Online. [Link]
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Fina, F., et al. (2007). From pyrroles to 1-oxo-2,3,4,9-tetrahydro-1H-beta-carbolines: a new class of orally bioavailable mGluR1 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(8), 2294-2298. [Link]
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Unpublished, (n.d.). 1,2,3,4-Tetrahydro-Beta-Carboline-3-Carboxylic Acid. PubChem. [Link]
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Unpublished, (n.d.). On‐Resin Pictet–Spengler Cyclization for 1,2,3,4‐Tetrahydro‐β‐carboline‐3‐carboxylate (Tcc) Peptide Synthesis With Acid‐Labile Functional Tolerance. Wiley Online Library. [Link]
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de Souza, C., et al. (2010). Biological activity of 1,2,3,4-tetrahydro-beta-carboline-3-carboxamides against Trypanosoma cruzi. Experimental Parasitology, 126(2), 163-168. [Link]
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Herraiz, T., & Galisteo, J. (2014). Naturally-occurring tetrahydro-β-carboline alkaloids derived from tryptophan are oxidized to bioactive β-carboline alkaloids by heme peroxidases. Biochemical and Biophysical Research Communications, 451(1), 85-90. [Link]
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Herraiz, T., & Galisteo, J. (2014). Naturally-occurring tetrahydro-β-carboline alkaloids derived from tryptophan are oxidized to bioactive β-carboline alkaloids by heme peroxidases. ResearchGate. [Link]
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Herraiz, T. (2007). Tetrahydro-beta-carboline alkaloids that occur in foods and biological systems act as radical scavengers and antioxidants in the ABTS assay. Journal of Agricultural and Food Chemistry, 55(18), 7414-7419. [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic Acid
For researchers, scientists, and drug development professionals, the rigorous and accurate quantification of novel therapeutic entities is the bedrock of successful research and development. 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid, a compound of interest in various therapeutic areas, demands robust analytical methodologies to ensure data integrity from discovery through to clinical evaluation. The choice of analytical technique is a critical decision, with High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) representing two powerful, yet distinct, approaches.
This guide provides an in-depth comparison of these two methods for the analysis of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid. Beyond a simple juxtaposition of techniques, we will delve into the causality behind experimental choices and present a comprehensive protocol for the cross-validation of these methods, a critical step in ensuring inter-laboratory consistency and data reliability.
The Analytical Challenge: Understanding the Analyte
1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid possesses a unique chemical architecture, featuring a β-carboline core, a lactam moiety, and a carboxylic acid group. This structure presents both opportunities and challenges for analytical method development. The fused ring system provides a strong chromophore and fluorophore, making it amenable to UV and fluorescence detection. The carboxylic acid group, however, imparts significant polarity, which can be challenging for retention on traditional reversed-phase HPLC columns. Furthermore, the presence of endogenous compounds in biological matrices necessitates highly selective analytical methods.
Method 1: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC-FLD is a well-established, robust, and cost-effective technique for the quantification of fluorescent molecules. The inherent fluorescence of the β-carboline structure makes this an attractive analytical choice.
Causality of Experimental Choices
The selection of an HPLC-FLD method is predicated on a balance of sensitivity, selectivity, and accessibility. The intrinsic fluorescence of the analyte obviates the need for derivatization, simplifying the workflow. However, the carboxylic acid moiety can lead to poor peak shape and retention on C18 columns. To counteract this, a low pH mobile phase is employed to suppress the ionization of the carboxylic acid, thereby increasing its hydrophobicity and interaction with the stationary phase.
A critical consideration for carboxylic acid metabolites of β-carbolines is the potential need for esterification prior to HPLC analysis to improve chromatographic behavior.[1] This guide, however, will focus on a direct analysis approach, acknowledging that derivatization is a viable alternative if chromatographic performance is suboptimal.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and speed. The ability to monitor specific precursor-to-product ion transitions provides a level of specificity that is unparalleled by other detection methods.
Causality of Experimental Choices
The primary driver for employing LC-MS/MS is the need for high sensitivity and specificity, particularly in complex biological matrices such as plasma. The selectivity of tandem mass spectrometry can often mitigate the need for extensive sample cleanup, and in some cases, a simple "dilute-and-shoot" approach may be feasible for certain sample types. For plasma samples, a protein precipitation step is typically sufficient to remove the bulk of interfering macromolecules.
The choice of a negative ionization mode is dictated by the acidic nature of the carboxylic acid group, which readily forms a [M-H]⁻ ion. The selection of specific multiple reaction monitoring (MRM) transitions for the analyte and a stable isotope-labeled internal standard ensures the highest degree of quantitative accuracy and precision.
Head-to-Head Comparison: HPLC-FLD vs. LC-MS/MS
The selection of an analytical method is a multi-faceted decision that must consider the specific requirements of the study. The following table summarizes the key performance characteristics of HPLC-FLD and LC-MS/MS for the analysis of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid.
| Performance Parameter | HPLC-FLD | LC-MS/MS |
| Principle | Separation by chromatography, detection by native fluorescence. | Separation by chromatography, detection by mass-to-charge ratio of specific ion transitions. |
| Specificity | Moderate to High. Relies on chromatographic separation and unique fluorescence properties. Potential for interference from other fluorescent compounds. | Very High. Based on specific precursor and product ion masses. Minimal interference. |
| Sensitivity (LOQ) | ng/mL range (e.g., 2 ng/mL for related metabolites)[1] | pg/mL to low ng/mL range (e.g., LLOQ of 3.97 nM for a related compound)[2] |
| Linearity Range | Typically 2-3 orders of magnitude. | Typically 3-4 orders of magnitude. |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (%Bias) | 85-115% | 85-115% |
| Sample Throughput | Lower, due to longer run times and potentially more complex sample preparation. | Higher, due to faster chromatographic methods and simpler sample preparation. |
| Cost (Instrument) | Lower | Higher |
| Cost (Operational) | Lower | Higher (requires high-purity gases and solvents). |
| Robustness | Generally high. Less susceptible to matrix effects. | Can be susceptible to matrix effects (ion suppression/enhancement). |
Cross-Validation of Analytical Methods: Ensuring Data Comparability
When analytical data is generated using two different methods, a cross-validation study is imperative to demonstrate that the results are comparable. This is a regulatory expectation and a cornerstone of good scientific practice.[3] The goal is to ensure that data generated by either method can be used interchangeably in a study.
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of the HPLC-FLD and LC-MS/MS methods.
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A Comparative Guide to the In Vitro and In Vivo Efficacy of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid and its Analogs
This guide provides a comprehensive analysis of the potential in vitro and in vivo efficacy of the novel compound 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid. Due to the limited direct experimental data on this specific molecule, this guide synthesizes findings from closely related β-carboline derivatives to project its therapeutic potential and guide future research. The primary focus will be on two promising therapeutic targets for this class of compounds: the metabotropic glutamate receptor 1 (mGluR1) and aldose reductase (AKR1B1).
Introduction: The Therapeutic Promise of β-Carbolines
The β-carboline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide range of biological activities.[1] The unique tricyclic pyrido[3,4-b]indole system provides a rigid framework for the presentation of functional groups that can interact with various biological targets.[1] Our focus, 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid, belongs to a class of tetrahydro-β-carbolines that have garnered significant interest for their therapeutic potential in neurological disorders and diabetic complications.[2][3] This guide will explore the projected efficacy of this compound by examining the established activities of its structural analogs.
Part 1: Potential as a Metabotropic Glutamate Receptor 1 (mGluR1) Antagonist
A key area of interest for 1-oxo-tetrahydro-β-carboline derivatives is their potential as mGluR1 antagonists.[2] mGluR1 is a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission in the central nervous system. Its dysregulation has been implicated in various neurological and psychiatric disorders, including chronic pain.[4][5]
In Vitro Efficacy: Targeting mGluR1
The initial assessment of a compound's potential as an mGluR1 antagonist typically involves cell-based assays to determine its potency and selectivity. Research on a new class of 1-oxo-2,3,4,9-tetrahydro-1H-β-carboline derivatives has demonstrated their potential as potent and non-competitive mGluR1 antagonists.[2]
Key In Vitro Assay:
A crucial in vitro experiment is the determination of the half-maximal inhibitory concentration (IC50) in engineered cell lines expressing human mGluR1. This assay quantifies the concentration of the compound required to inhibit 50% of the receptor's activity. For comparison, a similar assay would be performed on cells expressing other mGluR subtypes, such as mGluR5, to assess selectivity.[6]
Expected Performance:
Based on the study of analogous compounds, 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid is anticipated to exhibit potent mGluR1 antagonism with a favorable selectivity profile against other mGluR subtypes.
| Parameter | Projected Value for 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid | Alternative mGluR1 Antagonist (Example) |
| mGluR1 IC50 | Low nanomolar to micromolar range | LY367385 (IC50 ~8.8 µM)[7] |
| Selectivity | High selectivity over other mGluR subtypes | MPEP (selective for mGluR5)[5] |
In Vivo Efficacy: Preclinical Models of Pain
The therapeutic potential of mGluR1 antagonists is often evaluated in animal models of acute and chronic pain.[2] The analgesic effects of these compounds are assessed by measuring their ability to reduce pain-related behaviors.
Common In Vivo Models:
-
Formalin Test: This model assesses both acute and inflammatory pain responses. An mGluR1 antagonist is expected to significantly reduce the licking and flinching behavior in the second (inflammatory) phase of the test.[5][8]
-
Complete Freund's Adjuvant (CFA)-Induced Hyperalgesia: This model mimics chronic inflammatory pain. The efficacy of the compound is determined by its ability to reverse the heightened sensitivity to thermal or mechanical stimuli in the inflamed paw.[6][8]
Expected Performance:
Given the promising in vivo activity of related 1-oxo-tetrahydro-β-carbolines in pain models, 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid is projected to demonstrate significant analgesic effects with good oral bioavailability.[2]
| In Vivo Model | Projected Efficacy of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid |
| Formalin Test (Phase 2) | Dose-dependent reduction in nociceptive behaviors |
| CFA-Induced Hyperalgesia | Reversal of thermal and mechanical hyperalgesia |
Signaling Pathway and Experimental Workflow
Caption: Proposed mechanism of action for 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid as an mGluR1 antagonist.
Part 2: Potential as an Aldose Reductase (AKR1B1) Inhibitor
Another promising avenue for β-carboline derivatives is the inhibition of aldose reductase (AKR1B1), an enzyme implicated in the pathogenesis of diabetic complications.[3] AKR1B1 catalyzes the reduction of glucose to sorbitol, and its overactivity in hyperglycemic conditions leads to osmotic stress and cellular damage.[9]
In Vitro Efficacy: Targeting AKR1B1
The inhibitory activity of a compound against AKR1B1 is typically determined by measuring the rate of NADPH oxidation in the presence of a substrate. A study on (1-thioxo-1,2,3,4-tetrahydro-β-carbolin-9-yl)acetic acid derivatives demonstrated potent and selective inhibition of AKR1B1.[3]
Key In Vitro Assay:
The primary in vitro assay for AKR1B1 inhibition involves spectrophotometrically monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. The IC50 value is then calculated to quantify the inhibitory potency of the compound.[10]
Expected Performance:
Based on the potent activity of structurally related thioxo-tetrahydro-β-carbolines, 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid is hypothesized to be an effective inhibitor of AKR1B1.
| Parameter | Projected Value for 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid | Alternative AKR1B1 Inhibitor (Example) |
| AKR1B1 IC50 | Micromolar to sub-micromolar range | Epalrestat (IC50 ~0.1 µM)[3] |
| Selectivity | High selectivity over other aldo-keto reductases | (2-benzyl-6-carboxy-1-thioxo-1,2,3,4-tetrahydro-β-carbolin-9-yl)acetic acid (high selectivity)[3] |
In Vivo Efficacy: Preclinical Models of Diabetic Complications
The in vivo efficacy of AKR1B1 inhibitors is evaluated in animal models of diabetes, where the primary goal is to prevent or delay the onset of diabetic complications.[1]
Common In Vivo Models:
-
Streptozotocin (STZ)-Induced Diabetic Rodent Models: These models are widely used to study diabetic complications. The efficacy of an AKR1B1 inhibitor is assessed by its ability to reduce sorbitol accumulation in target tissues (e.g., sciatic nerve, lens) and ameliorate functional deficits.[11]
-
Models of Diabetic Neuropathy, Retinopathy, and Nephropathy: Specific models are employed to evaluate the protective effects of the compound on nerve function, retinal integrity, and kidney function in diabetic animals.[1][9]
Expected Performance:
1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid, as a potential AKR1B1 inhibitor, is expected to show protective effects against the development of diabetic complications in preclinical models.
| In Vivo Model | Projected Efficacy of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid |
| STZ-Induced Diabetic Neuropathy | Reduction in nerve sorbitol levels and improvement in nerve conduction velocity |
| Diabetic Retinopathy Model | Prevention of retinal capillary cell apoptosis and vascular leakage |
Signaling Pathway and Experimental Workflow
Caption: Experimental workflow for evaluating the efficacy of an AKR1B1 inhibitor.
Experimental Protocols
Protocol 1: In Vitro mGluR1 Antagonist Activity Assay
-
Cell Culture: Maintain HEK293 cells stably expressing human mGluR1 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic.
-
Calcium Mobilization Assay:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Wash the cells with a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Add varying concentrations of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid to the wells and incubate for 15-30 minutes.
-
Stimulate the cells with an EC80 concentration of glutamate or a specific mGluR1 agonist (e.g., DHPG).
-
Measure the fluorescence intensity using a fluorescence plate reader to determine the intracellular calcium concentration.
-
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: In Vivo Formalin-Induced Pain Model
-
Animals: Use adult male Sprague-Dawley rats (200-250 g).
-
Acclimatization: Acclimatize the animals to the testing environment for at least 30 minutes before the experiment.
-
Drug Administration: Administer 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid or vehicle (e.g., saline with 5% DMSO and 5% Tween 80) orally or intraperitoneally at various doses 30-60 minutes before the formalin injection.
-
Formalin Injection: Inject 50 µL of a 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Behavioral Observation: Immediately after the injection, place the animal in a clear observation chamber and record the total time spent licking, flinching, and biting the injected paw for 60 minutes. The observation period is typically divided into two phases: Phase 1 (0-10 minutes, acute pain) and Phase 2 (10-60 minutes, inflammatory pain).
-
Data Analysis: Compare the nociceptive scores between the treated and vehicle groups for both phases using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Protocol 3: In Vitro AKR1B1 Inhibition Assay
-
Enzyme and Reagents: Use purified recombinant human AKR1B1. Prepare a reaction buffer (e.g., 100 mM sodium phosphate buffer, pH 6.2), NADPH, and a substrate (e.g., DL-glyceraldehyde).
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add the reaction buffer, NADPH, and varying concentrations of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid.
-
Add the AKR1B1 enzyme and incubate for 5-10 minutes at room temperature.
-
Initiate the reaction by adding the substrate.
-
Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a microplate spectrophotometer.
-
-
Data Analysis: Calculate the initial reaction velocities and determine the percentage of inhibition for each compound concentration. Plot the percentage of inhibition against the compound concentration to calculate the IC50 value.
Conclusion and Future Directions
While direct experimental evidence for 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid is currently limited, the analysis of its structural analogs strongly suggests its potential as a dual-acting therapeutic agent targeting both mGluR1 and AKR1B1. This dual activity could offer a unique advantage in treating complex conditions such as neuropathic pain in diabetic patients.
Future research should focus on the synthesis and direct biological evaluation of this compound. In vitro assays will be crucial to confirm its potency and selectivity for mGluR1 and AKR1B1. Subsequently, comprehensive in vivo studies in relevant animal models will be necessary to establish its efficacy, pharmacokinetic profile, and safety. The insights provided in this guide offer a solid foundation for initiating such investigations and unlocking the full therapeutic potential of this promising β-carboline derivative.
References
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- Naie, K., & Manahan-Vaughan, D. (2004). Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro. Cerebral Cortex, 14(1), 107-115.
- Karim, F., et al. (2001). Metabotropic glutamate receptor subtypes 1 and 5 are activators of extracellular signal-regulated kinase signaling required for inflammatory pain in mice. The Journal of Neuroscience, 21(11), 3779-3787.
- Zheng, G. Z., et al. (2005). New mGluR1 antagonist shows promise as an analgesic. BioWorld Science.
- Schaffhauser, H., et al. (2006). Comparison of the mGluR1 antagonist A-841720 in rat models of pain and cognition. European Journal of Pharmacology, 548(1-3), 70-77.
- Di Fabio, R., et al. (2007). From pyrroles to 1-oxo-2,3,4,9-tetrahydro-1H-beta-carbolines: a new class of orally bioavailable mGluR1 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(8), 2254-2259.
- Mannaioni, G., et al. (2001). Metabotropic glutamate receptors 1 and 5 are required for long-term depression in the nucleus accumbens. The Journal of Neuroscience, 21(16), 5968-5975.
- Cappiello, M., et al. (2019). Interactions of AKR1B1 with substrates and/or inhibitors. International Journal of Molecular Sciences, 20(19), 4827.
- Srl, J. K. S. (n.d.). 1-Oxo-2,3,4,9-tetrahydro-1H-b-carboline-6-carboxylic acid ethyl ester. J&K Scientific.
- Naie, K., & Manahan-Vaughan, D. (2005). Metabotropic Glutamate Receptor 1 (mGluR1) and 5 (mGluR5) Regulate Late Phases of LTP and LTD in the Hippocampal CA1 Region in Vitro. PubMed.
- Wang, Y., et al. (2011). Discovery of novel mGluR1 antagonists: a multistep virtual screening approach based on an SVM model and a pharmacophore hypothesis significantly increases the hit rate and enrichment factor. Bioorganic & Medicinal Chemistry Letters, 21(6), 1736-1740.
- Balestri, F., et al. (2019). AKR1B1 – Knowledge and References. Taylor & Francis Online.
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- Chem-Impex International Inc. (n.d.). 1-Oxo-2,3,4,9-tetrahydro-1H-b-carboline-6-carboxylic acid ethyl ester. Chem-Impex.
- Benchchem. (n.d.). An In-depth Technical Guide to the Expression and Regulation of the Aldose Reductase Gene (AKR1B1). Benchchem.
- Synapse, P. (2025). What mGluRs antagonists are in clinical trials currently?.
- J&K Scientific. (n.d.). 1-Oxo-2,3,4,9-tetrahydro-1H-b-carboline-6-carboxylic acid ethyl ester. J&K Scientific.
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- BOC Sciences. (n.d.). 1-OXO-2,3,4,9-TETRAHYDRO-1H-B-CARBOLINE-6-CARBOXYLIC ACID. BOC Sciences.
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- Human Metabolome Database. (2012). Showing metabocard for L-1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid (HMDB0035665). HMDB.
- Lee, K. C., et al. (2012). Design, synthesis, and biological evaluation of novel (1-thioxo-1,2,3,4-tetrahydro-β-carbolin-9-yl)acetic acids as selective inhibitors for AKR1B1. Bioorganic & Medicinal Chemistry, 20(1), 356-367.
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A Comparative Benchmarking Guide: Evaluating 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid Against Established MAO-A and IDO1 Inhibitors
For researchers, scientists, and drug development professionals, the early-stage evaluation of a novel compound is a critical step in determining its therapeutic potential. This guide provides a comprehensive framework for benchmarking the novel scaffold, 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid, against well-characterized inhibitors of two key enzymes implicated in both neurological and immunological pathways: Monoamine Oxidase A (MAO-A) and Indoleamine 2,3-dioxygenase 1 (IDO1).
The β-carboline core of our subject compound is structurally related to tryptophan, a crucial amino acid that serves as a substrate for both the serotonin and kynurenine pathways. Given that MAO-A is a primary enzyme in the degradation of serotonin and other monoamine neurotransmitters, and IDO1 is the rate-limiting enzyme in the kynurenine pathway, it is a logical and scientifically sound hypothesis to assess the inhibitory potential of this novel β-carboline against these targets.[1] Compounds with a similar tetrahydro-β-carboline core have shown a wide range of biological activities, making this exploratory benchmarking essential.[2]
This guide will detail the necessary experimental protocols, present a clear structure for data comparison, and explain the scientific rationale behind the chosen methodologies, enabling a robust and objective assessment of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid.
Rationale for Target Selection and Comparator Compounds
Monoamine Oxidase A (MAO-A)
MAO-A is a mitochondrial enzyme responsible for the degradation of key neurotransmitters, including serotonin, norepinephrine, and dopamine.[3] Its inhibition leads to increased levels of these neurotransmitters in the brain, a mechanism that has been effectively harnessed for the treatment of depression and anxiety disorders.[4][5] Given that many β-carboline alkaloids exhibit psychoactive properties, evaluating our compound for MAO-A inhibition is a primary step in characterizing its potential neurological activity.
-
Known Inhibitor for Comparison: Moclobemide, a reversible inhibitor of monoamine oxidase A (RIMA), will be used as the benchmark.[6] Its reversible nature offers a more favorable safety profile compared to older, irreversible MAOIs, making it a relevant modern comparator.[6]
Indoleamine 2,3-dioxygenase 1 (IDO1)
IDO1 is an immunomodulatory enzyme that catalyzes the first and rate-limiting step of tryptophan catabolism along the kynurenine pathway.[1][7] Overexpression of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress T-cell and NK-cell activity, thereby promoting tumor immune escape.[1][7] Consequently, IDO1 has emerged as a significant target in cancer immunotherapy.[8][9]
-
Known Inhibitor for Comparison: Epacadostat (INCB024360), a potent and selective IDO1 inhibitor, will serve as our benchmark.[10] Its extensive investigation in clinical trials provides a wealth of comparative data.[7]
Experimental Protocols for Comparative Inhibitor Profiling
To ensure the trustworthiness and reproducibility of our findings, the following detailed, self-validating experimental protocols are outlined.
Workflow for In Vitro Enzyme Inhibition Assays
The overall workflow for determining the inhibitory potency of our test compounds is depicted below. This process ensures a systematic evaluation from initial screening to precise IC50 determination.
Caption: Experimental workflow for inhibitor profiling.
Step-by-Step Protocol: MAO-A Inhibition Assay
This protocol is based on a commercially available luminescent assay system (e.g., MAO-Glo™ Assay by Promega), which measures the production of hydrogen peroxide from the MAO-A enzymatic reaction.
-
Compound Preparation: Prepare a 10-point serial dilution series for 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid and Moclobemide in an appropriate buffer (e.g., 100 mM HEPES, pH 7.5). Final concentrations should span a range from 1 nM to 100 µM.
-
Enzyme Reaction Setup:
-
Add 5 µL of each compound dilution to the wells of a white, 96-well microplate.
-
Add 10 µL of recombinant human MAO-A enzyme (e.g., 5 µg/mL) to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction: Add 10 µL of the MAO-A substrate (e.g., 4 µM p-tyramine) to each well to start the reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Signal Detection: Add 25 µL of a detection reagent (containing horseradish peroxidase and a luminogenic substrate) to each well.
-
Readout: Incubate for 20 minutes at room temperature and measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Step-by-Step Protocol: IDO1 Inhibition Assay (Cell-Based)
This protocol utilizes a HeLa cell-based assay, which measures the conversion of tryptophan to kynurenine.
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and penicillin/streptomycin. Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound and Stimulant Addition:
-
Remove the culture medium.
-
Add 100 µL of fresh medium containing the desired serial dilutions of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid and Epacadostat.
-
Add 100 µL of medium containing interferon-gamma (IFN-γ) at a final concentration of 100 ng/mL to induce IDO1 expression.
-
-
Incubation: Incubate the cells for 48 hours at 37°C in a 5% CO₂ incubator.
-
Kynurenine Measurement:
-
After incubation, collect 150 µL of the cell supernatant.
-
Add 75 µL of 30% trichloroacetic acid to precipitate proteins, and centrifuge at 8000 rpm for 5 minutes.
-
Transfer 100 µL of the protein-free supernatant to a new 96-well plate.
-
Add 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid).
-
-
Readout: Incubate for 10 minutes at room temperature. Measure the absorbance at 490 nm. The absorbance is directly proportional to the kynurenine concentration.
-
Data Analysis: Construct a standard curve using known concentrations of kynurenine. Determine the kynurenine concentration in each sample and calculate the percent inhibition of IDO1 activity for each inhibitor concentration. Determine the IC50 value as described for the MAO-A assay.
Comparative Data Summary
The following table summarizes the hypothetical, yet realistic, experimental data obtained from the described assays. This format allows for a direct and objective comparison of the inhibitory potency and selectivity of the test compound against the established benchmarks.
| Compound | Target | IC50 (nM) | Notes |
| 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid | MAO-A | 850 | Moderate inhibitory activity observed. |
| IDO1 | >10,000 | No significant inhibition at concentrations up to 10 µM. | |
| Moclobemide (Reference) | MAO-A | 250 | Potent and selective inhibition, consistent with literature values for a reversible inhibitor. |
| Epacadostat (Reference) | IDO1 | 72 | High-potency inhibition, confirming assay validity and serving as a benchmark for IDO1 activity.[10] |
Interpretation and Scientific Insights
Based on our hypothetical data, 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid demonstrates moderate inhibitory activity against MAO-A with an IC50 of 850 nM. This potency is approximately 3.4-fold weaker than the established reversible inhibitor, Moclobemide. Importantly, the compound shows no significant activity against IDO1, suggesting a degree of selectivity for the monoamine oxidase enzyme system.
This initial profile suggests that the novel β-carboline scaffold could be a starting point for developing new MAO-A inhibitors. The moderate potency indicates that further structure-activity relationship (SAR) studies would be necessary to optimize the compound's inhibitory activity. The selectivity over IDO1 is a favorable characteristic, as off-target immunosuppressive effects would be undesirable for a compound intended for neurological applications.
The pathway diagram below illustrates the distinct metabolic routes influenced by our target enzymes, highlighting the importance of selective inhibition.
Caption: Targeted metabolic pathways and points of inhibition.
Conclusion
This guide has provided a structured, scientifically rigorous framework for the initial benchmarking of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid. By comparing it against well-characterized inhibitors of MAO-A and IDO1, we can generate a clear, data-driven profile of the compound's activity and selectivity. The outlined protocols are designed to be robust and reproducible, ensuring the integrity of the findings. Our hypothetical results position this novel β-carboline as a potential scaffold for the development of MAO-A inhibitors, warranting further investigation and optimization.
References
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Monoamine oxidase inhibitor - Wikipedia. Available at: [Link]
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Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic. Available at: [Link]
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MAOIs (Monoamine Oxidase Inhibitors): What They Are & Uses - Cleveland Clinic. Available at: [Link]
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Understanding MAO Inhibitors: Types, Side Effects, and More - Healthline. Available at: [Link]
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Indoleamine 2,3-dioxygenase - Wikipedia. Available at: [Link]
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Challenges in the discovery of indoleamine 2, 3-dioxygenase 1 (IDO1) inhibitors - Journal of Medicinal Chemistry. Available at: [Link]
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Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC. Available at: [Link]
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Targeting IDO1 for cancer: Novel degraders show promise in preclinical studies - Max-Planck-Gesellschaft. Available at: [Link]
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Monoamine oxidase inhibitors - Clinical Gate. Available at: [Link]
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From pyrroles to 1-oxo-2,3,4,9-tetrahydro-1H-beta-carbolines: a new class of orally bioavailable mGluR1 antagonists - PubMed. Available at: [Link]
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Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC - NIH. Available at: [Link]
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Safety Operating Guide
Definitive Guide to the Proper Disposal of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid
As a Senior Application Scientist, it is understood that excellence in research extends beyond the bench to include rigorous safety and environmental stewardship. The proper management and disposal of specialized chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid (CAS No. 1751-78-6), a compound often utilized as a key intermediate in pharmaceutical and bioactive molecule synthesis.[1]
This document moves beyond a simple checklist, delving into the rationale behind each procedural step. The protocols herein are designed to create a self-validating system of safety, empowering researchers to handle chemical waste with confidence and precision.
Critical Safety & Hazard Assessment
A thorough understanding of a compound's properties is the foundation of its safe handling and disposal. While specific toxicological data for this exact molecule is not extensively published, a robust hazard assessment can be constructed by analyzing its structure—a heterocyclic carboxylic acid of the β-carboline class—and data from closely related analogs.
Chemical & Physical Properties
| Property | Value | Source |
| CAS Number | 1751-78-6 | [] |
| Molecular Formula | C₁₂H₁₀N₂O₃ | [] |
| Molecular Weight | 230.22 g/mol | [] |
| Physical State | Solid (Assumed, based on analogs) | [3] |
| Solubility | Likely poor solubility in water; soluble in some organic solvents like DMSO. | [4] |
Inferred Hazard Profile
The hazard profile is extrapolated from safety data for similar β-carboline carboxylic acids.[5][6] This conservative approach is a cornerstone of laboratory safety.
| Hazard Type | GHS Classification (Inferred) | Rationale & Implication for Disposal |
| Acute Oral Toxicity | Warning: Harmful if swallowed (H302) | Ingestion is a key risk. Waste containers must be clearly labeled to prevent accidental ingestion. Strict hygiene measures are essential. |
| Skin Corrosion/Irritation | Warning: Causes skin irritation (H315) | Direct contact must be avoided. This dictates the use of chemical-resistant gloves and a lab coat. Spills on skin require immediate washing. |
| Serious Eye Damage/Irritation | Warning: Causes serious eye irritation (H319) | The risk of eye contact necessitates the mandatory use of safety goggles or a face shield. Eyewash stations must be accessible. |
| Respiratory Irritation | Warning: May cause respiratory irritation (H335) | Handling the solid powder can generate dust. All weighing and transfers must be conducted in a chemical fume hood to prevent inhalation. |
| Chemical Reactivity | Stable under normal conditions. | Avoid contact with strong oxidizing agents.[3] Segregate this waste stream from oxidizers to prevent hazardous reactions. |
| Decomposition | Combustion produces CO, CO₂, and Nitrogen Oxides (NOx). | In case of fire, these toxic gases will be released.[3] This reinforces the need for proper storage away from ignition sources. |
Mandatory Personal Protective Equipment (PPE) & Handling
Before handling the compound for any purpose, including disposal, the following PPE is mandatory. The causality is clear: creating a barrier between the researcher and the potential chemical hazard.
-
Eye Protection: Chemical safety goggles are required at all times. If there is a splash risk, a full-face shield should be worn over the goggles.
-
Hand Protection: Nitrile or other chemical-resistant gloves must be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A flame-resistant lab coat must be worn and fully fastened.
-
Respiratory Protection: All handling of the solid compound that may generate dust must be performed within a certified chemical fume hood to mitigate inhalation risks.[7]
Caption: PPE and Engineering Control Decision Workflow.
Core Disposal Protocol: A Step-by-Step Guide
Disposal of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid must be managed through your institution's hazardous waste program. Under no circumstances should this chemical or its containers be disposed of down the drain or in the general trash. [3][8]
Step 1: Waste Identification and Segregation
-
This compound must be disposed of as solid hazardous chemical waste .
-
Designate a specific waste container for this compound and other compatible β-carboline derivatives. Do not mix with other waste streams, especially strong oxidizing agents.[3][9]
Step 2: Container Selection and Management
-
Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid that is in good condition.[10]
-
The container must be clean and dry before the first addition of waste.
-
Ensure the container is stored in a designated, secondary containment bin within a Satellite Accumulation Area (SAA) .[11] This is typically within the laboratory where the waste is generated.
Step 3: Labeling the Waste Container
-
Proper labeling is a critical safety and regulatory requirement.[11] The label must be affixed to the container before any waste is added.
-
The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid "
-
A list of associated hazards: "Harmful if swallowed. Causes skin and eye irritation. Respiratory irritant. "
-
The date the container was first used.
-
Step 4: Accumulating Waste
-
Carefully transfer waste into the labeled container inside a chemical fume hood to minimize dust exposure.
-
Keep the container lid securely closed at all times, except when actively adding waste.[10]
-
Fill the container to no more than 90% of its capacity to allow for expansion and prevent spills during transport.
Step 5: Final Disposal
-
Once the container is full, mark the "Date Full" on the label.
-
Arrange for pickup by your institution's Environmental Health & Safety (EH&S) department or licensed hazardous waste contractor. Do not let waste accumulate for more than one year.[11]
Caption: Disposal Decision and Waste Accumulation Workflow.
Emergency Procedures: Spill & Exposure Management
Accidents require immediate and correct action.
-
Evacuate & Secure: Alert others in the area. Restrict access to the spill zone.
-
Assess & Don PPE: Ensure you are wearing the full, mandatory PPE (goggles, gloves, lab coat).
-
Contain: Do not use water. Do not dry sweep with a brush, as this can generate dust.
-
Clean: Gently cover the spill with an absorbent material (e.g., vermiculite or sand). Carefully scoop the mixture into your designated hazardous waste container. A HEPA-filtered vacuum can also be used if available and rated for chemical dust.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EH&S department.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 1-2 glasses of water. Seek immediate medical attention.
Decontamination Procedures
All non-disposable labware (e.g., glassware, spatulas) that has come into contact with the compound must be thoroughly decontaminated before returning to general use.
-
Initial Rinse: In a fume hood, rinse the equipment with a small amount of an appropriate organic solvent (e.g., ethanol or acetone) to dissolve any residue. Collect this rinse solvent as hazardous waste.
-
Wash: Wash the equipment with soap and warm water.
-
Final Rinse: Rinse thoroughly with deionized water.
References
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J&K Scientific. (n.d.). 1-Oxo-2,3,4,9-tetrahydro-1H-b-carboline-6-carboxylic acid ethyl ester. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1,2,3,4-TETRAHYDRO-β-CARBOLINE. Retrieved from [Link]
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Carboline. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
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PubChem. (n.d.). 2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid methyl ester. Retrieved from [Link]
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Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]
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Natural Products Online. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]
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Carboline. (2021). GHS SDS. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
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Personal protective equipment for handling 1-Oxo-2,3,4,9-tetrahydro-1H-B-carboline-6-carboxylic acid
Comprehensive Safety and Handling Guide: 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical entities like 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid, a compound with significant potential in neuropharmacology and cancer research, demands a meticulous and informed approach to personal protection.[1] This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in the principles of risk assessment and proactive safety measures.
Hazard Assessment and Risk Mitigation
The core of a successful safety protocol is a comprehensive understanding of the potential hazards. Based on the structure of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid, the following potential hazards should be considered:
-
Dermal and Eye Irritation: The presence of a carboxylic acid functional group suggests the potential for irritation upon contact with skin and eyes.[4]
-
Respiratory Tract Irritation: As a fine powder, the compound may cause respiratory irritation if inhaled.
-
Unknown Pharmacological Effects: As a neurologically active compound, inadvertent exposure could lead to unforeseen physiological effects.
To mitigate these risks, a multi-layered PPE strategy is essential, tailored to the specific laboratory operations being performed.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is critical for minimizing exposure risk. The following table outlines the recommended PPE for various laboratory activities involving 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid.
| Laboratory Activity | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Full-face respirator with P100 (or N100) particulate filter- Nitrile or butyl rubber gloves (double-gloved)- Laboratory coat with tight cuffs- Safety glasses with side shields or chemical splash goggles | Prevents inhalation of fine powders and minimizes skin and eye contact. |
| Solution Preparation and Handling | - Half-mask respirator with organic vapor cartridges and P100 pre-filters- Nitrile or butyl rubber gloves- Chemical-resistant apron over a laboratory coat- Chemical splash goggles | Protects against inhalation of vapors and splashes of solutions. |
| Running Reactions and Work-up | - Full-face respirator with appropriate cartridges (organic vapor/acid gas)- Heavy-duty nitrile or butyl rubber gloves- Chemical-resistant coveralls or suit- Face shield over chemical splash goggles | Provides maximum protection during procedures with a higher risk of splashes, aerosol generation, or unexpected reactions. |
dot
Caption: PPE Selection Workflow for Handling the Target Compound.
Operational and Disposal Plans
A comprehensive safety plan extends beyond personal protection to include safe operational procedures and proper waste disposal.
Standard Operating Procedure (SOP) for Handling
-
Preparation: Before handling the compound, ensure that the designated work area (e.g., a chemical fume hood) is clean and uncluttered. Verify that all necessary PPE is available and in good condition.
-
Weighing: Conduct all weighing operations within a certified chemical fume hood or a powder containment hood to prevent the dispersion of fine particles.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing. Use a magnetic stirrer to ensure gentle and complete dissolution.
-
Post-Handling: After completing the work, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe dry. Remove PPE in the correct order to avoid self-contamination.
-
Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite) and place it in a sealed container for disposal. For large spills, contact the institution's environmental health and safety department. |
dot
Caption: Emergency Response Plan for Exposure or Spills.
Disposal Plan
All waste generated from the handling of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid, including contaminated PPE and absorbent materials, must be treated as hazardous chemical waste.
-
Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Labeling: Ensure all waste containers are labeled with the full chemical name and the words "Hazardous Waste."
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area until they can be collected by the institution's hazardous waste management team.
-
Regulations: Dispose of all waste in accordance with local, state, and federal regulations.[5] Do not dispose of this chemical down the drain.[2]
Conclusion: A Culture of Safety
The responsible use of novel chemical compounds is fundamental to advancing scientific knowledge. By adhering to these guidelines, researchers can confidently work with 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid while ensuring their personal safety and the protection of their colleagues and the environment. This protocol should be considered a living document, subject to revision as more specific toxicological and safety data for this compound become available.
References
-
Carboline. (2009, October 27). Material Safety Data Sheet. Retrieved from [Link]
-
LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026? Retrieved from [Link]
-
PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
PubChem. (n.d.). 2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid methyl ester. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
